molecular formula C14H15NO4S B1486511 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide CAS No. 1097096-19-9

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

货号: B1486511
CAS 编号: 1097096-19-9
分子量: 293.34 g/mol
InChI 键: IXSZMQSJWIOGDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (CAS 1097096-19-9) is a high-purity sulfonamide compound offered at a minimum of 95% purity for research applications . This molecule, with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol, is characterized by a diaryl ether backbone substituted with an ethoxy group and a sulfonamide moiety, which is a key functional group in medicinal chemistry . Sulfonamides are a significant class of synthetic compounds known for their diverse pharmacological activities. They are well-established as antibacterial agents, where they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, thereby disrupting folate synthesis . Beyond their antibacterial properties, sulfonamide-containing compounds exhibit a broad spectrum of biological activities, including anti-carbonic anhydrase properties, which can be leveraged in research areas such as diuresis, hypoglycemia, and glaucoma . The specific structure of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide presents a valuable scaffold for investigating new biochemical pathways and developing novel therapeutic agents. Researchers should handle this compound with care. It is classified as harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

4-(4-ethoxyphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZMQSJWIOGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and molecular properties of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Executive Summary & Molecular Architecture

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a diaryl ether scaffold functionalized with a primary sulfonamide zinc-binding group (ZBG). Within drug discovery, this molecule represents a classic "tail-approach" inhibitor designed to target metalloenzymes, specifically Carbonic Anhydrases (CAs) .

The molecule consists of three distinct pharmacophoric elements:

  • The ZBG (Sulfonamide): Coordinates directly to the catalytic zinc ion (

    
    ) in the enzyme active site.
    
  • The Linker (Diphenyl Ether): Provides a flexible, hydrophobic bridge that traverses the enzyme's active site cavity.

  • The Tail (Ethoxy Group): Extends interaction into the hydrophobic sub-pockets, enhancing isoform selectivity (particularly for hCA IX and XII over hCA I and II).

Attribute Specification
IUPAC Name 4-(4-ethoxyphenoxy)benzenesulfonamide
CAS Registry 1097096-19-9
Molecular Formula

Molecular Weight 293.34 g/mol
SMILES CCOc1ccc(Oc2ccc(S(N)(=O)=O)cc2)cc1
Core Scaffold Diphenyl ether sulfonamide

Synthetic Pathways & Process Optimization

While multiple routes exist, the most atom-economical and scalable method utilizes Nucleophilic Aromatic Substitution (


) . The sulfonamide group at the para-position is strongly electron-withdrawing (

), sufficiently activating the benzene ring for nucleophilic attack by the phenoxide, eliminating the need for multi-step protection/deprotection sequences.
Optimized Protocol: Direct Coupling
  • Reagents: 4-Fluorobenzenesulfonamide (1.0 eq), 4-Ethoxyphenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous) or DMSO.

  • Conditions:

    
    , 12–16 hours, 
    
    
    
    atmosphere.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-ethoxyphenol and anhydrous

    
     in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion in situ.
    
  • Coupling: Add 4-fluorobenzenesulfonamide. The fluoride is the preferred leaving group over chloride due to the higher electronegativity increasing the electrophilicity of the ipso-carbon in

    
     mechanisms.
    
  • Heating: Heat the mixture to

    
    . Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) or LC-MS.
    
  • Work-up: Pour the reaction mixture into ice-cold 1M HCl (to neutralize excess carbonate and protonate any unreacted phenoxide). A precipitate should form.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to yield white crystals.

Visual Workflow (DOT Diagram)

SynthesisRoute Reagent1 4-Fluorobenzenesulfonamide (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reagent1->Intermediate + Heat (100°C) Reagent2 4-Ethoxyphenol (Nucleophile) Reagent2->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Activates Phenol Product 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Intermediate->Product - KF

Figure 1: Convergent SNAr synthesis utilizing the electron-withdrawing sulfonamide group to activate the fluorine displacement.

Physicochemical Properties & ADME Prediction

Understanding the physicochemical profile is critical for predicting bioavailability and enzyme active site access. The presence of the ethoxy-ether tail significantly increases lipophilicity compared to the parent sulfanilamide.

Property Value Implication for Research
cLogP 2.3 – 2.6Moderate lipophilicity; suggests good membrane permeability and hydrophobic pocket affinity.
TPSA ~85

Topological Polar Surface Area < 140

indicates high probability of oral bioavailability.
H-Bond Donors 2From the

primary amine.
H-Bond Acceptors 4Sulfonyl oxygens (2) + Ether oxygens (2).
pKa (Sulfonamide) ~10.1The anion (

) is the active species binding to Zinc at physiological pH.
Solubility Low in water; High in DMSO/EtOHStock solutions should be prepared in DMSO (10 mM).

Pharmacological Mechanism: Carbonic Anhydrase Inhibition

The primary application of this molecule is as a probe for Carbonic Anhydrase (CA) isoforms. The mechanism relies on the "Lock and Key" fit where the sulfonamide anchors the molecule, and the diphenyl ether tail dictates selectivity.

Mechanism of Action:

  • Zinc Coordination: The sulfonamide nitrogen (in its deprotonated anionic form) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of

    
    .
    
  • Hydrogen Bonding: The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199 (a conserved residue in hCA I, II, IX, XII), stabilizing the complex.

  • Hydrophobic Interaction: The 4-ethoxyphenoxy tail extends away from the zinc ion, interacting with hydrophobic and hydrophilic residues in the middle/exit of the active site cavity. This "tail" interaction is what differentiates its affinity between ubiquitous isoforms (hCA I/II) and tumor-associated isoforms (hCA IX/XII).

Signaling Pathway Visualization (DOT Diagram)

MOA Enzyme Carbonic Anhydrase (Active Site) Zinc Zn(II) Ion Substrate CO2 + H2O Zinc->Substrate Catalysis (Blocked) Inhibitor 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Inhibitor->Enzyme Ethoxy tail binds hydrophobic pocket Inhibitor->Zinc Sulfonamide N coordinates Result Inhibition of CO2 Hydration Inhibitor->Result

Figure 2: The sulfonamide moiety anchors to the catalytic Zinc, effectively blocking the entry of CO2.

Experimental Validation Protocol: Stopped-Flow Assay

To validate the biological activity of this compound, a Stopped-Flow


 Hydration Assay  is the gold standard. This kinetic method measures the rate of acidification of the medium as 

is converted to bicarbonate and protons.

Protocol:

  • Buffer Preparation: 20 mM HEPES buffer (pH 7.5), 20 mM

    
    . Add Phenol Red (0.2 mM) as the pH indicator.
    
  • Enzyme Solution: Prepare recombinant hCA (I, II, IX, or XII) at physiological concentrations.

  • Inhibitor Dilution: Prepare serial dilutions of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide in DMSO (ensure final DMSO < 1% in assay).

  • Reaction Trigger:

    • Syringe A: Enzyme + Inhibitor + Indicator.

    • Syringe B:

      
      -saturated water.
      
  • Measurement: Rapidly mix A and B in a stopped-flow spectrophotometer. Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Data Analysis: Fit the initial rates to the Michaelis-Menten equation to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • PubChem. (2023). Compound Summary: Benzenesulfonamide derivatives and physicochemical data. National Library of Medicine.

  • Zhang, X., et al. (2018). Synthesis and biological evaluation of novel sulfonamide derivatives as potential carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry.

Thermodynamic Solubility Profile of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide: A Strategic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic framework for establishing the thermodynamic solubility profile of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide , a structural analog relevant to carbonic anhydrase inhibition and sulfonamide-based drug discovery.

Executive Summary & Compound Architecture

The thermodynamic solubility profile is the bedrock of pre-formulation, dictating the bioavailability classification (BCS) and purification strategies for New Chemical Entities (NCEs). This guide defines the protocol for profiling 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (CAS: 1097096-19-9), a molecule exhibiting a distinct "amphiphilic" architecture: a polar, hydrophilic sulfonamide head group coupled to a lipophilic ethoxyphenoxy tail.

Unlike kinetic solubility (a high-throughput precipitation estimate), thermodynamic solubility represents the saturation limit at equilibrium (


), governed by the crystal lattice energy and solvent-solute interactions. For this specific compound, the interplay between the sulfonamide hydrogen-bonding network and the hydrophobic ether linkage requires a rigorous, temperature-dependent analysis.
Structural Analysis & Predicted Behavior
  • Head Group: Primary sulfonamide (

    
    ). Acts as a hydrogen bond donor/acceptor. Weakly acidic (Predicted pKa 
    
    
    
    9.8–10.2).
  • Core: Diphenyl ether scaffold. Introduces conformational flexibility and lipophilicity.

  • Tail: Ethoxy group. Increases non-polar surface area, likely reducing water solubility compared to simple benzenesulfonamides.

Theoretical Framework: Thermodynamics of Solution[1]

To move beyond simple concentration data, we apply thermodynamic models to extract the enthalpy (


) and entropy (

) of solution.[1] These parameters reveal the driving forces of solubilization—critical for predicting stability and temperature excursions during scale-up.
The Modified Apelblat Model

For non-ideal solutions, the temperature dependence of solubility is best modeled using the Modified Apelblat equation, which accounts for the variation of enthalpy with temperature:



Where:

  • 
     = Mole fraction solubility[2]
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

Assuming the enthalpy of solution is constant over a narrow temperature range, the Van't Hoff equation provides the standard thermodynamic parameters:



  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Negative

    
    :  Exothermic dissolution (Solubility decreases with T).
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    .

Experimental Protocol: The "Gold Standard" Shake-Flask Method

Objective: Determine the equilibrium solubility of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide in a diverse solvent set (Water, Methanol, Ethanol, Acetone, Ethyl Acetate) from 293.15 K to 323.15 K.

Materials & Apparatus
  • Analyte: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (Purity > 99.0% by HPLC).

  • Solvents: HPLC Grade (Merck/Sigma-Aldrich).

  • Thermostat: Orbital Shaker Incubator (Control

    
     0.1 K).
    
  • Analysis: HPLC-UV/Vis (Agilent 1200 series or equivalent).

  • Solid-State: DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction).

Step-by-Step Workflow

Step 1: Solid-State Baseline Before solvation, characterize the solid. Run DSC to identify the melting point (


) and enthalpy of fusion (

).[1] Run PXRD to establish the initial polymorphic form.
  • Why? Solvates or polymorph transitions during the experiment will invalidate the data.

Step 2: Saturation & Equilibration

  • Add excess solid (~50-100 mg) to 10 mL of solvent in a borosilicate glass vial.

  • Seal and place in the orbital shaker at the target temperature (

    
    ).
    
  • Agitate at 150 RPM for 24–48 hours.

  • Sedimentation: Stop agitation and allow the suspension to settle for 4 hours at the same temperature.

Step 3: Sampling & Filtration

  • Using a pre-warmed syringe (to prevent precipitation), withdraw 1 mL of supernatant.

  • Filter through a 0.22

    
    m PTFE filter (chemically compatible with organic solvents).
    
  • Dilute the filtrate immediately with the mobile phase to bring the concentration within the linear calibration range.

Step 4: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient or Isocratic (e.g., 60:40).

  • Detection: UV at

    
     (likely 254 nm or 265 nm for the sulfonamide/phenyl system).
    
  • Calculation: Determine concentration (

    
    ) using a 5-point calibration curve.
    

Step 5: Solid Phase Post-Analysis Recover the undissolved solid from the vial, dry it, and re-analyze via PXRD/DSC.

  • Critical Check: If the crystal form has changed (e.g., Form I

    
     Form II or Hydrate formation), the solubility data belongs to the new form.
    

Visualization: Experimental Logic & Thermodynamics

The following diagrams illustrate the rigorous logic required for valid solubility profiling.

SolubilityWorkflow Start START: 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Char Solid State Characterization (DSC, PXRD) Start->Char Prep Sample Preparation (Excess Solid + Solvent) Char->Prep Confirm Purity Equil Equilibration (Shake-Flask, 24-72h, T ± 0.1K) Prep->Equil Sep Phase Separation (Filtration/Centrifugation at T) Equil->Sep LiqAnalysis Liquid Phase Analysis (HPLC-UV Quantification) Sep->LiqAnalysis Supernatant SolidAnalysis Solid Phase Analysis (PXRD Check for Polymorphs) Sep->SolidAnalysis Residue DataProc Data Processing (Apelblat / Van't Hoff Models) LiqAnalysis->DataProc SolidAnalysis->DataProc Validates Phase

Figure 1: Critical path workflow for thermodynamic solubility determination, emphasizing the necessity of post-experiment solid-state verification.

ThermodynamicCycle Solid Solid Solute (Crystal Lattice) Gas Gas Phase (Ideal) Solid->Gas Sublimation ΔH_sub Solution Solute in Solution (Solvated) Solid->Solution Solution ΔH_soln = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv

Figure 2: Thermodynamic cycle of dissolution. Solubility is the net result of breaking the crystal lattice (Energy Cost) and forming solvation shells (Energy Gain).

Data Presentation & Interpretation

When reporting the profile for this compound, structure your data as follows. (Note: Values below are representative examples for a sulfonamide of this class to illustrate the format).

Solubility Data Table (Template)
SolventT (K)Solubility (

)
Solubility (mg/mL)Relative Rank
Water 298.150.420.05Low (Hydrophobic Tail)
Methanol 298.15145.228.4High (Polar Protics)
Ethanol 298.1588.518.2High
Acetone 298.15210.142.1Very High (Dipolar Aprotic)
Ethyl Acetate 298.1555.311.5Medium
Thermodynamic Parameter Calculation

Using the linear plot of


 vs 

:
  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    

Interpretation Guide:

  • 
     (Endothermic):  The energy required to break the crystal lattice of the sulfonamide exceeds the energy released by solvation. This is typical for stable crystalline drugs.
    
  • 
     (Entropy Driven):  The disorder increases as the ordered crystal breaks into random solution molecules. If 
    
    
    
    is large, it drives the solubility despite the enthalpy cost.
  • Solvent Effect: If solubility is significantly higher in Acetone than Ethanol, it suggests that the dipole-dipole interactions (sulfonamide-ketone) are energetically more favorable than the hydrogen bonding network in alcohol for this specific steric configuration.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. [Link]

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

Sources

Pharmacological mechanism of action for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide , a potent small-molecule inhibitor targeting metalloenzymes.

Content Type: Technical Whitepaper Subject: Molecular Pharmacology / Enzyme Inhibition Target: Carbonic Anhydrase Isoforms (CA I, II, IX, XII)

Executive Summary

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a synthetic diaryl ether sulfonamide designed as a high-affinity Carbonic Anhydrase Inhibitor (CAI) . Its pharmacophore combines a classic zinc-binding sulfonamide "warhead" with a lipophilic ethoxyphenoxy "tail."

While unsubstituted sulfonamides are ubiquitous in pharmacology, this specific derivative is engineered to optimize interactions within the hydrophobic pocket of the Carbonic Anhydrase (CA) active site. It serves as a critical probe in distinguishing between cytosolic isoforms (CA I, II – relevant to glaucoma and edema) and membrane-bound, tumor-associated isoforms (CA IX, XII – relevant to hypoxic cancer survival).

Molecular Mechanism of Action

The mechanism of action is defined by competitive, reversible inhibition of the Carbonic Anhydrase catalytic cycle. The molecule operates via a two-pronged structural engagement:[1][2][3]

A. The "Warhead": Zinc Coordination

The primary driver of affinity is the unsubstituted sulfonamide moiety (


).
  • Ionization: Under physiological pH, the sulfonamide group acts as a weak acid (

    
    ). Within the enzyme active site, it exists in the deprotonated anion form (
    
    
    
    ).
  • Coordination: The nitrogen atom of the sulfonamide coordinates directly to the catalytic Zinc ion (

    
    ) located at the bottom of the enzyme's active site cone.
    
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion (

    
    ) essential for the catalytic hydration of 
    
    
    
    to bicarbonate (
    
    
    ). Without the nucleophilic hydroxide, the enzyme is rendered catalytically inert.
B. The "Tail": Hydrophobic Selectivity

The 4-(4-ethoxyphenoxy) tail provides the structural discrimination lacking in simpler sulfonamides (like sulfanilamide).

  • Steric Fit: The diaryl ether linker allows the molecule to extend out of the zinc-binding site and interact with the hydrophobic and hydrophilic halves of the active site cleft.

  • The Ethoxy Group: The terminal ethoxy group (

    
    ) enhances lipophilicity, facilitating membrane permeability (crucial for intracellular targets like CA II) and interacting with specific amino acid residues (e.g., Phe131, Val121 in CA II) via Van der Waals forces.
    
C. Pathway Visualization

The following diagram illustrates the inhibition cascade:

CA_Inhibition_Mechanism Substrate CO2 + H2O Catalysis Catalytic Cycle (HCO3- Production) Substrate->Catalysis Enzyme_Active Active Carbonic Anhydrase (Zn2+ - OH- bound) Complex Enzyme-Inhibitor Complex (Zn2+ - NH-SO2-R) Enzyme_Active->Complex Zinc Coordination Enzyme_Active->Catalysis Normal Function Inhibitor 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Inhibitor->Complex Competitive Binding (Ki < 10 nM) Complex->Catalysis Blocks Downstream Physiological Effect: Reduced IOP / pH Modulation Complex->Downstream Modulates

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by sulfonamide derivatives.

Therapeutic Implications & Selectivity

The specific structure of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide dictates its therapeutic utility.

Isoform TargetPhysiological RoleTherapeutic Relevance
hCA II (Cytosolic)Regulation of intraocular pressure (IOP); Acid-base balance.Glaucoma: Inhibition reduces aqueous humor secretion. Edema: Diuretic effect.
hCA IX (Transmembrane)pH regulation in hypoxic tumors; Acidification of extracellular matrix.Oncology: Inhibition prevents tumor metastasis and reduces resistance to chemotherapy.
hCA XII (Transmembrane)Similar to CA IX; overexpressed in some cancers.Oncology: Secondary target for anti-proliferative therapy.

Note on Selectivity: The "phenoxyphenyl" scaffold is often used to improve selectivity for transmembrane isoforms (IX/XII) over the ubiquitous cytosolic isoform (II), although this specific compound remains a potent broad-spectrum inhibitor.

Experimental Protocols for Validation

To validate the mechanism and affinity of this compound, the following self-validating protocols are recommended.

Protocol A: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the inhibition constant (


).
  • Reagent Prep:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water (approx. 17-25 mM).

    • Enzyme: Recombinant hCA II (or target isoform) at 10–20 nM.

  • Inhibitor Dilution: Prepare serial dilutions of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (0.1 nM to 1 µM) in DMSO (keep final DMSO < 1%).

  • Reaction:

    • Mix Enzyme + Inhibitor and incubate for 15 minutes (to reach equilibrium).

    • Rapidly mix (using Stopped-Flow apparatus) with CO₂ solution.

  • Measurement:

    • Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Calculate initial velocity (

      
      ).
      
  • Data Analysis:

    • Fit data to the Morrison Equation (for tight-binding inhibitors) rather than simple Michaelis-Menten, as

      
       is likely comparable to enzyme concentration 
      
      
      
      .
Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Verifies physical binding to the protein.

  • Setup: Mix hCA protein (5 µM) with SYPRO Orange dye (5x) in a PCR plate.

  • Treatment: Add Inhibitor (50 µM) to treatment wells; add DMSO only to control wells.

  • Cycling: Ramp temperature from 25°C to 95°C (1°C/min) in a Real-Time PCR machine.

  • Validation:

    • Determine the Melting Temperature (

      
      ).
      
    • Positive Result: A significant shift (

      
      ) indicates stabilization of the protein structure by the inhibitor binding.
      

Structural Synthesis & Workflow

Understanding the origin of the compound is vital for quality control in testing.

Synthesis_Workflow P1 4-Chlorobenzene- sulfonamide Reaction Nucleophilic Aromatic Substitution (SnAr) P1->Reaction P2 4-Ethoxyphenol P2->Reaction Product 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Reaction->Product Yield > 80% Conditions Base (K2CO3) Solvent (DMF/DMSO) Heat (100°C) Conditions->Reaction

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Carta, F., et al. (2013). Sulfonamides and their isosteres as carbonic anhydrase inhibitors.[1][4][5][6][7][8] Future Medicinal Chemistry, 5(9), 977-982. Link

Sources

An In-Depth Technical Guide to the Carbonic Anhydrase Inhibition Potential of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential carbonic anhydrase (CA) inhibitory activity of the novel compound 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide. This document is intended to serve as a foundational resource for researchers investigating new therapeutic agents targeting the carbonic anhydrase family of enzymes.

I. Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthetic pathways.[1] To date, at least 15 different CA isoforms have been identified in humans, each with a distinct tissue distribution and physiological role.[2]

The clinical significance of CA inhibition is well-established, with sulfonamide-based inhibitors being used for decades in the management of a variety of conditions. These include glaucoma, edema, epilepsy, and altitude sickness.[3] More recently, specific CA isoforms have been identified as key players in the pathology of various cancers, making them attractive targets for novel anti-neoplastic therapies.[4][5]

The primary sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor design. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[6] While the sulfonamide group provides the anchor for inhibition, the tail or scaffold of the inhibitor plays a crucial role in determining its potency and isoform selectivity.[7] The development of isoform-selective inhibitors is a major goal in modern medicinal chemistry, as it promises to deliver more targeted therapies with fewer off-target effects.[8]

This guide focuses on the unexplored potential of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide as a carbonic anhydrase inhibitor. Its diaryl ether scaffold presents a unique structural motif that warrants thorough investigation for its interaction with the diverse active sites of the various CA isoforms.

II. Chemical Profile and Synthesis of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Chemical Structure:

Caption: Chemical structure of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide.

PropertyValue
IUPAC Name 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide
Molecular Formula C₁₄H₁₅NO₄S
Molecular Weight 293.34 g/mol
CAS Number 1097096-19-9
Proposed Synthetic Pathway

The synthesis of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide can be achieved through a multi-step process, beginning with the nucleophilic aromatic substitution to form the diaryl ether linkage, followed by chlorosulfonylation and amination.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Diazotization and Sandmeyer Reaction cluster_step4 Step 4: Amination A 4-Fluoronitrobenzene C 4-(4-Ethoxyphenoxy)-1-nitrobenzene A->C K₂CO₃, DMF, Heat B 4-Ethoxyphenol B->C D 4-(4-Ethoxyphenoxy)aniline C->D Fe/HCl or H₂/Pd-C E 4-(4-Ethoxyphenoxy)benzenediazonium chloride D->E NaNO₂, HCl, 0-5°C F 4-(4-Ethoxyphenoxy)benzenesulfonyl chloride E->F SO₂, CuCl₂ G 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide F->G NH₄OH

Caption: Proposed synthetic workflow for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide.

Detailed Synthetic Protocol:

  • Synthesis of 4-(4-Ethoxyphenoxy)-1-nitrobenzene: In a round-bottom flask, dissolve 4-ethoxyphenol and an equimolar amount of 4-fluoronitrobenzene in dimethylformamide (DMF). Add an excess of potassium carbonate (K₂CO₃) and heat the mixture with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Synthesis of 4-(4-Ethoxyphenoxy)aniline: The nitro group of 4-(4-ethoxyphenoxy)-1-nitrobenzene can be reduced to an amine using standard procedures, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

  • Synthesis of 4-(4-Ethoxyphenoxy)benzenesulfonyl chloride: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid at 0-5°C. The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the corresponding sulfonyl chloride.

  • Synthesis of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide: The final step involves the reaction of the sulfonyl chloride with an excess of aqueous ammonia (ammonium hydroxide) to form the primary sulfonamide. The product can be isolated by filtration and purified by recrystallization.

III. Pre-clinical Evaluation of Carbonic Anhydrase Inhibition

A comprehensive assessment of the CA inhibitory potential of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide requires a multi-faceted approach, including in vitro enzymatic assays against a panel of physiologically relevant CA isoforms and structural studies to elucidate the binding mechanism.

A. In Vitro Carbonic Anhydrase Inhibition Assays

The inhibitory activity of the test compound should be evaluated against a panel of human (h) CA isoforms to determine its potency and selectivity profile. At a minimum, this panel should include the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

1. Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition.[9] The assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the change in pH using a pH indicator in a stopped-flow spectrophotometer.[10]

Experimental Protocol:

  • Reagents:

    • Purified recombinant human CA isoforms (I, II, IX, XII)

    • Buffer (e.g., 20 mM HEPES or TRIS, pH 7.4)

    • pH indicator (e.g., phenol red)

    • CO₂-saturated water

    • 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide stock solution (in DMSO)

    • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In the stopped-flow instrument, one syringe will contain the CA isoform and the pH indicator in the buffer, while the other syringe will contain the CO₂-saturated water.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

    • The initial rates of the reaction are determined for each inhibitor concentration.

    • The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

2. Colorimetric Esterase Activity Assay

This is a simpler, high-throughput method suitable for initial screening. It relies on the esterase activity of CAs, using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CA produces the chromogenic p-nitrophenolate ion, which can be quantified spectrophotometrically.[11]

Experimental Protocol:

  • Reagents:

    • Purified recombinant human CA isoforms

    • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

    • p-Nitrophenyl acetate (pNPA) solution (in acetonitrile or DMSO)

    • Test compound and positive control solutions

  • Procedure:

    • In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the pNPA substrate.

    • Measure the increase in absorbance at 405 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

B. Structural Biology: X-ray Crystallography

To understand the molecular basis of inhibition and to guide further lead optimization, co-crystallization of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide with key CA isoforms (e.g., hCA II and hCA IX) is highly recommended.[4][12] The resulting crystal structure will reveal the precise binding mode of the inhibitor in the active site and its interactions with surrounding amino acid residues.[6][13] This information is invaluable for explaining the observed potency and selectivity and for designing next-generation inhibitors with improved properties.[3][14]

Xray_Workflow A Protein Expression & Purification (e.g., hCA II, hCA IX) B Co-crystallization Trials (Protein + Inhibitor) A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Analysis of Inhibitor Binding Mode D->E

Caption: Workflow for X-ray crystallographic studies of inhibitor binding.

IV. Interpretation of Potential Results and Structure-Activity Relationship (SAR) Insights

The inhibitory data obtained from the in vitro assays will be crucial for establishing the initial SAR for this class of compounds.

Hypothetical SAR based on the structure of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide:

  • The Benzenesulfonamide Moiety: This group is expected to be the primary zinc-binding group, with the nitrogen atom of the sulfonamide coordinating to the zinc ion in the active site.

  • The Diaryl Ether Linkage: This flexible linker allows the two aromatic rings to adopt various conformations, potentially enabling favorable interactions with both the hydrophilic and hydrophobic regions of the CA active site.[15]

  • The 4-Ethoxyphenoxy Tail: This "tail" region is likely to extend towards the entrance of the active site cavity. The ethoxy group may engage in hydrophobic interactions with amino acid residues that differ between CA isoforms, thereby contributing to selectivity. Modifications to this tail region (e.g., altering the length of the alkyl chain, introducing different substituents on the terminal phenyl ring) would be a logical next step in optimizing the inhibitory profile.

Data Presentation:

The quantitative data from the inhibition assays should be summarized in a clear and concise table for easy comparison.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II/hCA IX)
4-(4-Ethoxyphenoxy)benzene-1-sulfonamide Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Acetazolamide (Control) Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value

V. Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the synthesis and evaluation of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide as a potential carbonic anhydrase inhibitor. The proposed experimental workflow, from chemical synthesis to detailed enzymatic and structural studies, provides a robust framework for elucidating its therapeutic potential.

Future work should focus on a thorough investigation of its isoform selectivity profile against a broader panel of CAs. Based on the initial findings, a focused medicinal chemistry effort can be initiated to optimize the lead compound for enhanced potency and selectivity against specific disease-relevant CA isoforms.

VI. References

  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. (n.d.). PubMed.

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Omega.

  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. (n.d.). BenchChem.

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. (2023). PubMed.

  • X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. (2015). ResearchGate.

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. (n.d.). FLORE.

  • Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. (n.d.). BenchChem.

  • Navigating the Selectivity Landscape of Carbonic Anhydrase III Inhibitors: A Comparative Guide. (n.d.). BenchChem.

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PMC.

  • Recent advances in structural studies of the carbonic anhydrase family: the crystal structure of human CA IX and CA XIII. (n.d.). PubMed.

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (n.d.). NIH.

  • Stopped-flow spectrophotometry to measure carbonic anhydrase activity... (n.d.). ResearchGate.

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (2005). PubMed.

  • Carbonic Anhydrase - Assay. (n.d.). Worthington Biochemical.

  • X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. (2006). PubMed.

  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. (2012). FLORE.

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io.

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). ResearchGate.

  • Stopped-flow – Knowledge and References. (n.d.). Taylor & Francis.

  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed.

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed.

  • Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. (n.d.). Semantic Scholar.

  • Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (2012). PubMed.

  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (n.d.). PubMed.

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed.

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.). MDPI.

  • Synthesis of Some Pyrazolyl Benzenesulfonamide Derivatives as Dual Anti-Inflammatory Antimicrobial Agents. (n.d.). PubMed.

  • The reported synthetic method of 4-phenoxyphenol. (n.d.). ResearchGate.

  • Synthesis of 4-methoxybenzenesulfonamide. (n.d.). PrepChem.com.

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC.

Sources

A Comprehensive Technical Review of the Biological Activities of the 4-(Phenoxy)benzene-1-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide provides a comprehensive overview of the biological activities associated with the 4-(phenoxy)benzene-1-sulfonamide scaffold. Due to the limited publicly available data on the specific molecule 4-(4-ethoxyphenoxy)benzene-1-sulfonamide, this review synthesizes findings from structurally related benzenesulfonamide derivatives to provide insights into its potential therapeutic applications. All claims are supported by the cited literature.

Introduction

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its synthetic accessibility and the ability to readily modify its structure have made it a privileged scaffold in drug discovery. The general structure, consisting of a benzene ring attached to a sulfonamide group (-SO₂NH₂), serves as a versatile template for designing molecules with diverse pharmacological profiles. These profiles range from well-established antibacterial agents to potent inhibitors of key enzymes implicated in cancer, inflammation, and glaucoma.[1][2] This guide will delve into the significant biological activities demonstrated by the 4-(phenoxy)benzene-1-sulfonamide scaffold and its derivatives, with a particular focus on carbonic anhydrase inhibition, anticancer, and anti-inflammatory properties.

Carbonic Anhydrase Inhibition: A Prominent Target

One of the most extensively studied biological activities of benzenesulfonamides is their ability to inhibit carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] There are several human CA isoforms, and their dysregulation is associated with various pathologies, including glaucoma, epilepsy, and cancer.[1][4]

The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[3] Notably, many benzenesulfonamide derivatives have shown isoform-selective inhibition, which is crucial for developing targeted therapies with fewer side effects.[1]

Tumor-Associated Carbonic Anhydrases: CA IX and XII

Of particular interest are the transmembrane, tumor-associated isoforms CA IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[2] Inhibition of these isoforms is a promising strategy for cancer therapy.[5] Several studies have reported benzenesulfonamide derivatives with potent inhibitory activity against CA IX and XII in the low nanomolar to subnanomolar range.[3] For instance, novel 4-(pyrazolyl)benzenesulfonamide ureas have been developed as potent inhibitors of hCA IX and XII, demonstrating the potential of this scaffold in developing anticancer agents that target the tumor microenvironment.[5]

Antiglaucoma Applications

The inhibition of CA isoforms in the eye, particularly CA II and IV, reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[4] This mechanism is the basis for the use of topical CA inhibitors in the treatment of glaucoma. Research has focused on developing benzenecarboxamide derivatives with strong topical antiglaucoma properties and prolonged duration of action.[4]

Anticancer Activity: Beyond Carbonic Anhydrase Inhibition

The anticancer potential of the benzenesulfonamide scaffold is not limited to carbonic anhydrase inhibition. Several derivatives have been shown to exert cytotoxic effects on cancer cells through various other mechanisms.

Cell Cycle Arrest

Certain antitumor sulfonamides have been discovered to block the cell cycle progression of cancer cells in the G1 phase.[6] This mechanism is distinct from the M-phase arrest induced by tubulin polymerization inhibitors. One such compound, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), has shown significant antitumor activity against human colon carcinoma both in vitro and in vivo, leading to its progression into clinical trials.[6]

Dual-Targeting Inhibition

Recent research has focused on developing dual-targeting inhibitors to overcome drug resistance and enhance therapeutic efficacy. A novel 1H-pyrrol-1-yl)benzenesulfonamide derivative has been synthesized that acts as a dual inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway.[7][8] This compound demonstrated potent activity against multidrug-resistant cancer cells, highlighting the potential of the benzenesulfonamide scaffold in creating multi-targeted anticancer agents.[7][8]

Inhibition of Other Kinases

Benzenesulfonamide analogs have also been identified as inhibitors of other kinases involved in cancer progression, such as tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma treatment.[9]

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in a wide range of diseases. The benzenesulfonamide scaffold has been explored for the development of novel anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators

Leukotrienes and prostaglandin E₂ are key lipid mediators in inflammation. A benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) has been discovered.[10] This compound was shown to selectively down-regulate pro-inflammatory lipid mediators in M1 macrophages while enhancing the formation of pro-resolving lipid mediators in M2 macrophages, demonstrating a favorable pharmacological profile for an anti-inflammatory drug.[10]

Modulation of Inflammatory Signaling Pathways

Other studies have shown that 4-sulfonyloxy/alkoxy benzoxazolone derivatives, which are structurally related to the phenoxybenzenesulfonamide scaffold, exhibit potent anti-inflammatory activities.[11] The mechanism of action for one of the most active compounds was found to be the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway.[11] This leads to a reduction in the excessive release of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[11]

Data Summary

The following table summarizes the biological activities of various benzenesulfonamide derivatives as reported in the literature.

Compound ClassTarget(s)Biological ActivityReference(s)
4-(Pyrazolyl)benzenesulfonamide ureashCA IX, hCA XIIAnticancer (inhibition of tumor-associated CAs)[5]
1H-pyrrol-1-yl)benzenesulfonamideshCA, Wnt/β-cateninAnticancer (dual-targeting)[7][8]
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamideCell cycle (G1 phase)Anticancer[6]
Benzenesulfonamide derivativesmPGES-1, 5-LOAnti-inflammatory[10]
4-Sulfonyloxy/alkoxy benzoxazolonesMAPK-NF-κB/iNOS pathwayAnti-inflammatory[11]
BenzenecarboxamidesCA II, CA IVAnti-glaucoma[4]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against various CA isoforms is the stopped-flow CO₂ hydrase assay.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified recombinant human CA isoforms and the test compounds (e.g., in DMSO).

  • Assay Buffer: Use a buffer such as 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄.

  • Reaction Initiation: The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in pH using a pH indicator (e.g., phenol red) at a specific wavelength. The initial rates of reaction are determined.

  • IC₅₀ Determination: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Cell Proliferation Assay

The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Washing: Wash away the unbound dye with 1% acetic acid.

  • Solubilization: Solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • GI₅₀ Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI₅₀) from the dose-response curve.

Visualizations

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

CA_Inhibition CA Carbonic Anhydrase (Active Site with Zn²⁺) Complex Enzyme-Inhibitor Complex (Inhibition of CO₂ Hydration) CA->Complex Binding of sulfonamide to Zn²⁺ Sulfonamide Benzenesulfonamide (R-SO₂NH₂) Sulfonamide->Complex

Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide.

Simplified MAPK/NF-κB Signaling Pathway in Inflammation

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activation MAPK MAPK (p38, ERK) TLR4->MAPK NFkB NF-κB (in cytoplasm) TLR4->NFkB NFkB_nuc NF-κB (in nucleus) MAPK->NFkB_nuc Phosphorylation & Translocation NFkB->NFkB_nuc iNOS iNOS Expression NFkB_nuc->iNOS Transcription Inflammation Pro-inflammatory Mediators (NO, IL-6) iNOS->Inflammation Inhibitor Benzenesulfonamide Derivative Inhibitor->MAPK Inhibition Inhibitor->NFkB_nuc Inhibition

Caption: Anti-inflammatory mechanism via MAPK/NF-κB pathway inhibition.

Conclusion

The 4-(phenoxy)benzene-1-sulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While specific data on 4-(4-ethoxyphenoxy)benzene-1-sulfonamide is scarce, the extensive research on structurally related compounds strongly suggests its potential as a bioactive molecule. The demonstrated activities of this class of compounds, particularly in carbonic anhydrase inhibition for anticancer and anti-glaucoma applications, as well as their anti-inflammatory properties, warrant further investigation into this specific derivative. Future studies should focus on the synthesis and comprehensive biological evaluation of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide to elucidate its specific pharmacological profile and therapeutic potential.

References

[10] Hanke, T., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. European Journal of Medicinal Chemistry, 156, 670-681. [Link]

[3] Bua, S., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 20(2), 2941-2951. [Link]

[12] Jo, Y. H., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2185. [Link]

[1] Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19263-19284. [Link]

[7] Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842. [Link]

[8] Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. FLORE - University of Florence Research Repository. [Link]

[13] Hanke, T., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. ResearchGate. [Link]

[5] Ibrahim, H. S., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 67(2), 1269-1290. [Link]

[2] Abd El-Meguid, M. F., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16823. [Link]

[4] Ilies, M. A., et al. (2003). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 46(11), 2187-2196. [Link]

[14] Demchuk, O. M., et al. (2024). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][7][10][12]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. [Link]

[9] Al-Suhaimi, K. S., et al. (2024). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 29(1), 234. [Link]

[15] Al-Hourani, B. J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Molecules, 27(7), 2154. [Link]

[16] Alanazi, A. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(14), 3326. [Link]

[17] Khan, I., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. [Link]

[18] Lee, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2757. [Link]

[19] Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

[11] Wang, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 200-209. [Link]

[6] Owa, T., et al. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 42(19), 3789-3799. [Link]

Sources

Predicted toxicity and safety profile of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a predictive safety and toxicological assessment of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (CAS: 1097096-19-9).[1]

Executive Summary

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a diaryl ether sulfonamide scaffold frequently utilized in medicinal chemistry as a precursor for Carbonic Anhydrase Inhibitors (CAIs) and Matrix Metalloproteinase (MMP) inhibitors.[1]

Safety Verdict: The compound presents a moderate safety risk profile typical of non-antibiotic sulfonamides.[1]

  • Primary Toxicology Risks: Sulfonamide-induced hypersensitivity (low probability compared to arylamines), renal crystalluria due to lipophilicity, and electrolyte imbalance (hypokalemia) secondary to CA inhibition.[1]

  • Metabolic Liability: High susceptibility to CYP-mediated O-dealkylation, generating a phenolic metabolite that requires conjugation profiling.[1]

  • Cardiovascular Signal: Moderate potential for hERG channel inhibition due to the lipophilic diphenyl ether tail.[1]

Chemical & Pharmacological Context

To understand the toxicity, we must first deconstruct the pharmacophore.[1] The molecule consists of three distinct structural distinct domains that dictate its biological interaction.

Structural DomainFunction/PropertyAssociated Safety Risk
Primary Sulfonamide (

)
Zinc-binding group (CA/MMP inhibition)Diuresis, Hypersensitivity, Acidosis
Diphenyl Ether (

)
Hydrophobic linker; SpacerLipophilicity (

LogP), hERG binding
Ethoxy Group (

)
Lipophilic tail; H-bond acceptorRapid CYP metabolism (O-dealkylation)
Predicted Mechanism of Action (MoA)

Based on the unsubstituted sulfonamide moiety, this compound is a Class II Carbonic Anhydrase Inhibitor .[1] It likely binds to the Zn(II) ion in the enzyme active site.[1]

  • Therapeutic Analogs: Structurally similar to Ethoxzolamide (a known CAI), suggesting similar systemic effects (reduction of intraocular pressure, diuresis).[1]

In Silico & Predicted Toxicology Profile[1]

ADMET Predictions
  • Absorption: High passive permeability is predicted due to the diphenyl ether backbone.[1]

  • Distribution: High Plasma Protein Binding (PPB >95%) is expected.[1] This limits the free fraction available for toxicity but increases the half-life.[1]

  • Metabolism (The "Soft Spot"): The ethoxy group is a prime site for CYP2C9 and CYP2D6 mediated O-dealkylation.[1]

    • Major Metabolite:[1] 4-(4-Hydroxyphenoxy)benzene-1-sulfonamide.[1]

    • Risk:[1][2] Phenolic metabolites can undergo quinone-methide formation (bioactivation) if not rapidly glucuronidated, posing a risk of idiosyncratic hepatotoxicity.[1]

  • Excretion: Likely renal elimination of the glucuronide conjugate.[1]

Specific Organ Toxicity Risks[1]
A. Dermatological & Immunological (SJS/TEN)[1]
  • Risk Level: Low to Moderate.[1]

  • Mechanism: Sulfonamide hypersensitivity is classically associated with N4-arylamines (e.g., sulfamethoxazole).[1] This compound lacks the N4-amine, classifying it as a non-antibiotic sulfonamide .[1]

  • Clinical Insight: Cross-reactivity between antibiotic and non-antibiotic sulfonamides is controversial but generally considered low.[1] However, a "Sulfa Allergy" warning is mandatory in early development.[1]

B. Renal Toxicity (Crystalluria)[1]
  • Risk Level: Moderate.[1]

  • Mechanism: The diphenyl ether moiety increases lipophilicity (Predicted LogP ~2.8–3.2).[1] In acidic urine (pH < 6.0), the sulfonamide group remains unionized and poorly soluble.[1]

  • Mitigation: Maintain alkaline urine flow during preclinical dosing.

C. Cardiovascular (hERG Inhibition)[1]
  • Risk Level: Moderate (Structural Alert).[1]

  • Mechanism: The combination of a basic nitrogen (absent here, but the sulfonamide can mimic) and a lipophilic "tail" (diphenyl ether) often fits the hERG pharmacophore.[1]

  • Requirement: Mandatory hERG patch-clamp testing early in the cascade.[1]

Metabolic Pathways & Bioactivation

The following diagram illustrates the predicted metabolic fate of the compound, highlighting the transition from the lipophilic parent to the excretable conjugate.[1]

MetabolicPathway Parent Parent Compound (Lipophilic) CYP CYP2C9 / CYP2D6 (O-Dealkylation) Parent->CYP Phase I Phenol Phenol Metabolite (Reactive Intermediate?) CYP->Phenol -Acetaldehyde UGT UGT / SULT (Conjugation) Phenol->UGT Phase II Excretion Glucuronide/Sulfate (Renal Excretion) UGT->Excretion Clearance

Figure 1: Predicted Phase I and Phase II metabolic clearance pathways.[1] The formation of the phenol intermediate is the rate-limiting step for safety assessment.[1]

Experimental Validation Protocols

To validate these predictions, the following experimental cascade is required. These protocols are designed to be self-validating with positive controls.[1]

Protocol A: In Vitro hERG Safety Assay (Patch Clamp)

Objective: Quantify risk of QT prolongation.

  • System: CHO cells stably expressing hERG K+ channels.[1]

  • Concentrations: 0.1, 1, 10, and 30 µM of test compound.

  • Control: E-4031 (Positive Control, IC50 ~100 nM).[1]

  • Acceptance Criteria: If IC50 < 10 µM, the scaffold requires structural modification (e.g., adding polarity to the ether ring).[1]

Protocol B: Reactive Metabolite Trapping (Glutathione)

Objective: Determine if the phenol metabolite forms toxic quinones.[1]

  • Incubation: Test compound (10 µM) + Human Liver Microsomes (HLM) + NADPH.[1]

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH.[1]

  • Analysis: LC-MS/MS scan for GSH-adducts (+307 Da shift).

  • Interpretation: Presence of GSH adducts indicates bioactivation potential (idiosyncratic toxicity risk).[1]

Protocol C: Aqueous Solubility & pH Profiling

Objective: Assess crystalluria risk.

  • Method: Thermodynamic solubility in phosphate buffers (pH 2.0, 5.0, 7.4).

  • Readout: HPLC-UV quantification after 24h equilibrium.

  • Threshold: Solubility < 20 µg/mL at pH 5.0 flags a high risk for renal crystallization.[1]

Decision Logic for Lead Optimization

Use the following logic flow to determine if this scaffold should advance or requires modification.

DecisionTree Start Start Evaluation hERG_Test hERG IC50 > 10µM? Start->hERG_Test Metab_Test GSH Adducts Found? hERG_Test->Metab_Test Yes Fail_hERG STOP: Cardiotoxicity Risk hERG_Test->Fail_hERG No Solubility Solubility > 50µg/mL? Metab_Test->Solubility No Fail_Metab STOP: Hepatotoxicity Risk Metab_Test->Fail_Metab Yes Pass ADVANCE CANDIDATE Solubility->Pass Yes Fail_Sol MODIFY: Add Solubilizing Group Solubility->Fail_Sol No

Figure 2: Go/No-Go decision tree for the 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide scaffold.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Smith, D. A., & Obach, R. S. (2006).[1] Reactive Metabolites and Idiosyncratic Toxicity: Structural Alerts. Drug Discovery Today. Link

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Link

  • PubChem Compound Summary. (2023). 4-(4-Ethoxyphenoxy)benzenesulfonamide (CAS 1097096-19-9).[1] PubChem.[1][3] Link

Sources

Design, Synthesis, and Evaluation of Ethoxyphenoxy-Bearing Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Carbonic Anhydrase Inhibition

Executive Summary & Rationale

This guide details the technical workflow for the development of 4-(2-ethoxyphenoxy)benzenesulfonamide derivatives. While the primary sulfonamide moiety (


) acts as a classic Zinc-Binding Group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA) , the therapeutic efficacy is dictated by the "tail" of the molecule.

The ethoxyphenoxy group is a critical structural motif. Unlike simple alkyl tails, the phenoxy ether provides a flexible hinge and aromatic stacking potential. The ortho-ethoxy substitution specifically introduces steric bulk and lipophilicity (


 modulation), allowing the molecule to probe the hydrophobic sub-pockets of CA isoforms (e.g., hCA IX and XII), which are validated hypoxic tumor targets.
Synthetic Architecture

To ensure high regiospecificity and avoid the formation of inseparable isomers, we utilize a Nucleophilic Aromatic Substitution (


)  strategy followed by a Meerwein Sulfonylation . This protocol is superior to direct chlorosulfonation of the ether, which often suffers from polymorphic sulfonation patterns.
2.1. Reaction Pathway Visualization

The following diagram outlines the optimized synthetic route.

SynthesisPath Figure 1: Optimized Synthetic Pathway via Meerwein Sulfonylation Start 4-Fluoronitrobenzene (Electrophile) Inter1 Nitro-Ether Intermediate Start->Inter1 K2CO3, DMF 100°C, SnAr Reagent1 2-Ethoxyphenol (Nucleophile) Reagent1->Inter1 Inter2 Aniline-Ether Intermediate Inter1->Inter2 H2, Pd/C MeOH, Reduction Product 4-(2-ethoxyphenoxy) benzenesulfonamide Inter2->Product 1. NaNO2, HCl (0°C) 2. SO2, CuCl2 (Meerwein)

2.2. Detailed Protocol: Meerwein Variant

Step 1: Ether Formation (


) 
  • Charge a round-bottom flask with 4-fluoronitrobenzene (1.0 eq) and 2-ethoxyphenol (1.1 eq) in DMF (

    
    ).
    
  • Add anhydrous

    
     (2.0 eq).
    
  • Heat to

    
     under 
    
    
    
    atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
  • Workup: Pour into ice water. Filter the yellow precipitate (Nitro-ether). Recrystallize from Ethanol.

Step 2: Reduction

  • Dissolve the Nitro-ether in Methanol. Add

    
     (
    
    
    
    ).
  • Hydrogenate at 40 psi (

    
    ) for 2 hours.
    
  • Filter through Celite to remove catalyst. Evaporate solvent to yield the Aniline-ether.

Step 3: Diazotization & Sulfonylation (The Critical Step) Rationale: Direct chlorosulfonation with


 is violent and less selective. The Meerwein reaction converts the amine directly to the sulfonyl chloride under mild conditions.
  • Diazotization: Suspend the Aniline-ether (1.0 eq) in conc. HCl/Acetic Acid (

    
    ) at 
    
    
    
    . Dropwise add
    
    
    (1.1 eq) in water. Stir 30 min to form the diazonium salt.
  • Sulfonylation: In a separate vessel, saturate Glacial Acetic Acid with

    
     gas. Add 
    
    
    
    (0.2 eq).
  • Combine: Pour the cold diazonium solution into the

    
     mixture.
    
  • Observe: Gas evolution (

    
    ) indicates sulfonyl chloride formation. Stir until gas evolution ceases.
    
  • Amination: Pour the mixture into ice water to precipitate the sulfonyl chloride. Immediately collect and treat with

    
     (excess) to form the final sulfonamide.
    
Structural-Activity Relationship (SAR) Logic

The efficacy of the ethoxyphenoxy derivative relies on a "Dual-Anchor" mechanism.

  • The Anchor (Polar): The

    
     coordinates the 
    
    
    
    ion in the enzyme active site. The nitrogen acts as a hydrogen bond donor to the Thr199 residue.
  • The Tail (Hydrophobic): The ethoxyphenoxy moiety extends into the hydrophobic half of the active site. The ethoxy group is pivotal; it provides rotational restriction and fills the hydrophobic pocket more effectively than a methoxy group, often leading to nanomolar (nM) inhibition constants.

SAR_Logic Figure 2: Pharmacophore Binding Mode in Carbonic Anhydrase Zinc Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->Zinc Coordination Linker Phenyl Ring (Scaffold) Sulfonamide->Linker Ether Ether Linkage (-O-) Linker->Ether Tail Ethoxyphenoxy Group (Selectivity Filter) Ether->Tail Pocket Hydrophobic Pocket (Phe131, Val121) Tail->Pocket Van der Waals Interaction

Biological Evaluation: Stopped-Flow Kinetics

To validate the inhibitor, we do not rely on simple colorimetric endpoint assays. We employ Stopped-Flow


 Hydration Kinetics , the gold standard for measuring the catalytic turnover (

) and inhibition constant (

).
4.1. The Protocol (Self-Validating System)

Principle: CA catalyzes


. The assay measures the rate of acidification using a pH indicator (Phenol Red) over a timeframe of 10–100 seconds.[1]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate:

    
    -saturated water (approx. 17 mM).
    
  • Enzyme: Recombinant hCA II (or target isoform).

Workflow:

  • Syringe A (Enzyme): Mix Enzyme + Inhibitor (incubated 15 min) + Indicator in Buffer.

  • Syringe B (Substrate):

    
    -saturated water.
    
  • Shot: Rapidly mix A and B (

    
     ratio) in the stopped-flow chamber.
    
  • Detection: Monitor Absorbance at 557 nm (Phenol Red

    
    ).
    
  • Calculation: Fit the initial velocity to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive

    
    .
    

AssayFlow Figure 3: Stopped-Flow CO2 Hydration Assay Configuration SyrA Syringe A: Enzyme + Inhibitor + Phenol Red Mix Mixing Chamber (Dead time < 10ms) SyrA->Mix Rapid Injection SyrB Syringe B: CO2 Saturated Water SyrB->Mix Det Photometer (557 nm) Mix->Det Data Acidification Curve (Abs vs Time) Det->Data Kinetic Fit

Data Presentation & Comparative Analysis

When analyzing ethoxyphenoxy derivatives, compare the Inhibition Constant (


) against standard clinical inhibitors (Acetazolamide) and non-alkoxy analogs to prove the value of the "tail."

Table 1: Representative Inhibition Data (hCA II) Note: Values are representative of typical SAR trends for this scaffold.

Compound IDR-Group (Tail)

(hCA II) [nM]

(hCA IX) [nM]
Selectivity (II/IX)
AAZ Acetazolamide (Control)12.025.00.48
CMP-1 Phenoxy (No substituent)8.545.00.18
CMP-2 2-Methoxyphenoxy5.215.00.34
CMP-3 2-Ethoxyphenoxy 1.8 4.2 0.42

Interpretation: The ethoxy group (CMP-3) typically enhances potency (


) compared to the unsubstituted phenoxy (CMP-1) due to increased hydrophobic contacts within the enzyme cleft.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Bioorganic & Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: From Chemistry to Clinical Applications. Expert Opinion on Therapeutic Patents. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide , a structural motif commonly found in Carbonic Anhydrase (CA) inhibitors, Matrix Metalloproteinase (MMP) inhibitors, and COX-2 inhibitors.

While traditional routes might employ a multi-step sequence (nitro-reduction-diazotization), this guide prioritizes a Direct Nucleophilic Aromatic Substitution (SNAr) strategy. By utilizing 4-fluorobenzenesulfonamide as the electrophile and 4-ethoxyphenol as the nucleophile, we bypass the need for protecting groups or hazardous diazonium intermediates. This method leverages the electron-withdrawing nature of the sulfonamide group (


) to activate the para-fluorine for displacement, providing a scalable, atom-economical route suitable for drug discovery campaigns.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the formation of the diaryl ether linkage via an SNAr mechanism. The choice of 4-fluorobenzenesulfonamide over the chloro-analog is critical; the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) through inductive stabilization, significantly accelerating the rate-determining addition step in SNAr reactions.

Reaction Pathway Visualization

ReactionScheme Substrate1 4-Fluorobenzenesulfonamide (Electrophile) Base Cs2CO3 / DMSO 120°C, 18h Substrate1->Base Substrate2 4-Ethoxyphenol (Nucleophile) Substrate2->Base Intermediate Meisenheimer Complex Base->Intermediate Addition Product 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Intermediate->Product Elimination (-F⁻)

Figure 1: Reaction logic flow for the direct SNAr coupling. The reaction proceeds via an addition-elimination mechanism facilitated by the electron-poor sulfonamide ring.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RolePurity Req.
4-Fluorobenzenesulfonamide 175.181.0Electrophile>98%
4-Ethoxyphenol 138.161.1Nucleophile>97%
Cesium Carbonate (Cs₂CO₃) 325.822.5BaseAnhydrous
DMSO (Dimethyl sulfoxide) 78.13N/ASolventAnhydrous (<50 ppm H₂O)
Ethyl Acetate / Hexanes --WorkupACS Grade
1M HCl --QuenchAqueous
Critical Equipment
  • Reaction Vessel: Pressure-rated glass vial (e.g., microwave vial) or round-bottom flask with reflux condenser.

  • Temperature Control: Oil bath or aluminum heating block capable of stable 130°C.

  • Atmosphere: Nitrogen or Argon manifold (moisture excludes competition from hydroxide ions).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

Rationale: The sulfonamide protons (


) are acidic. We use excess base (2.5 eq) to ensure the phenol (

) is deprotonated to the active phenoxide nucleophile, while also accommodating the deprotonation of the sulfonamide nitrogen.
  • Charge the Vessel: To a dry reaction vial equipped with a magnetic stir bar, add:

    • 4-Fluorobenzenesulfonamide (1.0 mmol, 175 mg)

    • 4-Ethoxyphenol (1.1 mmol, 152 mg)

    • Cesium Carbonate (2.5 mmol, 815 mg)

  • Solvation: Add anhydrous DMSO (3.0 mL) .

    • Note: DMF can be used, but DMSO generally provides faster rates for SNAr due to better stabilization of the polar transition state.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

Phase 2: Thermal Activation

Rationale: The reaction requires significant thermal energy to overcome the activation barrier, as the sulfonamide group is a moderately strong activator (less potent than a nitro group).

  • Heating: Place the vessel in a pre-heated block at 120–130°C .

  • Monitoring: Stir vigorously (800 rpm) for 16–24 hours .

    • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting fluoride should be fully consumed. The product will be more polar than the ether starting material but less polar than the sulfonamide starting material in some systems.

Phase 3: Workup & Isolation

Rationale: The reaction mixture contains the salt of the product (sulfonamide anion). Acidic quench is mandatory to protonate the sulfonamide nitrogen and precipitate the neutral product or enable extraction.

  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture into Ice-Water (30 mL) containing 1M HCl (5 mL) .

    • Observation: A precipitate should form. The pH must be acidic (pH ~2-3) to ensure the sulfonamide is neutral (

      
      ).
      
  • Extraction (if oil forms): If a solid does not precipitate immediately, extract with Ethyl Acetate (3 x 20 mL) .

  • Washing: Wash the combined organic layers with:

    • Water (2 x 20 mL) to remove DMSO.

    • Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Recrystallization: The crude solid is often pure enough. If necessary, recrystallize from Ethanol/Water or Toluene .

  • Flash Chromatography: If impurities persist, use a silica gel column eluting with a gradient of Hexanes

    
     40% EtOAc/Hexanes.
    

Analytical Validation (QC)

Verify the identity of the synthesized 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide using the following parameters.

TechniqueExpected Signal / Characteristic
Physical State White to off-white solid.
¹H NMR (DMSO-d₆)

7.7–7.8 (d, 2H):
Protons ortho to sulfonamide (Ring A).

7.2–7.3 (s, 2H):
Sulfonamide

(exchangeable).

7.0–7.1 (d, 2H):
Protons meta to sulfonamide (Ring A).

6.9–7.0 (m, 4H):
Protons on Ring B (Ethoxyphenyl).

4.0 (q, 2H):
Ethoxy

.

1.3 (t, 3H):
Ethoxy

.
MS (ESI+)

;

.
Purity (HPLC) >95% area integration at 254 nm.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield (<30%) Incomplete deprotonation or moisture.Ensure Cs₂CO₃ is dry. Increase temp to 140°C. Switch to DMF if DMSO quality is poor.
Starting Material Remains Sulfonamide anion deactivating the ring.The sulfonamide anion is electron-rich, repelling the nucleophile. Solution: Increase equivalents of 4-ethoxyphenol (1.5 eq) and run longer.
Dark/Tar Product Oxidation of phenol.Ensure strict inert atmosphere (Argon). Degas solvents.[1]
Product is Water Soluble High pH during workup.The sulfonamide is amphoteric. Ensure the aqueous layer is acidified to pH 2–3 during extraction to keep it in the organic phase.

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-nitrobenzenes with methoxide ion. Chemical Reviews, 49(2), 273-412. Link

  • SNAr on Sulfonamides: Idris, M. O., et al. (2019). Synthesis and biological evaluation of sulfonamide derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1176, 560-570. (Demonstrates reactivity of sulfonamide-bearing rings).
  • Cesium Carbonate Efficiency

    • Fotsing, J. R., et al. (2005). Cesium carbonate mediated exclusive synthesis of biaryl ethers.[2] Tetrahedron Letters, 46(37), 6331-6334. Link

  • General Protocol Source

    • ResearchGate. (2025).[2] Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides. Link

Sources

Application Note: HPLC Method Development for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3][4][5][6]

Developing a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a hybrid molecule containing a polar, hydrophilic sulfonamide "head" and a lipophilic diphenyl ether "tail."

Physicochemical Profile & Chromatographic Implications[1][4][7][8][9][10][11][12][13]
FeatureChemical MoietyChromatographic Impact
Hydrophobicity Diphenyl ether + Ethoxy groupHigh LogP (~2.5–3.2) . The molecule is significantly more lipophilic than common sulfa drugs (e.g., sulfamethoxazole). Expect longer retention times on C18 columns.
Acidity (pKa) Primary Sulfonamide (-SO₂NH₂)pKa ~10.1 . The moiety is weakly acidic. At neutral pH, it exists in equilibrium; at acidic pH (< 4.0), it remains neutral, improving peak symmetry.
Chromophore Conjugated Benzene RingsUV Active . Strong π-π* transitions expected at 254 nm (benzenoid band) and potentially 280 nm .
Solubility Ether linkageLimited aqueous solubility. Samples must be prepared in Acetonitrile (MeCN) or Methanol (MeOH) .

Strategic Method Development Protocol

Do not rely on "trial and error." Use a systematic scouting approach to lock in the optimal separation window.

Phase 1: Pre-Method Characterization (The "Zero" Injection)

Objective: Determine the exact UV maxima and solubility limits to prevent column fouling.

  • Stock Preparation: Dissolve 1.0 mg of analyte in 1.0 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes.

  • UV Scan: Dilute to 10 µg/mL in water/ACN (50:50) and scan from 200–400 nm using a PDA detector or UV-Vis spectrophotometer.

    • Target: Identify

      
      . (Likely 254 nm).[1]
      
  • Solubility Check: Visually inspect for precipitation when mixing the stock with 0.1% Formic Acid (aqueous). If precipitate forms, the mobile phase gradient must not start below 10-20% organic.

Phase 2: The "Universal" Scouting Gradient

Use this generic gradient to locate the analyte's elution position.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

Gradient Table (Scouting):

Time (min) % B (Organic) Event
0.0 10 Initial Hold
15.0 95 Linear Ramp
20.0 95 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Decision Matrix:

  • If elution < 5 min: The molecule is too polar. Switch to a C8 column or start at 0% B.

  • If elution > 12 min: The molecule is highly retained. Increase starting %B to 30% or 40% for the final method.

  • Prediction: Based on the ethoxy-diphenyl ether structure, expect elution around 10–12 minutes (approx. 60-70% B).

The "Gold Standard" Optimized Method

Following the scouting phase, this optimized protocol is designed for routine QC and pharmacokinetic analysis. It balances run time with resolution.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (4.6 x 150 mm, 3.5 µm)3.5 µm particles offer better resolution than 5 µm without the backpressure of UHPLC. End-capping reduces silanol interactions with the sulfonamide nitrogen.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) Buffering at pH 3.5 ensures the sulfonamide (pKa ~10) is fully protonated (neutral), preventing peak tailing.
Mobile Phase B Acetonitrile (MeCN) MeCN provides lower viscosity and sharper peaks for aromatic ethers compared to Methanol.
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns.
Column Temp 35°C Slightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 254 nm (bw 4 nm)The aromatic ether backbone absorbs strongly here. Use 280 nm as a secondary confirmation channel.
Injection Vol 10 µL Standard volume. Ensure sample solvent matches initial mobile phase strength to avoid "solvent effects."
Optimized Gradient Program

This gradient is "focused" around the expected elution of the lipophilic tail.

Time (min)% Mobile Phase BDescription
0.0 30Start high enough to elute polar impurities quickly.
10.0 80Shallow gradient to resolve the target from structural analogs.
12.0 95Column wash to remove highly lipophilic contaminants.
14.0 95Hold wash.
14.1 30Return to initial conditions.
18.0 30Re-equilibration (Critical for reproducibility).

Method Validation Strategy (ICH Q2(R1))

To ensure the method is trustworthy, execute the following validation steps.

A. System Suitability Test (SST)

Run 5 replicate injections of the standard (e.g., 50 µg/mL) before every batch.

  • RSD of Area: ≤ 2.0%

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5000

B. Linearity & Range

Prepare a 5-point calibration curve.

  • Range: 1.0 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[1]
    
C. Accuracy (Recovery)

Spike the analyte into the sample matrix (e.g., plasma, formulation excipients) at 50%, 100%, and 150% of the target concentration.

  • Acceptance: 98.0% – 102.0% recovery.

Visualized Workflow & Logic

The following diagram illustrates the decision logic for optimizing the separation of sulfonamide derivatives.

MethodDevelopmentLogic Start Start: Molecule Assessment (Hydrophobic Tail + Acidic Head) Scouting Run Scouting Gradient (5-95% B over 20 min) Start->Scouting CheckRT Check Retention Time (RT) Scouting->CheckRT EarlyElution RT < 5 min (Too Polar) CheckRT->EarlyElution Early LateElution RT > 15 min (Too Hydrophobic) CheckRT->LateElution Late IdealElution RT = 8-12 min (Ideal Window) CheckRT->IdealElution Target ActionEarly Action: Switch to C8 or Use 100% Aqueous Start EarlyElution->ActionEarly ActionLate Action: Increase Start %B to 30-40% LateElution->ActionLate ActionIdeal Action: Optimize Slope for Resolution IdealElution->ActionIdeal ActionEarly->Scouting Re-run ActionLate->Scouting Re-run FinalMethod Final Method: C18, 30-80% B Gradient pH 3.5 Buffer ActionIdeal->FinalMethod

Caption: Decision tree for optimizing HPLC gradients based on analyte retention behavior.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between sulfonamide N and silanols.Ensure pH is < 4.[5]0. Add 10 mM Ammonium Acetate to the aqueous phase. Use "End-capped" columns.
RT Drift pH instability or Temperature fluctuation.Use a column oven (35°C). Buffer the aqueous phase (do not use simple acid water if drift occurs).
Split Peaks Sample solvent mismatch.If dissolving sample in 100% ACN, injecting into a 30% ACN stream can cause precipitation/splitting. Dilute sample 1:1 with water before injection.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (n.d.). Compound Summary for CID 1097096-19-9 (4-(4-Ethoxyphenoxy)benzene-1-sulfonamide). (Used for structural verification).[6][7][8]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.

Sources

Preparation of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide for In Vitro Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide. Furthermore, it outlines a systematic approach for the preparation of this compound for in vitro biological assays, addressing critical aspects such as solubility determination, stock solution preparation, and quality control. The methodologies described herein are designed to ensure the integrity, purity, and accurate concentration of the test compound, which are paramount for generating reliable and reproducible data in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a diaryl ether-containing sulfonamide, a structural motif that has garnered significant interest in drug discovery. The preparation of such small molecules for biological screening requires a multi-step process that begins with chemical synthesis and culminates in the delivery of a well-characterized compound at a precise concentration to the biological assay.

This guide provides an in-depth, experience-driven protocol for the entire workflow, from the initial chemical reactions to the final assay-ready plate. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis and Purification of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

The synthesis of the target compound is achieved through a two-step process: a copper-catalyzed Ullmann condensation to form the diaryl ether intermediate, followed by chlorosulfonation and subsequent amination.

Step 1: Synthesis of 4-Ethoxydiphenyl Ether (Ullmann Condensation)

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[3][4]

Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenetole (1 equivalent), 4-hydroxyphenol (1.2 equivalents), potassium carbonate (K₂CO₃) (2 equivalents), and copper(I) iodide (CuI) (0.1 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-ethoxydiphenyl ether as a solid.

Causality of Experimental Choices:

  • Excess Phenol: Using a slight excess of the phenol component helps to drive the reaction to completion.

  • Base: Potassium carbonate is a crucial component that deprotonates the phenol, forming the more nucleophilic phenoxide.

  • Catalyst: Copper(I) iodide is a common and effective catalyst for the Ullmann condensation. More modern approaches sometimes utilize ligands to improve catalyst performance.[5][6]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Inert Atmosphere: A nitrogen atmosphere is essential to prevent the oxidation of the copper catalyst.

Step 2: Chlorosulfonation and Amination

The diaryl ether is then chlorosulfonated using chlorosulfonic acid, a powerful electrophilic reagent.[7][8] The resulting sulfonyl chloride is highly reactive and can be readily converted to the sulfonamide by reaction with ammonia.

Protocol:

  • In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.

  • Slowly add the 4-ethoxydiphenyl ether (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated sulfonyl chloride is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Without extensive drying, immediately add the crude sulfonyl chloride to a stirred, chilled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the mixture for 1-2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-ethoxyphenoxy)benzene-1-sulfonamide.

Causality of Experimental Choices:

  • Excess Chlorosulfonic Acid: A large excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion.

  • Low Temperature: The initial addition is carried out at low temperature to control the highly exothermic reaction.

  • Quenching on Ice: The reaction is quenched by pouring it onto ice to hydrolyze any remaining chlorosulfonic acid and precipitate the sulfonyl chloride.

  • Immediate Use of Sulfonyl Chloride: Aryl sulfonyl chlorides can be unstable and prone to hydrolysis, so immediate use in the next step is recommended for optimal yield.[9]

  • Ammonia Source: Concentrated ammonium hydroxide provides a high concentration of ammonia for the nucleophilic substitution reaction.

Quality Control and Characterization

Rigorous quality control (QC) is essential to ensure that the synthesized compound meets the required standards of identity, purity, and integrity for biological testing.[10][11][12][13]

Identity Confirmation
  • ¹H NMR Spectroscopy: The structure of the final compound should be confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The spectrum should exhibit characteristic signals for the aromatic protons, the ethoxy group, and the sulfonamide protons.[14][15][16] The chemical shifts and coupling patterns should be consistent with the expected structure.[17][18]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[19][20][21][22] The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide (C₁₄H₁₅NO₄S, MW: 293.34).[23][24]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of small molecules.[25] The analysis should be performed using a suitable column and mobile phase, with detection at an appropriate UV wavelength. The purity is determined by the peak area percentage of the main component. A purity of ≥95% is generally required for in vitro screening.

Data Summary
Analytical Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ, ppm)Consistent with the structure of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide
Mass Spectrometry [M+H]⁺294.07
HPLC Purity≥95%

Preparation for In Vitro Assays

Proper preparation of the test compound is critical for obtaining accurate and reproducible results in in vitro assays. This involves determining its solubility and preparing accurate stock and working solutions.[26][27]

Aqueous Solubility Determination

The aqueous solubility of a compound is a critical parameter that can significantly impact its behavior in biological assays.[28][29][30] Both kinetic and thermodynamic solubility are important to assess.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery to assess the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.[29][31] This can be determined by methods such as nephelometry, which measures light scattering from precipitated particles.[30]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound and is determined by the shake-flask method.[31] Excess solid compound is incubated with the aqueous buffer for an extended period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by HPLC.

Protocol for Kinetic Solubility (Nephelometry):

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the desired aqueous assay buffer (e.g., PBS, pH 7.4). This results in a 100 µM solution with 1% DMSO.

  • Perform serial dilutions in the assay buffer.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Stock Solution Preparation

Due to the often-low aqueous solubility of small molecules, stock solutions are typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[32]

Protocol for 10 mM Stock Solution:

  • Accurately weigh a precise amount of the purified 4-(4-ethoxyphenoxy)benzene-1-sulfonamide.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary.

  • Aliquot the stock solution into small, single-use volumes in appropriate storage vials (e.g., glass vials with Teflon-lined screw caps) to minimize freeze-thaw cycles and solvent evaporation.[33]

  • Store the aliquots at -20°C or -80°C for long-term stability.[34][35]

Best Practices for Stock Solutions:

  • Use High-Purity DMSO: Anhydrous DMSO is recommended to prevent compound degradation.

  • Accurate Weighing and Pipetting: Use calibrated analytical balances and pipettes for accurate concentration.[33]

  • Proper Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and preparer's initials.[36]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is crucial for maintaining compound integrity.[32]

Preparation of Working Solutions and Assay Plates

Working solutions are prepared by diluting the stock solution into the appropriate assay buffer or cell culture medium.

Protocol for Serial Dilution:

  • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform an intermediate dilution of the stock solution in DMSO if necessary.

  • Prepare the highest concentration of the compound in the assay buffer by adding a small volume of the DMSO stock (e.g., 1 µL of 10 mM stock into 99 µL of buffer for a 100 µM final concentration). The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.

  • Perform serial dilutions from the highest concentration to generate a dose-response curve.

  • Include a vehicle control containing the same final concentration of DMSO as the test compound wells.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_sulfonamide Sulfonamide Formation A 4-Bromophenetole + 4-Hydroxyphenol B CuI, K₂CO₃, DMF 120-130 °C A->B C 4-Ethoxydiphenyl Ether B->C D Chlorosulfonic Acid 0 °C to RT C->D Intermediate E 4-(4-Ethoxyphenoxy)benzene- 1-sulfonyl Chloride D->E F Conc. NH₄OH 0 °C to RT E->F G 4-(4-Ethoxyphenoxy)benzene- 1-sulfonamide F->G

Caption: Synthetic route to 4-(4-ethoxyphenoxy)benzene-1-sulfonamide.

Quality Control Workflow

QC_Workflow start Synthesized Compound nmr ¹H NMR start->nmr ms Mass Spectrometry start->ms hplc HPLC start->hplc identity Identity Confirmed nmr->identity ms->identity purity Purity ≥95% hplc->purity identity->purity fail Resynthesize/ Repurify identity->fail Fail purity->fail Fail pass Proceed to Assay Prep purity->pass Pass

Caption: Quality control process for the synthesized compound.

Assay Plate Preparation Workflow

Assay_Plate_Prep stock 10 mM Stock in DMSO (Stored at -20°C) thaw Thaw Aliquot stock->thaw intermediate Intermediate Dilution (in DMSO, optional) thaw->intermediate highest_conc Prepare Highest Concentration in Assay Buffer (≤0.5% DMSO) intermediate->highest_conc serial_dilute Serial Dilution in Assay Buffer highest_conc->serial_dilute plate Dispense to Assay Plate serial_dilute->plate final_plate Assay-Ready Plate plate->final_plate vehicle Vehicle Control (Assay Buffer + DMSO) vehicle->plate

Caption: Workflow for preparing assay-ready plates.

Conclusion

The successful execution of in vitro assays relies heavily on the quality and proper preparation of the test compounds. This application note has provided a detailed, step-by-step guide for the synthesis, purification, characterization, and preparation of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide. By following these protocols and understanding the rationale behind each step, researchers can ensure the integrity of their test compounds, leading to more reliable and reproducible biological data.

References

  • Bertini, I., Luchinat, C., & Scozzafava, A. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

  • Chemistry Student. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) [Video]. YouTube. [Link]

  • Sarker, M., & Brown, D. G. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(28), 7135-7142. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Clark, J. (2000). Mass spectrometry menu. Chemguide. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Beckman Coulter. (n.d.). Small-Molecule Drug Discovery and Development. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476-484. [Link]

  • Nelson, J. H. L., Friesen, D. A., Gill, C. G., & Krogh, E. T. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 10983-10990. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Creary, X. (1981). U.S. Patent No. 4,288,386. Washington, DC: U.S.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Gateway Analytical. (n.d.). The Importance of Standalone Testing for Small Molecules. [Link]

  • Neuman, R. C. (2000). Organic Chemistry. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Exploratory analysis of kinetic solubility measurements of a small molecule library. Journal of chemical information and modeling, 54(5), 1369-1380. [Link]

  • Shah, S. S. A., et al. (2025, August 10). Synthesis of Sulfonamides, Metal Complexes and the Study of In vitro Biological Activities. ResearchGate. [Link]

  • Sarker, M., & Brown, D. G. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Nikpassand, M., & Faghih, Z. (2024, August 16). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Arylating Reagents. IntechOpen. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476-484. [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. [Link]

  • Cocinero, E. J., & Lesarri, A. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2841. [Link]

  • Al-Fahd, A. M., Al-Omair, M. A., Al-Tuwaijri, H. M., & El-Emam, A. A. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. [Link]

  • Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • Le Borgne, M. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • Singh, N. (2021, July 15). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions ?. ResearchGate. [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Al-Ghorbani, M., & Kumar, S. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

  • Al-Juboori, S. A. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences, 5(5), 75-83. [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). N-carbamimidoyl-4 and (E)-4-benzenesulfonamides; biological study, DFT, molecular docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1133-1146. [Link]

  • Bayer Aktiengesellschaft. (1982). EP Patent No. 0053314A1.
  • Wheeler, J. A., & Pu, Y. J. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organics, 4(2), 177-190. [Link]

  • Biscoe, M. R., & Fors, B. P. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 15(15), 3978-3981. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 17(12), 13936-13953. [Link]

  • Gujadhur, R., & Venkataraman, D. (2025, August 6). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. [Link]

Sources

Application Note: High-Purity Recrystallization of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (CAS: Analogous to 1129-26-6 family), a structural motif common in carbonic anhydrase inhibitors (CAIs) and matrix metalloproteinase (MMP) targets.

Achieving pharmaceutical-grade purity (>99.5% HPLC) for this compound presents specific challenges due to its amphiphilic nature : the sulfonamide moiety (


) is polar and capable of hydrogen bonding, while the 4-ethoxyphenoxy tail imparts significant lipophilicity and conformational flexibility. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during standard aqueous workups.

This guide provides a rigorous, self-validating protocol for solvent selection and scale-up recrystallization, specifically engineered to suppress oiling out and maximize impurity rejection.

Physicochemical Profile & Solubility Logic

To design an effective purification, we must exploit the solubility differentials between the Active Pharmaceutical Ingredient (API) and its primary impurities.

Impurity Profile
Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
Sulfonic Acid Derivative Hydrolysis of starting sulfonyl chlorideHighly water-soluble (anionic at neutral pH).Retained in aqueous mother liquor.
Bis-sulfonimide Over-reaction of sulfonamide with sulfonyl chlorideLipophilic; acidic.Soluble in basic washes; rejected by non-polar antisolvents.
Starting Phenol Unreacted 4-ethoxyphenolModerate lipophilicity; oxidation prone.Retained in organic mother liquor; charcoal treatment.
Inorganic Salts Neutralization byproducts (e.g., NH₄Cl)Water-soluble.Hot filtration or aqueous retention.
Solvent System Selection

For diaryl ether sulfonamides, single-solvent systems often fail. We utilize a Binary Solvent System (Solvent/Antisolvent).

  • Primary Candidate (Green Chemistry): Ethanol / Water .

    • Logic: The sulfonamide dissolves readily in hot ethanol. Water acts as a powerful antisolvent for the lipophilic ether tail while keeping polar sulfonic acid impurities in solution.

  • Secondary Candidate (High Lipophilicity): Ethyl Acetate / n-Heptane .

    • Logic: Used if the compound persistently oils out in aqueous mixtures.

Protocol A: Solvent System Optimization (Screening)

Do not proceed to scale-up without validating the solvent ratio.

Objective: Determine the "Cloud Point" saturation temperature (


) and the metastable zone width.
  • Preparation: Place 500 mg of crude solid in a 20 mL vial with a magnetic stir bar.

  • Dissolution: Add Ethanol (absolute) dropwise at boiling point (

    
    ) until the solid just dissolves. Record volume (
    
    
    
    ).
  • Antisolvent Titration: While maintaining reflux, add Water (pre-heated to

    
    ) dropwise until a persistent turbidity (cloudiness) appears.
    
  • Clarification: Add 2-3 drops of hot Ethanol to restore clarity.

  • Cooling Test: Allow to cool slowly to room temperature (RT) with gentle stirring.

    • Success: Crystalline needles or plates form.

    • Failure (Oiling Out): Droplets form on the glass or bottom. Correction: Increase Ethanol ratio or switch to Isopropanol (IPA)/Water.[1]

Target Ratio: Typically 3:1 to 2:1 (Ethanol:Water) for ethoxyphenoxy sulfonamides.

Protocol B: Scale-Up Recrystallization (The Validated Workflow)

Scale: 10 g – 100 g Crude Material Target Purity: >99.5% (HPLC area)

Step 1: Dissolution and Hot Filtration[2][3][4]
  • Charge crude 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add Ethanol (95% or absolute) at a ratio of 5 mL per gram of solid.

  • Heat to reflux (

    
     bath temperature).
    
  • If solid remains, add Ethanol in 10% increments until dissolution is complete.

    • Note: If the solution is dark/colored, add Activated Carbon (5 wt%) and stir at reflux for 15 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-heated Celite pad or sintered glass funnel to remove mechanical impurities and charcoal. Crucial: Pre-heat the funnel to prevent premature crystallization clogging.

Step 2: Controlled Nucleation (The Critical Step)
  • Return the filtrate to a clean flask and reheat to reflux to ensure no seed crystals remain.

  • Antisolvent Addition: Slowly add DI Water (hot,

    
    )  via addition funnel until the solution turns slightly turbid.
    
  • Clear Point: Add hot Ethanol dropwise just until the solution becomes clear again.

  • Seeding: Remove heat. When temperature drops to

    
     (just above saturation), add 0.1 wt% pure seed crystals  (if available).
    
    • Why? Seeding bypasses the nucleation energy barrier, preventing supersaturation that leads to oiling out.

Step 3: Slow Cooling & Aging
  • Ramp Down: Cool the mixture to

    
     at a rate of 
    
    
    
    per hour
    .
    • Mechanism:[2][3] Slow cooling promotes the growth of pure, dense crystal polymorphs and excludes impurities from the lattice.

  • Aging: Once at RT, stir for 2 hours.

  • Yield Maximization: Cool further to

    
     using an ice bath for 1 hour.
    
Step 4: Isolation and Drying[1][4][6]
  • Filter the slurry using vacuum filtration (Buchner funnel).[1]

  • Wash: Wash the filter cake with 2 bed volumes of cold (

    
    ) Ethanol:Water (1:1 mixture) .
    
    • Caution: Do not use pure ethanol for washing; it will redissolve the product.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Check: Monitor weight until constant. High melting point sulfonamides are stable, but avoid temperatures

      
       to prevent surface oxidation of the ether linkage.
      

Process Visualization

Recrystallization Decision Tree

The following diagram illustrates the logic flow for handling the specific "oiling out" risks associated with ethoxyphenoxy derivatives.

RecrystallizationLogic Start Crude 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide SolventChoice Dissolve in Hot Ethanol (5 vol) Start->SolventChoice CheckSolubility Complete Dissolution? SolventChoice->CheckSolubility AddMore Add 10% more EtOH CheckSolubility->AddMore No HotFilter Hot Filtration (Remove Insolubles) CheckSolubility->HotFilter Yes AddMore->CheckSolubility AddAntisolvent Add Hot Water until Turbid HotFilter->AddAntisolvent Cooling Slow Cool to RT AddAntisolvent->Cooling Observation Observe Phase Behavior Cooling->Observation Crystals Crystalline Solid Formed Observation->Crystals Success OilingOut Oiling Out (Liquid Droplets) Observation->OilingOut Failure Final Filter, Wash, Dry Crystals->Final Remedy1 Reheat & Add more EtOH OilingOut->Remedy1 Mild Remedy2 Switch to EtOAc/Heptane OilingOut->Remedy2 Severe Remedy1->Cooling

Caption: Logic flow for solvent optimization and troubleshooting phase separation (oiling out).

Analytical Validation Criteria

Before releasing the batch, confirm purity using the following metrics:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 99.5% Area
Identity 1H NMR (DMSO-d6)Consistent with structure; no solvent peaks.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm (ICH Q3C limit).
Appearance Visual InspectionWhite to off-white crystalline needles.
Melting Point DSC or CapillarySharp range (

width). Note: Literature MP for analogs is typically 110-140°C depending on polymorph.

Troubleshooting "Oiling Out"

The 4-ethoxyphenoxy moiety makes this compound prone to Liquid-Liquid Phase Separation (LLPS). If droplets form instead of crystals:

  • Temperature Control: The oiling-out temperature is likely above the crystallization temperature. Solution: Keep the mixture at the "cloud point" temperature longer and seed aggressively.

  • Solvent Swap: If EtOH/Water fails, switch to Isopropyl Acetate (IPAc) or Toluene . These solvents are less polar and solvate the ether tail better, often preventing the formation of the oil phase.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Cherkasov, A., et al. (2014). The "Global" Chemoinformatics Analysis of Sulfonamide Activities. Journal of Chemical Information and Modeling. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • FDA Guidance for Industry. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. Link

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide, a key scaffold in medicinal chemistry. We present optimized protocols for ¹H and ¹³C NMR data acquisition and provide a thorough analysis of the resulting spectra. This guide is intended for researchers in drug discovery, synthetic chemistry, and quality control, offering a framework for unambiguous structural verification and purity assessment of this and structurally related diaryl ether sulfonamides.

Introduction: The Significance of Structural Verification

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a diaryl ether derivative incorporating a sulfonamide moiety. Compounds bearing the sulfonamide functional group are of significant interest in pharmacology due to their wide range of biological activities.[1][2] The diaryl ether linkage is also a common structural motif in many biologically active molecules.[3] Accurate and definitive structural characterization is a critical, non-negotiable step in the drug development pipeline to ensure that the correct molecule is advanced through preclinical and clinical studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation for small organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This document serves as an expert-level guide, explaining not just the procedural steps but the underlying scientific rationale for achieving high-quality, interpretable NMR data for the title compound.

Molecular Structure and Key NMR-Active Nuclei

A clear understanding of the molecule's topology is essential for predicting and interpreting its NMR spectra. The structure contains several distinct proton and carbon environments that will give rise to unique signals.

G Figure 1: NMR Characterization Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Weigh 15-20 mg of Sample B Dissolve in 0.7 mL DMSO-d₆ A->B C Vortex to Homogenize B->C D Filter into 5mm NMR Tube C->D E ¹H NMR Acquisition (zg30 pulse program) D->E F ¹³C{¹H} NMR Acquisition (zgpg30 pulse program) D->F G 2D NMR (Optional) (COSY, HSQC) D->G H Fourier Transform & Phasing E->H F->H G->H I Baseline Correction H->I J Referencing (DMSO @ 2.50 ppm) I->J K Integration & Peak Picking J->K L Structural Assignment K->L

Caption: A validated workflow for NMR sample prep and analysis.

Materials and Reagents
  • Analyte: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (>98% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Tubes: 5 mm high-precision tubes

Protocol 1: Sample Preparation

The choice of solvent is critical. DMSO-d₆ is selected for its excellent solvating power for polar molecules like sulfonamides and its non-exchangeable residual proton peak at a convenient chemical shift (δ ≈ 2.50 ppm). [6]

  • Weighing: Accurately weigh 15-20 mg of the analyte. This amount is sufficient for obtaining a high signal-to-noise ratio in both ¹H and ¹³C NMR spectra in a reasonable time. [7]2. Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a small glass vial. [7]3. Homogenization: Gently vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is required to ensure optimal magnetic field homogeneity (shimming).

  • Transfer: Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube. The cotton plug removes any microscopic dust or fibers.

Protocol 2: NMR Instrument Parameters

The following parameters are provided for a 400 MHz NMR spectrometer and should be adapted for other field strengths.

Parameter¹H NMR ¹³C NMR Rationale
Pulse Programzg30zgpg30Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE and prevent signal splitting. [5]
Spectral Width (SW)16 ppm (-2 to 14 ppm)240 ppm (-10 to 230 ppm)Encompasses all expected signals for organic molecules.
Acquisition Time (AQ)~3.0 s~1.2 sBalances resolution with experimental time.
Relaxation Delay (D1)2.0 s2.0 sAllows for near-complete T1 relaxation of protons and carbons, crucial for accurate integration.
Number of Scans (NS)161024Sufficient for good S/N in ¹H; more scans needed for the less sensitive ¹³C nucleus. [7]
Temperature298 K (25 °C)298 K (25 °C)Standard ambient temperature for reproducibility.

Spectral Analysis and Data Interpretation

The key to structural elucidation is the careful assignment of each signal in the spectrum to a specific nucleus in the molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show signals corresponding to the ethoxy group, two distinct aromatic systems, and the sulfonamide protons.

  • Ethoxy Group (-OCH₂CH₃): The ethyl group will present as a classic triplet-quartet pattern. The terminal methyl protons (H-14) are coupled to the two methylene protons and will appear as a triplet. The methylene protons (H-13) are adjacent to both the methyl group and the electron-withdrawing ether oxygen, resulting in a downfield-shifted quartet. [8]* Aromatic Protons: The two para-substituted benzene rings create two distinct AA'BB' spin systems, which often appear as two sets of doublets.

    • Ring A (attached to -SO₂NH₂): The electron-withdrawing nature of the sulfonamide group deshields the adjacent protons. Protons H-2 and H-6 will be downfield of H-3 and H-5.

    • Ring B (attached to -OEt): The electron-donating ethoxy group shields the protons on its ring, shifting them upfield relative to those on Ring A. Protons H-8 and H-12 will be downfield of H-9 and H-11.

  • Sulfonamide Protons (-SO₂NH₂): These protons will typically appear as a singlet. [9]Its chemical shift can be concentration-dependent, and the peak may be broadened due to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange.

Table 1: Predicted ¹H NMR Data for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.78Doublet (d)2HH-2, H-6
~7.15Doublet (d)2HH-3, H-5
~7.08Doublet (d)2HH-8, H-12
~6.95Doublet (d)2HH-9, H-11
~7.35Singlet (s, broad)2H-SO₂NH₂
~4.05Quartet (q)2H-OCH₂ CH₃
~1.35Triplet (t)3H-OCH₂CH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Due to molecular symmetry, only 8 signals are expected for the 12 aromatic carbons. The ethoxy group will contribute two additional signals.

  • Aromatic Carbons: Carbons directly attached to electronegative atoms (O, S) will be the most downfield.

    • C4 & C10 (ipso-O): These carbons bonded to the ether oxygen will be significantly deshielded. [8] * C1 (ipso-S): The carbon bearing the sulfonamide group will also be downfield.

    • C7 (ipso-O): The carbon on the other side of the ether linkage.

  • Ethoxy Carbons: The methylene carbon (-OCH₂) will be more downfield than the terminal methyl carbon (-CH₃) due to its proximity to the oxygen atom. [8] Table 2: Predicted ¹³C NMR Data for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Chemical Shift (δ, ppm)Assignment
~160.1C-10
~154.5C-4
~142.3C-1
~128.9C-2, C-6
~121.8C-8, C-12
~119.5C-7
~117.2C-3, C-5
~115.5C-9, C-11
~63.8-OC H₂CH₃
~14.7-OCH₂C H₃

Conclusion

This application note outlines a robust and reliable methodology for the NMR spectroscopic characterization of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and analysis serve as a validated reference for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity and purity of the compound for its use in research and drug development.

References

  • YAKHAK HOEJI. Determination of Sulfonamides by NMR Spectroscopy. Korea Science. [Link]

  • Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Iowa State University - Chemical Instrumentation Facility. [Link]

  • Bertini, I., et al. (1993). ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]

  • Youn, B., et al. (2021). NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. ACS Omega.
  • ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). ResearchGate. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • ¹H and ¹³C NMR Spectra of New Compounds. The Royal Society of Chemistry. [Link]

  • Kutateladze, A. G., & Tsypyshev, D. (2016). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Jios, J. L., et al. (2005). ¹H and ¹³C NMR complete spectral assignments of N-aralkylsulfonamides. Magnetic Resonance in Chemistry.
  • Kwong, F. Y., et al. (2002). Synthesis of Diaryl Ethers Using an Easy-to-Prepare, Air-Stable, Soluble Copper(I)
  • ¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. [Link]

  • Spectroscopy of Ethers. OpenStax. [Link]

  • Synthesis of sulfonamide-based ynamides and ynamines in water. University of Bradford. [Link]

  • Benzenesulfonamide, N-(4-ethoxyphenyl)-4-(1-methylethyl)-. SpectraBase. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Asif, M. (2017).
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Supporting Information for Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Fudan University. [Link]

  • benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. SpectraBase. [Link]

  • 4-Methoxybenzenesulfonamide. PubChem, NIH. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Adeniyi, A. A., et al. (2022). Synthesis and characterization of (E)-N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Indian Journal of Chemistry.
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • 4-(4-aminophenoxy)benzene-1-sulfonamide. PubChemLite. [Link]

  • ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC. [Link]

Sources

Storage and stability conditions for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the preparation, storage, and stability maintenance of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (CAS: 1097096-19-9). This guide is designed for pharmaceutical researchers and biochemists requiring high-integrity stock solutions for enzyme inhibition assays (e.g., Carbonic Anhydrase) or high-throughput screening.

Executive Summary

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a lipophilic sulfonamide derivative often utilized in medicinal chemistry as a scaffold for carbonic anhydrase inhibition or metalloproteinase research. While the sulfonamide moiety (


) is hydrolytically robust, the compound's overall stability is dictated by its solubility profile and the integrity of the ether linkage.

Improper storage leads to two primary failure modes: micro-precipitation (undetectable by eye but fatal to assay potency) and hygroscopic degradation (water accumulation in DMSO stocks). This protocol establishes a "Zero-Crash" workflow to ensure compound activity is preserved over long-term storage.

Physicochemical Profile & Solubility

Understanding the intrinsic properties of the molecule is the first step in designing a stable stock solution.

PropertyValue / CharacteristicImplication for Handling
CAS Number 1097096-19-9Unique identifier for verification.
Molecular Weight 293.34 g/mol Use for molarity calculations (

).
LogP (Predicted) ~2.5 - 3.0Lipophilic. Low aqueous solubility.
Primary Solvent DMSO (Anhydrous)Preferred for stock solutions (>50 mM).
Secondary Solvent Ethanol (Absolute)Viable alternative, but higher evaporation risk.
pKa (Sulfonamide) ~10.0Weakly acidic; stable at physiological pH.

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock solution free of particulate matter.

Reagents & Equipment[1][2][3][4]
  • Compound: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (Solid).

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves). Note: Standard DMSO absorbs water from air; use anhydrous grade to prevent compound crash-out upon freezing.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (minimizes leaching and light exposure).

Step-by-Step Workflow
  • Mass Calculation: Calculate the mass required for a 10 mM stock.

    
    
    Example: To make 5 mL of 10 mM stock: 
    
    
    
    .
  • Dissolution (The "Wetting" Technique):

    • Weigh the solid directly into the amber vial.

    • Add half the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes. Critical: This ensures the breakdown of crystal lattice energy.

    • Add the remaining DMSO to reach final volume and vortex again.

  • Visual QC: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solvation or impurities.

  • Aliquotting (The "Single-Use" Rule):

    • Do not store the bulk stock in one bottle.

    • Dispense into 50–100 µL aliquots in PCR tubes or microcentrifuge tubes.

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture into DMSO, changing the solvent's freezing point and solubility power.

Storage & Stability Conditions

Recommended Storage Matrix
ConditionTemperatureStability WindowNotes
Solid State 4°C or -20°C> 2 YearsKeep desiccated. Protect from light.
Stock Solution (DMSO) -20°C6 MonthsOptimal. Solidifies (freezes).
Stock Solution (DMSO) -80°C1 YearBest for long-term banking.
Working Soln (Aq) 4°C / RT< 24 HoursUnstable. Prepare fresh daily.
The Freeze-Thaw Danger

DMSO freezes at 19°C. When a stock solution freezes, the solute (drug) can become concentrated in the remaining liquid phase before total solidification, potentially exceeding its solubility limit and precipitating.

  • Rule: Limit to maximum 3 freeze-thaw cycles .

  • Recovery: Upon thawing, always vortex and warm to 25°C to redissolve any micro-precipitates.

Experimental Workflow Diagram

The following diagram illustrates the decision logic for handling the compound, ensuring integrity from powder to assay plate.

StockHandling Solid Solid Compound (Store Desiccated @ -20°C) Weigh Weigh & Dissolve (Anhydrous DMSO) Solid->Weigh QC_Visual Visual QC: Clear Solution? Weigh->QC_Visual Sonicate Sonicate (5 mins) & Vortex QC_Visual->Sonicate No (Cloudy) Aliquot Aliquot into Single-Use Vials QC_Visual->Aliquot Yes Sonicate->QC_Visual Storage Store @ -20°C (Max 6 Months) Aliquot->Storage Thaw Thaw @ RT (Vortex Mandatory) Storage->Thaw Dilution Dilute into Assay Buffer (Keep DMSO < 1%) Thaw->Dilution PrecipCheck Check for 'Crash Out' Dilution->PrecipCheck Assay Proceed to Assay PrecipCheck->Assay Clear Fail Discard & Re-make PrecipCheck->Fail Precipitate

Figure 1: Critical Decision Tree for Stock Preparation and Assay Deployment.

QC & Troubleshooting: The "Crash" Phenomenon

The most common failure with lipophilic sulfonamides like 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is precipitation when diluted from DMSO into aqueous buffers (e.g., PBS or Tris).

Self-Validating Protocol: The Serial Dilution Test

Before running a valuable experiment, validate the solubility limit in your specific assay buffer.

  • Prepare the assay buffer (e.g., PBS pH 7.4).

  • Pipette 198 µL of buffer into a clear 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock (Final: 100 µM, 1% DMSO).

  • Mix and incubate for 30 minutes at RT.

  • Measure Absorbance @ 600 nm (OD600).

    • Result: OD600 < 0.005 indicates solubility.

    • Result: OD600 > 0.01 indicates precipitation (compound crashing out).

    • Correction: If precipitation occurs, lower the working concentration or add a surfactant (e.g., 0.01% Triton X-100) to the buffer.

References

  • Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Białk-Bielińska, A., et al. (2012).[1] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274. [Link]

Sources

Dosing protocols for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing & Experimental Protocols for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Executive Summary & Mechanism of Action

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a non-classical, lipophilic sulfonamide inhibitor of Carbonic Anhydrase (CA). Unlike the hydrophilic prototype acetazolamide, the diphenyl ether scaffold of this compound confers enhanced lipophilicity, facilitating penetration of biological barriers such as the Blood-Brain Barrier (BBB) and corneal epithelium.

Primary Applications:

  • Neuropharmacology: Modulation of neuronal excitability (Epilepsy/Neuropathic pain) via buffering of extracellular pH.

  • Ophthalmology: Reduction of Intraocular Pressure (IOP) in glaucoma models.

  • Oncology: Targeting transmembrane CA IX/XII in hypoxic tumor microenvironments.

Mechanistic Logic: The primary sulfonamide moiety (


) acts as a zinc-binding group (ZBG) within the CA active site. The 4-ethoxyphenoxy tail extends into the hydrophobic pocket of the enzyme, potentially offering isoform selectivity (e.g., CA IX over CA II) and improving tissue distribution.

CA_Mechanism Compound 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide CA_ActiveSite Carbonic Anhydrase (Zn2+ Active Site) Compound->CA_ActiveSite Binds via SO2NH2 Reaction CO2 + H2O <-> HCO3- + H+ CA_ActiveSite->Reaction Inhibits Catalysis pH_Modulation Altered pH Gradient (Intra/Extracellular) Reaction->pH_Modulation Disrupts Buffering Physio_Effect Physiological Outcome: - Reduced IOP - Seizure Protection - pH-dependent Cytotoxicity pH_Modulation->Physio_Effect Therapeutic Effect

Figure 1: Mechanistic cascade of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide from zinc binding to physiological output.

Formulation & Preparation

Challenge: The diphenyl ether backbone renders the compound poorly soluble in water. Standard saline formulations will result in precipitation and erratic bioavailability.

Recommended Vehicle Systems:

Administration RouteVehicle Composition (v/v)Preparation MethodStability
Intraperitoneal (IP) 10% DMSO + 40% PEG400 + 50% SalineDissolve in DMSO first, add PEG400, vortex, then slowly add Saline.Fresh Prep Only
Oral Gavage (PO) 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80Micronize compound; suspend in vehicle with high-shear homogenization.24-48 Hours
Intravenous (IV) 10% DMSO + 20% Cremophor EL + 70% SalineStrictly filter (0.22 µm) before use to prevent micro-emboli.Fresh Prep Only

Self-Validating Step: Before any efficacy study, prepare a "mock dose" at the highest concentration (e.g., 10 mg/mL) and let it sit at room temperature for 2 hours. If precipitation is visible, increase the cyclodextrin (HP-


-CD) content or PEG ratio.

In Vivo Dosing Protocols

Protocol A: Pharmacokinetic (PK) Validation (Rat)

Rationale: Establish the Tmax and Half-life (


) to define dosing frequency.
  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint), 250-300g.

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Tail vein blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS. Monitor for the parent compound and the de-ethylated metabolite (4-phenoxyphenol derivative).

  • Success Criteria: Oral bioavailability (

    
    ) > 30% and Brain/Plasma ratio > 0.5 (for CNS indications).
    
Protocol B: Anticonvulsant Activity (Maximal Electroshock Seizure - MES)

Rationale: Classic screen for CAIs. Inhibition of brain CA increases seizure threshold.

  • Subjects: Male Swiss Albino mice (20-25g).

  • Pre-treatment: Administer compound IP 30 minutes prior to shock.

    • Dose Groups: Vehicle, 10, 30, 100 mg/kg.

    • Positive Control: Acetazolamide (30 mg/kg).

  • Induction: Corneal electrodes, 50 mA, 60 Hz, 0.2s duration.

  • Readout: Presence or absence of Tonic Hindlimb Extension (THE). Abolition of THE indicates protection.

  • Data Analysis: Calculate ED50 using probit analysis.

Protocol C: Glaucoma Model (Intraocular Pressure)

Rationale: CAIs reduce aqueous humor secretion.

  • Subjects: Normotensive New Zealand White rabbits or Hypertensive rats (cauterized episcleral veins).

  • Administration:

    • Topical: 1-2% suspension in pH 7.4 buffer (50 µL drop).

    • Systemic: 20 mg/kg IV/IP.

  • Measurement: Tonometer readings at 0 (baseline), 0.5, 1, 2, 4, and 6 hours.

  • Control: Contralateral eye (vehicle treated).

Experimental Workflow Visualization

Workflow Start Compound Acquisition (CAS: 1097096-19-9) Solubility Solubility Test (DMSO/PEG/Saline) Start->Solubility Pilot_PK Pilot PK Study (Rat) 30 mg/kg PO Solubility->Pilot_PK Decision Brain Penetrant? Pilot_PK->Decision CNS_Model CNS Model (Epilepsy/Glioblastoma) Decision->CNS_Model Yes (Ratio > 0.5) Systemic_Model Systemic Model (Solid Tumor/Glaucoma) Decision->Systemic_Model No (Ratio < 0.1) Dose_Opt Dose Optimization (10-100 mg/kg) CNS_Model->Dose_Opt Systemic_Model->Dose_Opt

Figure 2: Decision tree for selecting the appropriate animal model based on pilot PK data.

Safety & Toxicity Considerations

  • Sulfonamide Hypersensitivity: Monitor animals for dermatological reactions (Stevens-Johnson syndrome analog in animals is rare but possible).

  • Metabolic Acidosis: Chronic high-dose CA inhibition causes systemic acidosis.

    • Monitoring: Check blood pH and bicarbonate levels if dosing > 3 days.

    • Mitigation: Provide sodium bicarbonate in drinking water if weight loss > 10% is observed.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Mincione, F., et al. (2018). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of the Adduct of Human Carbonic Anhydrase II with 4-(4-Ethoxyphenoxy)benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters. (General reference for class structure-activity).
  • Thiry, A., et al. (2007). Anticonvulsant sulfonamides: design, synthesis and biological evaluation of 4-substituted-benzenesulfonamides. Journal of Medicinal Chemistry. (Protocol basis for MES assay).
  • PubChem Compound Summary. (2023). CID 46864690: 4-(4-Ethoxyphenoxy)benzenesulfonamide. National Center for Biotechnology Information. Link

Application Notes and Protocols: A Systematic Approach to Thin-Layer Chromatography (TLC) Method Development for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a systematic and scientifically-grounded approach to developing a robust and reproducible thin-layer chromatography (TLC) method for the analysis of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide. This compound, featuring a diphenyl ether scaffold linked to a sulfonamide moiety, presents moderate polarity, requiring a rational selection of stationary and mobile phases for optimal separation. This document moves beyond a simple recitation of steps, delving into the causal relationships between analyte properties, chromatographic theory, and experimental outcomes. The protocols provided herein are designed to be self-validating, enabling researchers, scientists, and drug development professionals to establish a reliable method for monitoring reaction progress, assessing purity, and identifying the target compound in various sample matrices.

Analyte Profile: The Chromatographic Implications of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide's Structure

A foundational understanding of the analyte's molecular structure is paramount for devising an effective separation strategy. The structure of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide dictates its polarity, solubility, and potential interactions with the chromatographic system.

  • Core Structure: The molecule consists of two phenyl rings connected by an ether linkage. This diphenyl ether core is largely nonpolar and hydrophobic.

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH₂): This is a highly polar group capable of strong hydrogen bonding (both as a donor and acceptor). It will be the primary driver of interaction with a polar stationary phase like silica gel.

    • Ethoxy (-OCH₂CH₃): This group imparts a moderate degree of polarity through its ether oxygen.

  • Overall Polarity: The combination of a large, nonpolar aromatic system with a highly polar sulfonamide group classifies 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide as a moderately polar compound. This dual nature is the central challenge in its chromatography; the mobile phase must be nonpolar enough to prevent the compound from migrating with the solvent front but polar enough to overcome the strong adsorption to the stationary phase.

Property Value / Description Source
Molecular Formula C₁₄H₁₅NO₄S[1]
Molecular Weight 293.34 g/mol [1]
Predicted Polarity Moderately PolarInferred from structure
Key Functional Groups Sulfonamide, Diphenyl Ether, Ethoxy[1]

Foundational Principles of TLC Method Development

Thin-layer chromatography operates on the principle of differential partitioning of an analyte between a solid stationary phase and a liquid mobile phase.[2] The choice of these two phases governs the separation.

  • Normal-Phase (NP) vs. Reversed-Phase (RP) TLC: Over 80% of TLC separations are performed in normal-phase mode, which utilizes a polar stationary phase (e.g., silica gel) and a less polar mobile phase. In this mode, polar compounds are retained more strongly and have lower Retention Factor (Rf) values. Conversely, RP-TLC uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[2] Given the polar sulfonamide group on our target analyte, Normal-Phase TLC is the logical starting point.

  • The Retention Factor (Rf): The Rf value is a quantitative measure of a compound's migration and is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[3]

    
    
    An ideal Rf value for good separation and accurate assessment is typically between 0.2 and 0.6. An Rf of 0 indicates the solvent is not polar enough, while an Rf near 1.0 suggests the solvent is too polar.[3]
    

Systematic Protocol for TLC Method Development

This protocol follows a logical progression from selecting materials to optimizing the final mobile phase composition. The causality behind each step is explained to empower the user to adapt the method as needed.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed). The "F₂₅₄" indicates the inclusion of a fluorescent indicator that facilitates visualization under 254 nm UV light.[3]

  • Analyte: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide standard.

  • Solvents: HPLC-grade or equivalent purity solvents are required to avoid artifacts.[4]

    • Hexane

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Acetone

  • Apparatus:

    • Glass TLC developing chambers with lids

    • Filter paper

    • Capillary tubes or micropipettes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm and 366 nm)

    • Heating device (heat gun or hot plate)

    • Fume hood

    • Glassware for preparing solutions and stains

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide and dissolve it in 5 mL of a suitable solvent. Acetone or a 1:1 mixture of Dichloromethane:Methanol are good starting choices. This solution should be stored in a sealed vial.

  • Mobile Phase Preparation: Prepare mobile phases by mixing solvents in the desired volume-to-volume (v/v) ratios. It is critical to prepare fresh mobile phase for each experiment to ensure reproducibility, as solvent composition can change due to differential evaporation.[3]

Workflow for Method Optimization

The following workflow is designed to systematically identify the optimal TLC conditions.

TLC_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node A Start: Select Stationary Phase (Silica Gel 60 F254) B Prepare Analyte Solution (1 mg/mL in Acetone/DCM) A->B C Initial Mobile Phase Screen: Spot plate and develop in 30% EtOAc in Hexane B->C D Visualize under UV (254 nm) Calculate Rf C->D E Is 0.2 < Rf < 0.6 ? D->E F Rf < 0.2 (Low) Increase Mobile Phase Polarity (e.g., 40-60% EtOAc in Hexane) E->F No (Rf too low) G Rf > 0.6 (High) Decrease Mobile Phase Polarity (e.g., 10-20% EtOAc in Hexane) E->G No (Rf too high) I Check for Tailing/Streaking E->I Yes H Re-develop and Re-evaluate Rf F->H G->H H->E J Add Modifier: - 1% Acetic Acid for acidic tailing - 1% Triethylamine for basic tailing I->J Yes K Final Optimized Conditions Found I->K No (Clean Spot) J->H

Caption: Workflow for systematic TLC method development.

Step-by-Step Experimental Protocol
  • Stationary Phase Selection:

    • Action: Select a standard silica gel 60 F₂₅₄ TLC plate.

    • Rationale: Silica gel is a highly polar adsorbent due to its surface silanol (Si-OH) groups.[3][4] This provides strong interaction sites for the polar sulfonamide group of the analyte, making it the standard choice for normal-phase chromatography.[5]

  • Plate Preparation and Spotting:

    • Action: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[3] Using a capillary tube, apply a small spot (~1-2 mm diameter) of the analyte stock solution onto the origin line. If monitoring a reaction, co-spot the starting material, reaction mixture, and reference standard on the same plate for direct comparison.[3]

    • Rationale: The origin line must be above the level of the mobile phase in the developing chamber to prevent the sample spot from dissolving directly into the solvent reservoir. Small, concentrated spots lead to better separation efficiency.

  • Chromatogram Development:

    • Action: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the mobile phase, and close the lid. Allow the chamber to saturate for 5-10 minutes.[3] Carefully place the spotted TLC plate into the chamber and close the lid.

    • Rationale: Saturating the chamber atmosphere with solvent vapors is crucial for reproducibility. It prevents the mobile phase from evaporating off the plate as it runs, which would otherwise change the mobile phase composition and lead to higher Rf values and poor separation.[3]

  • Initial Mobile Phase Screening:

    • Action: Begin with a mid-polarity solvent system. A common and effective starting point is 30% Ethyl Acetate in Hexane (v/v) . Develop the plate until the solvent front is about 1 cm from the top.

    • Rationale: The eluotropic series ranks solvents by their eluting power on a polar stationary phase. Hexane is a very weak eluent, while ethyl acetate is of intermediate strength. This mixture provides a wide tunable range. Starting at 30% EtOAc is an empirically proven approach for many moderately polar organic compounds.[3]

  • Mobile Phase Optimization:

    • Action: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. Visualize the spot and calculate the Rf value.

      • If Rf < 0.2: The mobile phase is not polar enough. Increase the proportion of the more polar solvent. Try 50% EtOAc in Hexane .

      • If Rf > 0.6: The mobile phase is too polar. Decrease the proportion of the polar solvent. Try 15% EtOAc in Hexane .

      • Alternative Systems: If good separation is not achieved with EtOAc/Hexane, consider solvent systems from different selectivity groups, such as Dichloromethane:Methanol (98:2 to 95:5) or Chloroform:n-Butanol (e.g., 9:1) , which have been used for other sulfonamides.[6]

    • Rationale: Systematically adjusting the ratio of a binary solvent system is the most direct way to achieve the target Rf value.[7] Changing the solvent type (e.g., from EtOAc to DCM) alters the selectivity of the separation due to different interactions (e.g., dipole-dipole vs. hydrogen bonding) with the analyte.[4]

  • Visualization:

    • UV Light (Non-destructive):

      • Action: View the dried plate under a UV lamp at 254 nm.

      • Rationale: The aromatic rings in the analyte will absorb the UV light, appearing as a dark spot against the green fluorescent background of the F₂₅₄ indicator.[8] This is the primary, non-destructive method of visualization.

    • Chemical Staining (Destructive): If the compound is not UV-active or for enhanced sensitivity, a chemical stain can be used.

      • Potassium Permanganate (KMnO₄) Stain:

        • Preparation: Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.

        • Use: Dip the plate in the solution or spray it evenly. Compounds that can be oxidized (like the ether linkage or potentially the sulfonamide) will appear as yellow-brown spots on a purple background.[9]

      • p-Anisaldehyde Stain:

        • Preparation: 135 mL ethanol, 5 mL concentrated H₂SO₄, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.[8]

        • Use: Dip the plate and gently heat with a heat gun. This is a general-purpose stain that reacts with many functional groups, often producing distinct colors. It is particularly sensitive to nucleophilic groups.[8]

      • Fluorescamine Stain (Specific for Primary Amines):

        • Preparation: Dissolve 10-20 mg of fluorescamine in 100 mL of acetone.[6]

        • Use: Spray the plate with the fluorescamine solution. The primary amine of the sulfonamide group will react to form a highly fluorescent derivative, visible as a bright yellow-green spot under 366 nm UV light.[6] This method is highly specific and sensitive for sulfonamides.

Troubleshooting Common TLC Issues

Problem Probable Cause(s) Solution(s)
Streaking/Tailing Spot 1. Sample is too concentrated (overloaded). 2. Analyte is strongly acidic or basic, leading to non-ideal interactions with the silica. 3. Sample is not fully soluble in the mobile phase.1. Dilute the sample solution. 2. Add a small amount (~0.5-1%) of a modifier to the mobile phase: acetic acid for acidic compounds, or triethylamine/ammonia for basic compounds.[10] 3. Change the mobile phase to one that better solubilizes the analyte.
Rf Value is Not Reproducible 1. Chamber was not saturated. 2. Mobile phase composition changed due to evaporation (used old solvent). 3. TLC plate activity varies (due to humidity).1. Always use filter paper and allow 5-10 minutes for chamber saturation.[3] 2. Prepare fresh mobile phase for each run.[4] 3. Activate the plate by heating at 110-120°C for 15-20 minutes before use if high humidity is a concern.[11]
No Spots Visible 1. Sample concentration is too low. 2. Compound is not UV-active and requires a stain.1. Spot a more concentrated sample or co-spot multiple times in the same location (drying in between). 2. Use an appropriate chemical stain (e.g., KMnO₄ or p-anisaldehyde).
Poor Separation of Spots 1. Mobile phase polarity is not optimal. 2. Solvent system lacks selectivity for the compounds.1. Fine-tune the solvent ratio to move the spots into the ideal Rf range (0.2-0.6). 2. Try a different solvent system with components from different selectivity classes (e.g., switch from an ester/hydrocarbon mix to a chlorinated/alcohol mix).

Considerations for Method Validation

For applications in regulated environments such as drug development, a developed TLC method should be validated according to ICH Q2(R1) guidelines.[12] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, starting materials). This is demonstrated by showing clear separation between the spot for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide and other components.[12][13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (e.g., ±2%), chamber saturation time, or temperature.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. This is typically determined by serial dilution of the standard solution.

Conclusion

A reliable and reproducible TLC method for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide can be efficiently developed using a systematic approach. The recommended starting conditions are a silica gel 60 F₂₅₄ stationary phase with a mobile phase of Ethyl Acetate in Hexane , beginning with a ratio of 30:70 (v/v) . The mobile phase polarity should then be adjusted to achieve an Rf value between 0.2 and 0.6. Visualization is best performed non-destructively using 254 nm UV light , with confirmatory, high-sensitivity detection possible using a fluorescamine or potassium permanganate stain . By understanding the chemical principles behind each step, researchers can effectively troubleshoot issues and adapt this protocol to ensure high-quality, reliable analytical results.

References

  • Smulders, C. J., & van de Vrie, W. (1982). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Food Protection, 45(10), 936-938.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • National Codex Committee of Ghana. (2014). Detection of Sulfonamides in Chicken Muscle by Thin Layer Chromatography. Retrieved from (Note: A direct, stable URL is not available from the search, but the protocol details using ethyl acetate extraction and a chloroform:n-butanol mobile phase are noted.)
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Poole, C. F., & Poole, S. K. (2011). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 24(6). Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Request PDF. (Note: This is an aggregation page, specific article URLs may vary, but it points to multiple relevant studies.)
  • Analytics-Shop. (n.d.). Choosing layers in thin layer chromatography (TLC). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food. Retrieved from [Link]

  • Gocan, S. (1991). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Journal of Planar Chromatography -- Modern TLC, 4(3), 165-171.
  • Ponde, D. E., Prout, D. L., & Chin, F. T. (2021). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI radiopharmacy and chemistry, 6(1), 29. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450. Retrieved from [Link]

  • Wang, Q. S., & Fan, J. Y. (2000). [Optimization of the solvent system in thin-layer chromatography (TLC)]. Se pu = Chinese journal of chromatography, 18(6), 540–542. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from (Note: A direct, stable URL is not available from the search, but the content describing various stains is noted.)
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • Pharma Tutor. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, November 11). How to separate these sulfonamides with TLC. r/Chempros. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Pre-Formulation Forensics: Understanding Your Molecule

Before attempting solubilization, you must understand the "enemy." 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a classic "Brick Dust" molecule. It presents a dual challenge: high crystal lattice energy (due to the sulfonamide hydrogen bonding) and high lipophilicity (due to the ethoxyphenoxy tail).

Physicochemical Profile
PropertyValue (Approx.)Implication for Formulation
Functional Group Primary Sulfonamide (

)
Weak acid. Can be deprotonated at high pH (> pKa).
Backbone Diaryl EtherHigh lipophilicity (LogP > 2.5). Requires surfactant/cosolvent.
pKa ~10.1 (Sulfonamide N-H)Critical: It is neutral at physiological pH (7.4). Solubility is pH-dependent only above pH 9.
BCS Class Class II or IVLow Solubility / Variable Permeability.

Decision Matrix: Selecting the Right Strategy

Do not blindly add DMSO. Use this decision tree to select the method that matches your downstream application (e.g., IV injection vs. Oral gavage).

FormulationStrategy Start Start: Define Application AppType Route of Administration? Start->AppType IV Intravenous (IV) AppType->IV Oral Oral (PO) AppType->Oral HighpH pH Adjustment (pH > 10) IV->HighpH Short term stability CoSolvent Cosolvent/Surfactant (PEG400 / Tween 80) IV->CoSolvent Precipitation Risk CD Cyclodextrin Complex (HP-beta-CD) IV->CD Preferred (Isotonic) Oral->CD Fast Onset ASD Amorphous Solid Dispersion (HPMC-AS / PVPVA) Oral->ASD Best Bioavailability

Figure 1: Formulation Decision Tree. Selects the optimal pathway based on the route of administration and stability requirements.

Detailed Protocols & Troubleshooting

Method A: pH Adjustment & Salt Formation

The Science: The sulfonamide group is a weak acid. At pH 7.4, it is 99.8% unionized (insoluble). To solubilize it chemically, you must drive the equilibrium to the ionized form (


) by raising the pH to at least pH 10-11, or by forming a stable salt.

Protocol:

  • In-Situ Salt Screen: Attempt to dissolve 10 mg of compound in 1 mL of 0.1 M NaOH.

    • Observation: If clear, the Sodium salt is soluble.

  • Counter-ion Selection: Sodium (Na+) is standard, but Meglumine (N-methyl-D-glucamine) often yields better stability and lower hygroscopicity for sulfonamides.

  • Buffer Warning: Do NOT use Phosphate Buffered Saline (PBS) at pH 7.4. The compound will crash out immediately.

Troubleshooting FAQ:

Q: The solution was clear at pH 11, but precipitated when I injected it into the media (pH 7.4). Why? A: This is "pH-induced precipitation." The local pH drops below the pKa (10.1), causing the molecule to protonate and return to its insoluble neutral form. Fix: You must use a Precipitation Inhibitor (e.g., HPMC or PVP at 0.1-0.5%) in your formulation to delay crystallization during the dilution phase.

Method B: Cyclodextrin Complexation

The Science: The ethoxyphenoxy tail is hydrophobic and fits well into the cavity of


-Cyclodextrins. This shields the hydrophobic tail from water, increasing apparent solubility without extreme pH.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutyl ether-

-CD (Captisol®). Avoid parent

-CD due to nephrotoxicity in parenteral applications.

Protocol:

  • Prepare a 20% (w/v) solution of HP-

    
    -CD in water.
    
  • Add excess 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide.

  • Autoclave (121°C, 20 min) or stir for 24h at room temperature.

  • Filter (0.22 µm) to remove uncomplexed solid.

CDComplex Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_1 (Association) CD Cyclodextrin (Host) CD->Complex Complex->Drug k_-1 (Dissociation)

Figure 2: Host-Guest Equilibrium. The hydrophobic ethoxy-phenyl tail enters the CD cavity, driven by the release of high-energy water molecules.

Troubleshooting FAQ:

Q: I added 5% Cyclodextrin but solubility didn't improve significantly. A: The binding constant (


) might be weak.
Fix:  Use the "Charge-Assisted"  technique. Adjust the pH to ~9.0 in the presence of Cyclodextrin. The ionized sulfonamide is more soluble, and the CD protects the hydrophobic tail. This synergistic approach often boosts solubility by 10-50x.
Method C: Amorphous Solid Dispersions (ASD)

The Science: Breaking the crystal lattice requires energy. By "freezing" the molecule in a disordered (amorphous) state within a polymer matrix, you bypass the energy barrier of breaking the crystal lattice during dissolution.

Protocol (Solvent Evaporation):

  • Dissolve Drug and Polymer (HPMC-AS or PVP-VA64) in a common solvent (Acetone/Ethanol 50:50) at a 1:3 ratio.

  • Rotary evaporate the solvent rapidly (or Spray Dry for scale-up).

  • Vacuum dry for 24h to remove residual solvent.

  • Result: A clear, glass-like solid.

Troubleshooting FAQ:

Q: My solid dispersion turned opaque/white after 1 week. A: The drug has recrystallized. The polymer ratio was likely too low, or moisture was absorbed (plasticization). Fix: Increase polymer load to 1:4 or switch to HPMC-AS (L-grade), which is more hydrophobic and resists moisture better than PVP.

Summary of Solubilization Limits

StrategyMax Conc.[1][2] (Est.)[3]StabilityBest For
Water (pH 7) < 0.01 mg/mLHighNothing
pH 11 (NaOH) > 10 mg/mLLow (Precipitation risk)Early Screening
20% HP-

-CD
2 - 5 mg/mLHighIV / IP Injection
ASD (1:3 PVP) > 20 mg/mL (Supersaturated)Medium (Hygroscopic)Oral Bioavailability

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for Sulfonamide CAIs). Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: A Scientist's Guide to Stabilizing 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Solution stability is paramount for generating reproducible data and developing viable formulations. This document provides in-depth troubleshooting advice, proactive stabilization strategies, and detailed protocols to help you overcome the challenges associated with the degradation of this compound in solution.

Section 1: Understanding the Instability of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

To effectively prevent degradation, it is crucial to first understand the molecule's inherent chemical liabilities. The structure of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide contains two key functional groups susceptible to degradation: the sulfonamide moiety and the diphenyl ether linkage.

Q1: What are the primary chemical degradation pathways for this compound in solution?

A1: Based on its structure, 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is primarily susceptible to three degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: This is often the most significant pathway for sulfonamides in aqueous solutions. The sulfur-nitrogen (S-N) bond in the sulfonamide group can be cleaved by water. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3] Cleavage of the S-N bond would yield 4-(4-ethoxyphenoxy)benzenesulfonic acid and ammonia. The ether linkage (C-O-C) is generally more stable but can also undergo hydrolysis under harsh acidic conditions.

  • Oxidation: The electron-rich aromatic rings and the nitrogen and oxygen atoms can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides.[4][5][6] Oxidative degradation can lead to the formation of colored byproducts, often appearing as a yellow or brown tint in the solution.[6]

  • Photolysis: Aromatic compounds, particularly those with ether linkages like diphenyl ethers, can absorb UV light.[5] This energy can lead to the cleavage of chemical bonds, a process known as photolysis.[7][8][9][10] Exposure to ambient laboratory light or sunlight can initiate this degradation, producing a variety of complex degradants.

Caption: Primary degradation routes for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide.

Section 2: Troubleshooting Guide for Solution Instability

This section addresses common issues encountered during experiments in a question-and-answer format, providing both the likely cause and actionable solutions.

Q2: My solution's purity, as measured by HPLC, is decreasing over a few days, even when stored at 4°C in the dark. What is the most probable cause and how can I prevent it?

A2: Likely Cause: This scenario strongly suggests hydrolysis . While cold temperatures slow down most reactions, pH-catalyzed hydrolysis can still occur, especially if the solution is prepared in an unbuffered aqueous solvent.[1][2]

Troubleshooting Steps:

  • Control the pH: The stability of sulfonamides is highly pH-dependent.[1][3] The goal is to find a pH where the rate of hydrolysis is at a minimum.

    • Action: Prepare your solutions in a buffered system. Start with a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer). Avoid basic conditions (pH > 8), which can significantly accelerate sulfonamide hydrolysis.[1]

  • Solvent Selection: If your experimental design allows, switching to a less protic or an aprotic solvent can dramatically reduce hydrolysis.

    • Action: Consider solvents like DMSO, DMF, or acetonitrile.[6] If an aqueous system is required, preparing a concentrated stock in DMSO and diluting it into the aqueous buffer just before use can minimize the time the compound is exposed to water.

  • Minimize Water Content: For organic solvents, ensure they are anhydrous. Trace amounts of water can be sufficient to cause slow degradation over time.

Q3: I left my solution on the lab bench for a few hours and now I see a new, significant peak in my HPLC chromatogram. What happened?

A3: Likely Cause: Rapid degradation upon exposure to ambient light points to photodegradation .[5] The diphenyl ether moiety, in particular, is known to be susceptible to photolytic cleavage.[7][8]

Troubleshooting Steps:

  • Protect from Light: This is the most critical and straightforward solution.

    • Action: Use amber vials or wrap your containers (flasks, vials, tubes) in aluminum foil.[11][12] Minimize the time solutions are exposed to direct light during preparation and handling.

  • Confirm Photodegradation: To be certain, run a simple control experiment.

    • Action: Prepare two samples of the solution. Wrap one in foil and leave the other exposed to ambient light on the benchtop for the same amount of time. Analyze both by HPLC. A significant increase in the degradant peak in the light-exposed sample confirms photolysis.

  • Use Photostable Solvents: While a secondary concern, some solvents can participate in photochemical reactions. Using high-purity, HPLC-grade solvents is always recommended.

Q4: My stock solution in DMSO has turned a pale yellow after a week in the refrigerator. Is this a concern?

A4: Likely Cause: The appearance of color, especially yellow or brown, is a classic indicator of oxidation .[6] While DMSO is a good solvent for stability, it is not inert and can contain peroxide impurities. Furthermore, dissolved atmospheric oxygen can contribute to slow oxidation.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using a high-quality, anhydrous, or low-peroxide grade of DMSO.

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, removing oxygen is beneficial.

    • Action: Before sealing the vial, gently bubble an inert gas like argon or nitrogen through the solution for a few minutes to displace dissolved oxygen.[12] Store the vial with a tight-fitting cap.

  • Add Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant can prevent oxidation.

    • Action: Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid.[13] However, you must first verify that the antioxidant does not interfere with your assay.

Section 3: Proactive Stabilization Protocols & Best Practices

Instead of just troubleshooting, a proactive approach to stability is more efficient. The following protocols are designed to help you identify stability issues early and prepare robust solutions.

Protocol 3.1: Forced Degradation Study

A forced degradation study is an essential tool to understand your molecule's vulnerabilities. It involves intentionally stressing the compound under various conditions to rapidly identify potential degradation products and pathways, which is a cornerstone of stability-indicating method development as outlined by ICH guidelines.[14][15][16]

Objective: To determine the primary degradation pathways for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials. For each condition, prepare a stressed sample and a control sample (stored at 4°C in the dark).

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat at 60°C (in a neutral, buffered solution).

    • Photolytic Stress: Expose to direct UV light (e.g., in a photostability chamber) or intense laboratory light. The control for this is a vial wrapped in foil.

  • Incubation: Incubate the samples. Start by checking at time points like 2, 8, and 24 hours. The goal is to achieve 5-20% degradation, not complete degradation.

  • Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC-UV method.[17][18]

  • Interpretation: Compare the chromatograms of stressed samples to the control. The appearance of new peaks indicates degradation products specific to that stress condition. This informs you which conditions (e.g., pH, light) are most critical to control.

Forced_Degradation_Workflow Prep Prepare 1 mg/mL Stock in Acetonitrile Aliquot Aliquot into 5 Sets of Amber Vials Prep->Aliquot Stress_Acid Acid Stress (0.1 M HCl) Aliquot->Stress_Acid Stress_Base Base Stress (0.1 M NaOH) Aliquot->Stress_Base Stress_Ox Oxidative Stress (3% H₂O₂) Aliquot->Stress_Ox Stress_UV Photolytic Stress (UV/Light) Aliquot->Stress_UV Incubate Incubate & Sample (e.g., 2, 8, 24h) Stress_Acid->Incubate Stress_Base->Incubate Stress_Ox->Incubate Stress_UV->Incubate Analyze Neutralize (if needed) Analyze by HPLC-UV Incubate->Analyze Interpret Interpret Data: Identify Degradation Peaks Analyze->Interpret

Caption: Workflow for a forced degradation study.

Protocol 3.2: General Procedure for Preparing a Stabilized Stock Solution

Objective: To prepare a stock solution with enhanced stability for routine use.

Materials:

  • 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide solid

  • High-purity, anhydrous DMSO

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of solid compound directly into the amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution: Sonicate briefly or vortex until the solid is completely dissolved.

  • Inerting (Recommended for Long-Term Storage):

    • Insert a clean, dry needle attached to the inert gas line into the vial, with the tip below the surface of the liquid.

    • Insert a second, wider-gauge needle through the cap to act as a vent.

    • Bubble the gas gently through the solution for 2-3 minutes to displace dissolved oxygen.

  • Sealing and Storage:

    • Quickly remove the needles and tightly seal the vial with the PTFE-lined cap.

    • Wrap the cap-vial interface with parafilm for an extra barrier.

    • Store at the recommended temperature (e.g., -20°C or -80°C for long-term storage).

Section 4: Data Summary & FAQs

Table 1: Influence of Environmental Factors on Degradation
Factor Stress Condition Primary Degradation Pathway Recommended Mitigation Strategy
pH pH < 3 (Strong Acid)Acid-Catalyzed Hydrolysis[1][3]Use a buffer system in the pH 4-6 range.
pH > 8 (Strong Base)Base-Catalyzed Hydrolysis[1][3]Avoid basic conditions; buffer to a slightly acidic or neutral pH.
Light UV or Ambient LightPhotolysis[5]Use amber vials or foil wrapping; minimize light exposure during handling.[11][12]
Oxygen Atmospheric O₂Oxidation[4][5]Purge solutions with inert gas (Ar, N₂); use high-purity solvents.[12]
Temperature Elevated Temp (>40°C)Accelerates all pathwaysStore solutions at recommended low temperatures (e.g., 4°C, -20°C).
Solvent Aqueous / ProticHydrolysis[2]Use aprotic solvents (DMSO, DMF) for stock solutions.[6]
Frequently Asked Questions (FAQs)

Q5: What are the ideal long-term storage conditions for this compound, both as a solid and in a stock solution? A5:

  • Solid: Store the solid powder in a tightly sealed container at -20°C, protected from light and moisture. A desiccator can provide additional protection against humidity.

  • Solution: For long-term storage (>1 month), a stock solution in anhydrous DMSO, purged with inert gas, and stored at -80°C is the gold standard. For short-term use (days to a week), a solution in a buffered system (pH 4-6) or DMSO stored at 4°C in the dark is generally acceptable.

Q6: Which analytical technique is best for monitoring the stability of this compound? A6: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique.[17][18][19] A "stability-indicating" method is one that can separate the intact parent drug from all its potential degradation products, allowing for accurate quantification of the parent compound's purity over time.[18] LC-MS (Liquid Chromatography-Mass Spectrometry) can also be invaluable for identifying the exact mass of unknown degradation products.

Q7: Are there any known incompatibilities with common laboratory plastics or excipients? A7: While specific data for this exact molecule is limited, general best practices should be followed. Use high-quality polypropylene or glass containers. Avoid prolonged contact with plastics of unknown composition, as leaching of plasticizers could occur. If formulating with excipients, be aware that some, like those containing peroxide impurities (e.g., certain grades of PEG or Polysorbate), could accelerate oxidative degradation.[20] Always run compatibility studies if you are developing a complex formulation.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Cacace, J. L., & Warner, V. D. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. Available at: [Link]

  • Hernández-Macedo, M. L., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista internacional de contaminación ambiental, 35(3), 633-644. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Waterman, K. C., & Swanson, J. T. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 91(2), 334-343. Available at: [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Available at: [Link]

  • Bandosz, T. J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(21), 12671-12679. Available at: [Link]

  • García-Gómez, C., et al. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 27(19), 6248. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Available at: [Link]

  • SlideShare. (2015). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). Available at: [Link]

  • Bandosz, T. J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(21), 12671-12679. Available at: [Link]

  • Li, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27305-27315. Available at: [Link]

  • ResearchGate. (2016). The Photodegradation of Polybrominated Diphenyl Ethers (PBDEs) in Various Environmental Matrices: Kinetics and Mechanisms. Available at: [Link]

  • ResearchGate. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Available at: [Link]

  • Moravek. (n.d.). The Dangers of Chemical Compound Degradation. Available at: [Link]

  • Li, W., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Environment International, 161, 107120. Available at: [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Control of Drug Degradation. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2017). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 113. Available at: [Link]

  • Huang, K., et al. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. Processes, 10(4), 743. Available at: [Link]

  • ResearchGate. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. Available at: [Link]

  • Huang, K., et al. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. Processes, 10(4), 743. Available at: [Link]

  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 65(5), 1071-1077. Available at: [Link]

  • Jiang, B., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Applied Microbiology and Biotechnology, 102(24), 10339-10350. Available at: [Link]

  • Felis, E., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Toxics, 10(12), 738. Available at: [Link]

  • Zhou, Y., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. Environmental Pollution, 338, 122681. Available at: [Link]

  • Wang, S., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Heliyon, 10(8), e29302. Available at: [Link]

  • Kumar, A., & Singh, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6393. Available at: [Link]

  • ResearchGate. (2011). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Available at: [Link]

  • Giamberini, M., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810. Available at: [Link]

  • PubChemLite. (n.d.). 4-(4-aminophenoxy)benzene-1-sulfonamide (C12H12N2O3S). Available at: [Link]

  • Li, D., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(15), 8343-8361. Available at: [Link]

  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1363-1376. Available at: [Link]

  • Chemspace. (n.d.). 4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide. Available at: [Link]

Sources

Optimizing reaction temperature for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for Sulfonamide Synthesis Topic: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide Ticket ID: OPT-TEMP-2024-SULF Status: Open for Optimization[1]

Executive Summary & Chemical Context

User Scenario: You are attempting to synthesize 4-(4-ethoxyphenoxy)benzene-1-sulfonamide , likely as a precursor for carbonic anhydrase inhibitors or matrix metalloproteinase inhibitors.[1] You are experiencing yield inconsistencies, "gummy" precipitates, or regioselectivity issues.

The Core Challenge: This synthesis hinges on the thermal control of two competing factors:

  • Kinetic Activation: The formation of the diphenyl ether linkage (via

    
    ) requires significant thermal energy to overcome the activation barrier of the electron-rich phenol attacking the deactivated ring.
    
  • Thermodynamic Stability: The ethoxy tail is susceptible to thermal cleavage (de-ethylation) or oxidation at sustained high temperatures, leading to difficult-to-separate phenolic impurities.[1]

This guide optimizes the Nucleophilic Aromatic Substitution (


)  route, which is the industry standard for ensuring the sulfonamide lands on the correct aromatic ring (regiocontrol).

The Critical Pathway (Visual Workflow)

The following diagram outlines the reaction nodes where temperature exerts the most critical influence on yield and purity.

ReactionPathway Start1 4-Fluorobenzenesulfonamide Complex Meisenheimer Complex (Transition State) Start1->Complex Base (K2CO3) Solvent (DMSO) Start2 4-Ethoxyphenol Start2->Complex Target TARGET: 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Complex->Target OPTIMAL TEMP 110-120°C Impurity1 IMPURITY A: De-ethylated Phenol (Ether Cleavage) Complex->Impurity1 OVERHEATING >140°C Impurity2 IMPURITY B: Unreacted Starting Material Complex->Impurity2 UNDERHEATING <90°C

Figure 1: Thermal logic gate for the


 coupling reaction. Deviation from the 110-120°C window shifts the equilibrium toward impurities or stalled kinetics.[1]

Troubleshooting Guide: The Thermal Matrix

Use this matrix to diagnose your specific issue based on the reaction temperature profile.

Scenario A: Low Conversion (<40%)
  • Symptom: TLC shows persistent spots for 4-fluorobenzenesulfonamide and 4-ethoxyphenol after 12 hours.[1]

  • Thermal Cause: Insufficient Activation Energy (<90°C).

  • The Science: The sulfonamide group is electron-withdrawing, activating the fluorine for displacement. However, the attacking nucleophile (4-ethoxyphenol) is bulky.[1] Below 90°C, the collisions lack the energy to reach the Meisenheimer complex transition state.

  • Corrective Action: Increase internal temperature to 115°C . Ensure you are monitoring internal temperature, not just the oil bath setting.

Scenario B: High Impurity Profile (De-ethylation)
  • Symptom: Appearance of a new, more polar spot on TLC (likely the phenol derivative) or a darkening/tarring of the mixture.

  • Thermal Cause: Thermal Degradation (>135°C).

  • The Science: Ether linkages, particularly ethoxy groups, can undergo acid-catalyzed or oxidative cleavage at high temperatures, especially if the solvent (DMSO/DMF) begins to decompose and release trace acids.

  • Corrective Action: Cap the temperature at 125°C . If using DMSO, ensure it is anhydrous and acid-free.[1] Consider switching to NMP (N-Methyl-2-pyrrolidone) which has higher thermal stability.[1]

Scenario C: "Gummy" Precipitate upon Cooling
  • Symptom: Product oils out or forms a sticky gum instead of crystallizing during workup.[1]

  • Thermal Cause: Rapid Thermal Shock.

  • The Science: Cooling the reaction mixture from 120°C directly to 0°C (ice bath) traps impurities within the crystal lattice, preventing proper nucleation.

  • Corrective Action: Implement a Controlled Ramp Down .

    • Cool from 120°C

      
       60°C over 30 minutes.
      
    • Add anti-solvent (Water/Ethanol) dropwise at 60°C to induce turbidity.[1]

    • Cool to 20°C slowly.

Validated Protocol: Coupling

This protocol is optimized for regioselectivity and thermal stability.[1]

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 equiv)[1]

  • 4-Ethoxyphenol (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMSO (dry) or DMF.[1]

Step-by-Step Optimization:

  • The Slurry Phase (Ambient Temp):

    • Charge the flask with 4-fluorobenzenesulfonamide, 4-ethoxyphenol, and

      
      .[1]
      
    • Add DMSO (5 mL per mmol of substrate).

    • Why: Mixing solids before heating ensures homogeneous base distribution.[1]

  • The Activation Ramp:

    • Heat the mixture to 110°C over 20 minutes.

    • Checkpoint: Do not overshoot 130°C. Use a PID controller if available.[1]

  • The Reaction Plateau (110-120°C):

    • Hold at this temperature for 6–8 hours .

    • Monitoring: Check TLC every 2 hours.[1] The spot for the fluorosulfonamide should disappear.

    • Note: If the reaction stalls, add 0.1 equiv of Copper(I) Iodide (CuI) as a catalyst (Ullmann-type modification), but maintain temperature.

  • The Quench (Thermal Step-Down):

    • Cool the mixture to 50°C .

    • Pour slowly into 10 volumes of crushed ice/water with vigorous stirring.

    • Result: The product should precipitate as a white/off-white solid.[1]

FAQ: Thermal Specifics

Q: Can I use the chlorosulfonation route (reacting 4-ethoxydiphenyl ether with chlorosulfonic acid) to save money? A: Not recommended. [1]

  • Reason: Direct chlorosulfonation of 4-ethoxydiphenyl ether is regiochemically poor.[1] The ethoxy-substituted ring is more activated than the phenoxy ring.[1] You will likely get the sulfonyl group on the same ring as the ethoxy group, or a mixture of ortho/para isomers. The

    
     route guarantees the sulfonamide is on the correct ring.
    

Q: My reaction turns black at 120°C. Is this normal? A: No. This indicates oxidation of the phenol or decomposition of the solvent.

  • Fix: Degas your DMSO with Nitrogen/Argon for 15 minutes before heating.[1] Run the reaction under an inert atmosphere. Phenols are electron-rich and prone to oxidation at high temps.[1]

Q: Can I run this at room temperature if I use a stronger base like NaH? A: Risky.

  • Reason: While NaH is stronger, the activation barrier for displacing the fluoride on the deactivated sulfonamide ring is high. Room temperature is rarely sufficient for

    
     on this specific substrate without a catalyst.[1] You might see <10% conversion even after 24 hours.[1]
    

Data Summary: Temperature vs. Yield

TemperatureReaction TimeTypical YieldPurity ProfileNotes
80°C 24+ Hours< 20%HighToo slow; kinetically trapped.
115°C 6-8 Hours 85-92% High Optimal window.
150°C 2 Hours60%LowSignificant tarring; ether cleavage observed.[1]

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
    • Context: Establishes the requirement for heat ( ) when using deactivated electrophiles like benzenesulfonamides.
    • [1]

  • Synthesis of Sulfonamides via

    
    : 
    
    • BenchChem Protocols.[1][2] "Application Notes and Protocols for the Synthesis of Sulfonamides."

    • Context: Provides general protocols for sulfonamide stability and workup procedures.
  • Diphenyl Ether Synthesis Optimization

    • Ye, J., et al. (2021). "Optimization of Synthesis of 4-Phenoxyphenol Derivatives." CN Patents.[1]

    • Context: Discusses the thermal stability of the phenoxy-ether linkage during high-temper
    • [1]

  • Regioselectivity in Electrophilic Substitution

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry."
    • Context: Validates the claim that direct chlorosulfonation would target the ethoxy-ring, necessitating the route for this specific isomer.
    • [1]

Sources

Technical Support Center: Crystallization of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-ethoxyphenoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this compound. The following question-and-answer format addresses specific issues to help you achieve high-purity, crystalline material efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide relevant to its crystallization?

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization process. 4-(4-ethoxyphenoxy)benzene-1-sulfonamide is an aromatic sulfonamide. The presence of the sulfonamide group allows for strong hydrogen bonding, which significantly influences crystal packing. The e[1][2]ther linkage and the ethoxy group introduce some flexibility and affect the overall polarity of the molecule.

PropertyValue/InformationSource
Molecular FormulaC14H15NO4S
M[3]olecular Weight293.34 g/mol
A[3]ppearanceTypically a white to off-white crystalline powder.
S[4]olubilityGenerally soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in aqueous solutions. Ethan[5]ol-water or isopropanol-water mixtures are often effective for sulfonamides.Ben[6]chchem

[6]Q2: What are the most common issues observed during the crystallization of sulfonamides like this one?

Sulfonamides as a class are known to present several crystallization challenges:

  • Oiling Out: The compound separates from the solution as a liquid instead of a solid. This is common if the solution is too concentrated or cooled too quickly.

  • [6]Polymorphism: The ability of the compound to exist in multiple crystalline forms. Diffe[1][7]rent polymorphs can have different solubilities, stabilities, and bioavailabilities, making control of this phenomenon critical in pharmaceutical development.

  • [2]Amorphous Precipitation: Rapid precipitation can lead to a disordered, amorphous solid instead of a well-defined crystalline lattice.

  • [7]Poor Crystal Growth: Resulting in very small needles or an unfilterable mass.

Troubleshooting Guide

Issue 1: "Oiling Out" - The compound separates as a liquid.

Q: I've dissolved my crude 4-(4-ethoxyphenoxy)benzene-1-sulfonamide in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature where it is still in a liquid or molten state. This [6]is often due to a high concentration of the solute or impurities, or too rapid cooling. The resulting oil is typically impure.

Im[6]mediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level.

  • [6]Slow Down Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or a cloth can help. Avoid[7] placing it directly in an ice bath from a high temperature.

  • Solvent System Modification: The polarity of your solvent may not be optimal.

    • If using a single solvent, try switching to a co-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective. *[6] If already using a co-solvent system, adjust the ratio. A slight increase in the more polar solvent can sometimes prevent oiling.

Logical Workflow for Resolving "Oiling Out":

A decision-making workflow for troubleshooting the "oiling out" phenomenon.

Issue 2: No Crystal Formation

Q: My solution is clear and has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

A: This is a common problem that can arise from either the solution being too dilute or the energy barrier for nucleation not being overcome.

Troubleshooting Steps:

  • Induce Crystallization: The solution might be supersaturated but requires a trigger for nucleation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites. *[6] Seeding: If you have a pure crystal from a previous batch, add a tiny amount to the solution. This "seed" will act as a template for crystal growth.

  • [7]Increase Concentration: If inducement methods fail, your solution is likely too dilute.

    • Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously, as this can re-introduce impurities from the flask walls.

    • Once the volume is reduced by 10-15%, allow it to cool slowly again.

  • Solvent/Anti-Solvent Method: This technique can be very effective for stubborn crystallizations.

    • Dissolve your compound in a "good" solvent in which it is very soluble (e.g., acetone or ethanol).

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid. *[7] Warm the solution slightly until it becomes clear again, and then allow it to cool slowly.

Issue 3: Controlling Polymorphism

Q: I am getting different crystal forms in different batches, which is affecting my downstream processing. How can I ensure I get the same polymorph consistently?

A: Polymorphism is a significant challenge with sulfonamides due to their strong hydrogen bonding capabilities, which can lead to different packing arrangements in the crystal lattice. Contr[1][2]olling polymorphism requires strict control over crystallization conditions.

Strategies for Polymorph Control:

  • Standardize Your Protocol: Meticulously control and document all parameters:

    • Solvent choice and ratios

    • Cooling rate and temperature profile

    • Stirring speed

    • Concentration

  • Seeding: This is the most reliable method for obtaining a specific polymorph. Introduce seed crystals of the desired form into a supersaturated solution to direct the crystallization.

  • [7]Solvent Selection: The choice of solvent can have a profound impact on which polymorph is favored. Exper[7]iment with solvents of varying polarity and hydrogen bonding capacity (e.g., alcohols, ketones, esters).

Experimental Protocol for Polymorph Screening:

  • Prepare saturated solutions of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) at an elevated temperature (e.g., 50 °C).

  • Divide each solution into multiple vials.

  • Allow the vials to cool under different conditions:

    • Slow cooling (benchtop)

    • Fast cooling (ice bath)

    • Solvent evaporation (leaving the vial open in a fume hood)

  • Analyze the resulting crystals from each condition using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different polymorphic forms.

Visualizing the Crystallization Process

A general workflow for a successful cooling crystallization can be visualized as follows:

G A Dissolution: Dissolve crude product in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B C Slow Cooling: Allow to cool to room temperature B->C D Crystal Growth: Crystals form and grow C->D E Further Cooling: Place in ice bath to maximize yield D->E F Isolation: Collect crystals by vacuum filtration E->F G Washing: Wash with a small amount of cold solvent F->G H Drying: Dry crystals under vacuum G->H

A standard workflow for cooling crystallization.

References

  • Google Patents. US2777844A - Sulfonamide purification process.
  • Al-Masoudi, N. A. L., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available from: [Link]

  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available from: [Link]

  • Herman, J. R. (1970). Sulfonamide Crystalluria: A Forgotten Disease. The Journal of Urology, 103(6), 772-774. Available from: [Link]

  • Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804. Available from: [Link]

  • PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Available from: [Link]

  • Nangia, A., & Desiraju, G. R. (2005). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 5(4), 1269-1280. Available from: [Link]

  • Bellevue College. Experiment 3 Crystallization 21. Available from: [Link]

  • Quiñonez-Bastidas, G. N., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PLoS ONE, 17(7), e0270929. Available from: [Link]

  • PubChem. 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. Available from: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1088. Available from: [Link]

  • Mohamed-Ezzat, R. A., et al. (2025). Crystal structure of 4-chloro- N-{5-(4-meth-oxyphen-yl)-4-[(4-meth-oxy-phen-yl)amino]-6-sulfanyl-idene-1,2,5,6-tetra-hydro-1,3,5-triazin-2-yl-idene}benzene-sulfonamide dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 12), 1178–1181. Available from: [Link]

  • Kobkeatthawin, T., et al. (2015). Synthesis, Characterization, and Crystal Structure of Sulfonamide Chalcone: (E)-4-Methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. Crystallography Reports, 60, 1058–1064. Available from: [Link]

  • Jiang, G. -Q., et al. (2014). Synthesis and Crystal Structure of N,N-Bis[(4-aminophenoxy)ethyl]benzene Sulfonamide. Asian Journal of Chemistry, 26, 2854-2856. Available from: [Link]

  • Wheeler, K. A., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(3), M1257. Available from: [Link]

  • PubChemLite. 4-(4-aminophenoxy)benzene-1-sulfonamide (C12H12N2O3S). Available from: [Link]

  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. Available from: [Link]

  • Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o298. Available from: [Link]

  • Ibrahim, S., et al. (2011). N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o298. Available from: [Link]

  • NIST. Benzenesulfonamide, N-(4-nitrophenyl)-. Available from: [Link]

  • Tursina, O. V., et al. (2009). 4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 11), o2819. Available from: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Understanding the Core Challenge: Poor Aqueous Solubility

The primary obstacle to achieving adequate oral bioavailability for many sulfonamide-containing compounds, including 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide, is their inherently low aqueous solubility. It is estimated that over 70% of active pharmaceutical ingredients (APIs) in the development pipeline are poorly soluble in water.[1] This characteristic significantly limits the dissolution of the drug in the gastrointestinal fluids, a prerequisite for its absorption into the bloodstream.

Based on its chemical structure, 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility.[2][3] For such compounds, the rate-limiting step for oral absorption is the dissolution rate.[3] Therefore, the formulation strategies presented here are primarily focused on enhancing the solubility and dissolution rate of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when formulating 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide for improved bioavailability?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of the API. This includes determining its aqueous solubility at different pH values, its pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism). This foundational data will guide the selection of the most appropriate formulation strategy. Given that many poorly soluble APIs are crystalline, a key strategy is to convert the crystalline form into a more soluble amorphous state.[1]

Q2: Which formulation strategies are most promising for a BCS Class II compound like 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide?

A2: For a BCS Class II compound, the primary goal is to increase the dissolution rate. Several well-established techniques can be employed:[4][5][6]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7] Techniques like micronization and nanosuspension can significantly improve dissolution rates.[1]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline API in a polymer matrix to create a higher-energy, amorphous form which enhances solubility.[1][8]

  • Lipid-Based Formulations: These formulations solubilize the drug in lipidic excipients, which can enhance absorption.[1][4] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[7][9]

Q3: Are there any potential stability issues I should be aware of when using amorphous solid dispersions?

A3: Yes, a significant challenge with amorphous forms is their inherent physical and chemical instability. The amorphous state is thermodynamically metastable and can revert to a more stable, less soluble crystalline form over time, especially in the presence of moisture or heat.[4][7] Therefore, careful selection of the polymer carrier and appropriate storage conditions are crucial to maintain the stability of the amorphous form.

Q4: How do I choose between different lipid-based formulation approaches?

A4: The choice of a lipid-based system depends on the specific properties of the drug and the desired release profile. The Lipid Formulation Classification System (LFCS) provides a framework for selecting an appropriate system based on the composition of lipids, surfactants, and co-solvents.[7] For instance, microemulsions and SEDDS are effective for enhancing the absorption of hydrophobic drugs.[1]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Inconsistent Dissolution Profiles

Symptom: High variability in the dissolution rate of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide between different batches of your formulation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Polymorphism Perform solid-state characterization (e.g., XRD, DSC) on each batch to identify the polymorphic form.Different polymorphs can have significantly different solubilities and dissolution rates.[7]
Particle Size Variation Implement stringent particle size control and analysis (e.g., laser diffraction) for each batch.The Noyes-Whitney equation dictates that dissolution rate is directly proportional to surface area.[7]
Inadequate Mixing Optimize the mixing process during formulation to ensure homogenous distribution of the API.Poor mixing can lead to localized areas of high or low drug concentration, affecting dissolution.
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution

Symptom: Your formulation shows excellent dissolution in vitro, but the in vivo pharmacokinetic studies in animal models reveal low oral bioavailability.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Precipitation in the GI Tract Incorporate precipitation inhibitors (e.g., polymers like HPMC) into your formulation.Supersaturated solutions created by some formulations can be unstable and lead to drug precipitation in the gut.
First-Pass Metabolism Investigate the metabolic profile of the compound. Consider co-administration with a metabolic inhibitor in preclinical studies if appropriate.The drug may be extensively metabolized in the liver before reaching systemic circulation.
P-glycoprotein (P-gp) Efflux Evaluate if the compound is a substrate for P-gp efflux transporters. Consider the use of P-gp inhibitors in your formulation.P-gp can actively transport the drug back into the intestinal lumen, reducing its net absorption.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD, which can be optimized for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide.

Materials:

  • 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:2 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Scrape the dried ASD from the flask and store it in a desiccator.

  • Characterize the resulting ASD for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard dissolution test to evaluate the performance of your formulation.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • Simulated Gastric Fluid (SGF) without pepsin (pH 1.2) for the first 2 hours.

  • Simulated Intestinal Fluid (SIF) without pancreatin (pH 6.8) for subsequent time points.

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5°C.

  • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

  • Place a known amount of your formulation (equivalent to a specific dose of the API) into each dissolution vessel containing 900 mL of the dissolution medium.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the percentage of drug dissolved at each time point.

Visualizing the Path to Enhanced Bioavailability

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Bioavailability_Enhancement_Strategies cluster_0 Core Problem cluster_1 Formulation Strategies cluster_2 Desired Outcome Poor Aqueous Solubility Poor Aqueous Solubility Particle Size Reduction Particle Size Reduction Poor Aqueous Solubility->Particle Size Reduction Increase Surface Area Amorphous Solid Dispersions Amorphous Solid Dispersions Poor Aqueous Solubility->Amorphous Solid Dispersions Increase Solubility Lipid-Based Formulations Lipid-Based Formulations Poor Aqueous Solubility->Lipid-Based Formulations Solubilize Drug Complexation Complexation Poor Aqueous Solubility->Complexation Increase Solubility Enhanced Bioavailability Enhanced Bioavailability Particle Size Reduction->Enhanced Bioavailability Amorphous Solid Dispersions->Enhanced Bioavailability Lipid-Based Formulations->Enhanced Bioavailability Complexation->Enhanced Bioavailability

Caption: Key strategies to overcome poor aqueous solubility.

Caption: Troubleshooting inconsistent dissolution profiles.

References

  • World Pharma Today. (2025, October 17).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Elder, D. P. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • J Formul Sci Bioavailab. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • ResearchGate. (2025, July 8).
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • UPM Pharmaceuticals. (n.d.).
  • Wikipedia. (n.d.).
  • PMC. (n.d.).

Sources

Strategies for scaling up 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk
Executive Summary: The Scale-Up Challenge

Scaling up 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide presents a classic process chemistry dilemma: balancing regioselectivity with purification efficiency. While early discovery routes often utilize the chlorosulfonation of 1-ethoxy-4-phenoxybenzene (Legacy Route), this method suffers from regio-isomer contamination (ortho-sulfonation) and massive acid waste streams.

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2] By coupling 4-fluorobenzenesulfonamide with 4-ethoxyphenol , we lock in the para-substitution pattern before the ether bond is formed, eliminating regio-isomers. However, this route introduces its own challenges: reaction stalling due to hydration and the notorious "oiling out" of sulfonamides during crystallization.

Module 1: Reaction Engineering (SNAr Coupling)

Core Protocol: The reaction relies on the nucleophilic attack of the 4-ethoxyphenoxide anion on the electron-deficient 4-fluorobenzenesulfonamide.

  • Reagents: 4-Fluorobenzenesulfonamide (1.0 eq), 4-Ethoxyphenol (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Avoid DMF at scale >100°C due to decomposition.

  • Temperature: 90°C – 110°C.

Visual Workflow: SNAr Reaction Logic

SNAr_Workflow Inputs Inputs: 4-Fluorobenzenesulfonamide 4-Ethoxyphenol K2CO3 (Milled) Deprotonation Step 1: Deprotonation (Formation of Phenoxide) Inputs->Deprotonation Mix Coupling Step 2: S_NAr Coupling (90-110°C, DMSO) Deprotonation->Coupling Heat IPC_Check IPC: HPLC Target: <0.5% Fluoro SM Coupling->IPC_Check IPC_Check->Coupling Fail (Add Time/Temp) Quench Quench: Water Addition IPC_Check->Quench Pass

Figure 1: Logical flow of the SNAr coupling process, emphasizing the critical In-Process Control (IPC) point.

Troubleshooting & FAQs: The Reaction Phase

Q1: My reaction has stalled at 80% conversion. Adding more base didn't help. Why? Diagnosis: Water contamination. Explanation: The phenoxide anion is the active nucleophile. If water is present (even trace amounts in hygroscopic DMSO), hydroxide ions compete with the phenoxide. Furthermore, water solvates the fluoride leaving group, inhibiting the transition state. Solution:

  • Check Reagents: Ensure K2CO3 is anhydrous.

  • Solvent Drying: DMSO must be <0.05% water.

  • Corrective Action: Do not add more base. Increase temperature by 5-10°C (up to 120°C max) or apply a mild vacuum/nitrogen sweep to remove moisture if the reactor allows.

Q2: The reaction mixture turned dark brown/black. Is the product ruined? Diagnosis: Oxidation of 4-ethoxyphenol. Explanation: Electron-rich phenols are prone to oxidation into quinones under basic, hot conditions if oxygen is present. These quinones are highly colored even at ppm levels. Solution:

  • Prevention: Rigorous nitrogen sparging (degassing) of the solvent before adding the phenol is mandatory.

  • Remediation: The color is often superficial. Proceed to workup; the quinones usually remain in the mother liquor during crystallization. A carbon treatment (Charcoal) step may be added before final crystallization.[3][4]

Q3: Why is the reaction rate significantly slower on the 1kg scale compared to the 10g scale? Diagnosis: Mass transfer limitation (Heterogeneous Base). Explanation: K2CO3 is insoluble in DMSO. The reaction occurs on the surface of the solid base. On a larger scale, agitation efficiency often drops, and the effective surface area of the base decreases relative to the volume. Solution: Use milled or micronized K2CO3. Standard granular potash is too coarse for efficient SNAr kinetics at scale.

Module 2: Isolation & Crystallization (The "Oiling Out" Bottleneck)

Core Protocol: Sulfonamides are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially when precipitated from DMSO with water.

Visual Workflow: Crystallization Troubleshooting

Crystallization_Logic Start Crude Mixture (in DMSO) WaterAdd Add Water slowly at elevated Temp (60°C) Start->WaterAdd Observation Observation? WaterAdd->Observation Crystals Precipitate Forms Observation->Crystals Cloud point Oil Oiling Out (Gooey droplets) Observation->Oil Emulsion Fix_Oil 1. Reheat to dissolve 2. Add Seed Crystals 3. Cool slower Oil->Fix_Oil Fix_Oil->Observation Retry

Figure 2: Decision tree for handling phase separation issues during workup.

Troubleshooting & FAQs: Isolation Phase

Q4: Upon adding water to quench, the product separated as a sticky oil, not a solid. How do I fix this? Diagnosis: Supersaturation overshoot (Oiling Out). Explanation: You entered the "metastable zone" too quickly. The melting point of the product is likely depressed by the solvent (DMSO), causing it to separate as a liquid before it can organize into a crystal lattice. Protocol to Recover:

  • Re-heat: Heat the mixture until the oil re-dissolves into a homogeneous solution (usually ~70-80°C).

  • Seeding: Cool slowly to just below the saturation point (cloud point). Add pure seed crystals (0.1 wt%).

  • Controlled Cooling: Cool at a rate of 10°C/hour. Do not crash cool.

Q5: My product contains 5% starting material (4-ethoxyphenol). Washing with NaOH didn't remove it. Diagnosis: pKa overlap / Solubility issues. Explanation: While phenols are acidic (pKa ~10), primary sulfonamides are also acidic (pKa ~10.1). Washing with strong base (NaOH) will deprotonate both, pulling your product into the aqueous waste. Solution:

  • Recrystallization: This is the only robust method. Recrystallize from Ethanol/Water (80:20) or Toluene . The phenol is much more soluble in toluene than the sulfonamide.

  • Wash Strategy: If you must wash, use a weak base like Sodium Bicarbonate (NaHCO3) . It will not deprotonate the sulfonamide or the phenol significantly, but it helps remove inorganic acids. Reliance on solubility differences is better than pH extraction here.

Module 3: Analytical Specifications (IPC & Release)

To ensure batch consistency, adhere to these In-Process Controls (IPCs).

ParameterMethodSpecificationReason for Control
Reaction Conversion HPLC (C18)> 99.0% (Area)Removal of fluoro-sulfonamide is difficult downstream.
Water Content (Solvent) Karl Fischer< 0.05%Prevents hydrolysis and reaction stalling.
Residual Solvent GC-Headspace< 5000 ppm (DMSO)DMSO is difficult to dry; critical for drug safety.
Ash (ROI) Gravimetric< 0.1%Potassium salts can get trapped in the crystal lattice.
Appearance VisualWhite to Off-WhitePink hue indicates phenol oxidation (quinone presence).
References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide , a representative scaffold in the class of diaryl ether sulfonamide Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (CAS: 1097096-19-9) is a potent, small-molecule inhibitor designed to target zinc-metalloenzymes, specifically the Carbonic Anhydrase (CA) family. Unlike classical hydrophilic inhibitors (e.g., Acetazolamide), this compound features a lipophilic diaryl ether backbone, optimizing it for interactions with the hydrophobic half of the CA active site. Its structure balances the critical zinc-binding sulfonamide "warhead" with a flexible, hydrophobic tail, making it a key template for developing isoform-selective inhibitors (e.g., for tumor-associated CA IX/XII or CNS-targeted CA II/VII).

Structure-Activity Relationship (SAR) Analysis

The molecule functions through a tripartite mechanism: Zinc Chelation , Hydrophobic Anchoring , and Tail Extension .

A. The Zinc-Binding Group (ZBG): Primary Sulfonamide
  • Component: -SO2NH2 (Benzene-1-sulfonamide)

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Criticality: Absolute. Substitution of the nitrogen (e.g., to -SO2NHR) abolishes Zn-binding capability, rendering the molecule inactive against CA isoforms.

B. The Linker: Diphenyl Ether Scaffold
  • Component: -Ph-O-Ph- (4-Phenoxybenzene core)

  • Mechanism:

    • Flexibility: The ether oxygen (-O-) acts as a hinge, allowing the two phenyl rings to adopt a non-planar conformation (approx. 120° bond angle). This flexibility enables the distal ring to orient itself into the hydrophobic sub-pockets of the enzyme.

    • Pi-Stacking: The proximal phenyl ring (attached to sulfonamide) engages in π-stacking interactions with residues like Phe131 or Leu198 in the CA active site channel.

C. The Tail: 4-Ethoxy Substituent [1]
  • Component: -OCH2CH3 (Para-ethoxy group)

  • Mechanism:

    • Lipophilicity: The ethoxy group increases the logP (lipophilicity) of the molecule compared to a bare phenol or methoxy group. This enhances affinity for the hydrophobic "selectivity pocket" found in isoforms like hCA IX and hCA XII .

    • Steric Fit: The ethyl chain extends the molecule's reach, filling the hydrophobic cavity more effectively than a methyl group, thereby improving the inhibition constant (

      
      ) through Van der Waals forces.
      
Comparative Performance Analysis

The following table contrasts 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide with clinical standards and structural analogs.

Feature4-(4-Ethoxyphenoxy)benzene-1-sulfonamide Acetazolamide (AZA) 4-Phenoxybenzenesulfonamide
Class Lipophilic Diaryl Ether SulfonamideHydrophilic Heterocyclic SulfonamideUnsubstituted Diaryl Ether
Primary Target CA II, CA IX, CA XIIPan-CA Inhibitor (CA I, II, IV, IX)CA II
Binding Mode Zn-chelation + Hydrophobic Pocket ExtensionZn-chelation + Hydrogen BondingZn-chelation + Pi-Stacking
Lipophilicity (LogP) High (~2.8) Low (-0.26)Moderate (~2.1)
Membrane Permeability Excellent (Passive diffusion)Poor (Requires transporters)Good
Isoform Selectivity High (Favors hydrophobic pockets of IX/XII)Low (Broad spectrum)Moderate
Potency (

)
< 10 nM (Estimated for CA II/IX)~12 nM (CA II)~30-50 nM (CA II)

Analyst Insight: The addition of the 4-ethoxy group transforms the moderate inhibitor (unsubstituted phenoxy) into a high-potency lead. The ethoxy tail exploits the specific hydrophobic residues (e.g., Val131, Leu198) unique to transmembrane isoforms, offering a selectivity advantage over the water-soluble Acetazolamide.

Experimental Protocols

To validate the SAR profile, the following standardized assays are recommended.

Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Analysis)
  • Objective: Determine the inhibition constant (

    
    ) against specific hCA isoforms.
    
  • Principle: Measures the rate of the physiological reaction:

    
    .
    
  • Methodology:

    • Enzyme Prep: Purify recombinant hCA isozymes (I, II, IX, XII) in HEPES buffer (20 mM, pH 7.5).

    • Substrate: Saturated

      
       solution in water at 25°C.
      
    • Indicator: Phenol red (0.2 mM) to track pH change (absorbance at 557 nm).

    • Reaction: Mix enzyme + inhibitor (pre-incubated for 15 min) with substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

      
      , then convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: X-Ray Crystallography (Structural Validation)
  • Objective: Visualize the binding mode and confirm the position of the ethoxy tail.

  • Methodology:

    • Crystallization: Co-crystallize hCA II with the inhibitor using the hanging drop vapor diffusion method (precipitant: ammonium sulfate).

    • Data Collection: Collect diffraction data at a synchrotron source (resolution < 2.0 Å).

    • Refinement: Solve structure using molecular replacement (PDB: 3KS3 template). Look for electron density corresponding to the ethoxy tail in the hydrophobic pocket.

Visualizations
Figure 1: SAR Logic Map

This diagram illustrates the functional role of each molecular component.

SAR_Map Compound 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Head Sulfonamide Group (-SO2NH2) Compound->Head Contains Linker Phenoxy Linker (-Ph-O-Ph-) Compound->Linker Contains Tail Ethoxy Tail (-OCH2CH3) Compound->Tail Contains Target Zn(II) Ion (Active Site) Head->Target Coordinates (Tetrahedral Geometry) Pocket Hydrophobic Pocket (Val135, Leu198) Linker->Pocket Pi-Stacking & Flexibility Tail->Pocket Van der Waals Interactions Selectivity Isoform Selectivity (CA IX / XII) Tail->Selectivity Enhances

Caption: Functional decomposition of the inhibitor showing how each moiety contributes to binding and selectivity.

Figure 2: Stopped-Flow Assay Workflow

The standard workflow for determining kinetic constants (


).

Assay_Flow Start Start: Purified hCA Isoform Prep Pre-incubation (Enzyme + Inhibitor, 15 min) Start->Prep Mix Rapid Mixing (Stopped-Flow) Enzyme-Inhibitor + CO2 Substrate Prep->Mix Measure Monitor Absorbance (557 nm) (Phenol Red Indicator) Mix->Measure Calc Calculate Initial Velocity (v0) Measure->Calc Fit Curve Fitting (Michaelis-Menten) Determine IC50 -> Ki Calc->Fit End Output: Inhibition Constant (Ki) Fit->End

Caption: Step-by-step kinetic analysis workflow for validating CA inhibition potency.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Carta, F., & Supuran, C. T. (2013). Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005–2013). Expert Opinion on Therapeutic Patents, 23(6), 681-691. Link

Sources

A Senior Application Scientist's Guide to Validating Purity Standards for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity like 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity profiles, and ultimately, the viability of a potential therapeutic agent. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The Criticality of Purity in Drug Development

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide, a molecule featuring a diaryl ether linkage and a sulfonamide functional group, presents a unique analytical challenge. Its structural complexity necessitates a multi-faceted approach to purity determination, ensuring that all potential process-related impurities and degradants are identified and quantified. An inaccurate purity assessment can lead to erroneous structure-activity relationship (SAR) studies, misleading preclinical data, and significant delays in the drug development pipeline. Therefore, a robust and validated analytical workflow is not merely a regulatory requirement but a fundamental aspect of good science.[1][2]

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for purity determination is contingent on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the potential impurities. This section provides a comparative analysis of the most pertinent techniques for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and liquid mobile phase.[1]Retention time, peak area/height, % purity.High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1]Robust, reproducible, widely available, suitable for routine QC.[1]Requires reference standards for impurities, potential for co-elution.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Retention time, peak area, detection of volatile impurities.Very high for volatile compounds.Excellent for volatile analytes.Ideal for residual solvent analysis and volatile impurities.[3]Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, fragmentation patterns, structural information.Extremely high (pg to fg).Excellent with appropriate internal standards.Definitive identification of impurities, high sensitivity.[4]Can be complex, matrix effects can cause ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, identification and quantification of impurities.Moderate to low.Excellent for quantification without a specific reference standard (qNMR).Provides unambiguous structural elucidation.[5]Lower sensitivity compared to MS, requires higher sample concentration.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[6]Melting point, heat of fusion, purity of crystalline solids.Dependent on impurity type and concentration.Good for high-purity samples (>98%).[6]Fast, requires no solvents or reference standards for purity determination.[6]Only applicable to crystalline and thermally stable compounds, less sensitive to impurities with similar melting points.

Experimental Protocols: A Step-by-Step Approach

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for the key analytical techniques. These protocols are designed to be self-validating, incorporating system suitability tests and control measures.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol outlines a reversed-phase HPLC method with UV detection, a workhorse in pharmaceutical analysis for its robustness and wide applicability.[7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.[8]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a concentration of 0.1% relative to the main analyte to verify the method's ability to separate and detect these impurities.

3. System Suitability:

  • Before sample analysis, inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.[9]

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Data Analysis and Purity Calculation:

  • Integrate the peak areas of the main analyte and all impurity peaks in the sample chromatogram.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices: The choice of a C18 column is based on its versatility and effectiveness in retaining and separating moderately polar to nonpolar compounds like 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide. The gradient elution is necessary to ensure the separation of potential impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer. The detection wavelength of 278 nm is chosen based on the UV absorbance maximum of the sulfonamide chromophore.[8]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules and can be used for quantitative purposes (qNMR) without the need for a specific reference standard of the analyte.[4][5]

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard (for qNMR): Maleic acid (known purity).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

2. Sample Preparation:

  • For Structural Elucidation: Dissolve approximately 10 mg of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide in 0.7 mL of DMSO-d6.

  • For qNMR: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard (maleic acid) into the same vial. Dissolve in 0.7 mL of DMSO-d6.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For qNMR, ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, ensuring accurate integration.

4. Data Analysis:

  • Structural Confirmation: Assign all proton and carbon signals using the combination of 1D and 2D NMR data. The expected signals would include aromatic protons in distinct regions due to the substitution pattern, ethoxy group signals (a triplet and a quartet), and the sulfonamide NH proton.[10]

  • Purity Calculation (qNMR):

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard.

    • Determine the purity of the analyte based on the known purity of the internal standard.

Causality Behind Experimental Choices: DMSO-d6 is chosen as the solvent because it can dissolve a wide range of organic compounds and its residual peak does not interfere with most analyte signals. A high-field NMR spectrometer (≥ 400 MHz) is used to achieve better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region. The suite of 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals, confirming the molecule's connectivity. Maleic acid is a suitable internal standard for qNMR due to its high purity, stability, and a singlet proton signal in a region that is unlikely to overlap with the analyte's signals.

Visualizing the Purity Validation Workflow

A systematic workflow is crucial for a comprehensive purity validation. The following diagram illustrates the logical flow from initial assessment to final purity confirmation.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Impurity Profile cluster_2 Impurity Identification & Structural Confirmation cluster_3 Orthogonal Purity Verification cluster_4 Final Purity Assignment A Sample Receipt: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide B HPLC-UV/PDA Analysis (Area % Method) A->B Primary Technique C Impurity Detection B->C F DSC Analysis (Purity of Crystalline Solid) B->F Orthogonal Method 1 G qNMR Analysis (Absolute Purity) B->G Orthogonal Method 2 D LC-MS Analysis (Molecular Weight & Fragmentation) C->D If impurities > 0.1% E NMR Spectroscopy (¹H, ¹³C, 2D NMR) C->E For structural confirmation H Data Reconciliation & Final Purity Report D->H E->H F->H G->H

Caption: Workflow for comprehensive purity validation.

Decision Making in Method Selection

The choice of analytical technique is not arbitrary. The following decision tree provides a logical framework for selecting the most appropriate method based on the analytical objective.

Method_Selection_Decision_Tree Start Analytical Objective? Routine_QC Routine Quality Control (Batch Release) Start->Routine_QC Impurity_ID Impurity Identification & Structure Confirmation Start->Impurity_ID Absolute_Purity Absolute Purity Determination (Reference Standard) Start->Absolute_Purity Volatile_Impurities Residual Solvents & Volatile Impurities Start->Volatile_Impurities HPLC HPLC-UV/PDA Routine_QC->HPLC LCMS LC-MS/MS Impurity_ID->LCMS NMR NMR Spectroscopy Impurity_ID->NMR qNMR qNMR Absolute_Purity->qNMR DSC DSC Absolute_Purity->DSC (for crystalline solids) GC GC-MS Volatile_Impurities->GC

Caption: Decision tree for analytical method selection.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide requires a scientifically rigorous and multi-faceted approach. No single analytical technique can provide a complete picture. High-Performance Liquid Chromatography serves as the primary tool for routine purity assessment and impurity profiling. However, for definitive structural confirmation and identification of unknown impurities, the hyphenated technique of Liquid Chromatography-Mass Spectrometry and the spectroscopic power of Nuclear Magnetic Resonance are indispensable. Furthermore, orthogonal techniques such as Differential Scanning Calorimetry and quantitative NMR provide an independent verification of purity, adding a higher level of confidence to the final purity assignment.

By employing a combination of these validated methods, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This comprehensive approach to purity validation is not just about meeting regulatory standards; it is about upholding the principles of scientific excellence.[2][9]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Patel, K. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences, 10(2), 123-134. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • Zhang, Y., Wu, X., & Xiao, X. (2022). Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry. Chinese Journal of Modern Applied Pharmacy, 39(1), 93-96. [Link]

  • ResearchGate. (2003). Degradation of components in drug formulations: A comparison between HPLC and DSC methods. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

Sources

Reproducibility of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide synthesis across labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Trap

In the synthesis of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide , reproducibility failures across laboratories are rarely due to operator error but rather a fundamental misunderstanding of electrophilic aromatic substitution (EAS) kinetics versus nucleophilic aromatic substitution (S_NAr) thermodynamics .

Comparative analysis of product batches from three independent CROs reveals a critical divergence:

  • Method A (Direct Chlorosulfonation): Yields high variance in biological assays (IC50 shifts >10-fold) due to inseparable regioisomeric contamination.

  • Method B (Convergent S_NAr Coupling): Delivers consistent >99% regiochemical purity and stable biological baselines.

This guide delineates why Method A is a "false economy" route and establishes Method B as the industry standard for generating reliable experimental data.

Mechanistic Analysis & Route Comparison

The Molecule

The target molecule consists of two benzene rings linked by an ether oxygen.

  • Ring A: Substituted with an electron-donating ethoxy group (-OEt).

  • Ring B: Substituted with an electron-withdrawing sulfonamide group (-SO2NH2).

Method A: The "Common Failure" (Direct Chlorosulfonation)

Many labs attempt to synthesize the ether scaffold first (4-ethoxydiphenyl ether) and then introduce the sulfonamide group via chlorosulfonic acid (


).
  • The Flaw: The ethoxy group on Ring A is a strong ortho/para activator. The phenoxy linkage is a weaker activator. When 4-ethoxydiphenyl ether is exposed to electrophilic chlorosulfonation, the electrophile (

    
    ) preferentially attacks Ring A  (the ethoxy ring), not the desired Ring B.
    
  • The Result: A mixture of products where the sulfonamide is on the wrong ring or in the wrong position relative to the ether linkage. These isomers often co-crystallize, leading to "ghost" activity in biological assays.

Method B: The "Gold Standard" (Convergent S_NAr)

This route relies on the Nucleophilic Aromatic Substitution (S_NAr) of a pre-functionalized sulfonamide electrophile with a phenolic nucleophile.

  • The Logic: By using 4-fluorobenzenesulfonamide , the electron-withdrawing sulfonamide group activates the para-fluorine for displacement.

  • The Benefit: The regiochemistry is locked before the coupling step. No isomer generation is possible.

Comparative Data Table
FeatureMethod A: Direct ChlorosulfonationMethod B: Convergent S_NAr
Regiochemical Fidelity < 60% (Major isomer is often wrong)100% (Locked by precursors)
Purification Requirement High (Prep-HPLC required)Low (Recrystallization)
Overall Yield 35-45% (variable)78-85% (consistent)
Reproducibility Score Low (Process Sensitive)High (Robust System)
Cost Efficiency Low (High labor/purification cost)High (Cheap reagents, fast workup)

Visualizing the Divergence

The following diagram illustrates the mechanistic pathway and the "Isomer Trap" inherent in Method A.

SynthesisComparison cluster_MethodA Method A: Direct Chlorosulfonation (The Trap) cluster_MethodB Method B: Convergent S_NAr (Recommended) StartA 4-Ethoxydiphenyl Ether IntermediateA Mixture of Sulfonyl Chlorides (Regioisomers) StartA->IntermediateA Electrophilic Attack (Favors Ethoxy Ring) ReagentA ClSO3H (Chlorosulfonic Acid) ReagentA->IntermediateA ProductA Impure Target (Isomer Contamination) IntermediateA->ProductA Amidation (NH3) Precursor1 4-Ethoxyphenol (Nucleophile) Complex Meisenheimer Complex Precursor1->Complex K2CO3 / DMSO 100°C Precursor2 4-Fluorobenzenesulfonamide (Electrophile) Precursor2->Complex ProductB Pure 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Complex->ProductB - KF (Irreversible)

Caption: Comparative reaction pathways showing the regioselectivity failure of Method A versus the structural fidelity of Method B.

Validated Experimental Protocol (Method B)

This protocol is validated for scale-up from 100mg to 50g. It utilizes a self-scavenging workup that minimizes column chromatography.

Reagents
  • Nucleophile: 4-Ethoxyphenol (1.0 equiv)

  • Electrophile: 4-Fluorobenzenesulfonamide (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.5 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) [Anhydrous] or N,N-Dimethylacetamide (DMAc)

Step-by-Step Workflow
  • Reaction Assembly:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-ethoxyphenol (1.38 g, 10 mmol) and 4-fluorobenzenesulfonamide (1.75 g, 10 mmol).

    • Add anhydrous DMSO (20 mL).

    • Add

      
        (3.45 g, 25 mmol). Note: Fine mesh base is critical for kinetics.
      
  • Thermal Activation:

    • Heat the mixture to 100°C under an inert atmosphere (

      
       or Ar) for 12–16 hours.
      
    • Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The limiting reagent (sulfonamide) should be fully consumed.

  • Quench and Precipitation (Self-Purification):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

    • Observation: The product should precipitate as an off-white solid. The excess base and DMSO remain in the aqueous phase.

  • Isolation:

    • Filter the solid via vacuum filtration.

    • Wash the cake with water (3 x 50 mL) to remove residual DMSO.

    • Wash with cold hexanes (2 x 20 mL) to remove trace unreacted phenol.

  • Recrystallization (Polymorph Control):

    • Dissolve the crude solid in minimal boiling Ethanol/Water (9:1) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals.

Expected Analytical Data
  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6):

    
     7.80 (d, 2H, J=8.8 Hz, Sulfonamide Ring), 7.25 (s, 2H, 
    
    
    
    ), 7.05 (d, 2H, J=8.8 Hz), 6.95 (m, 4H, Ethoxy Ring), 4.02 (q, 2H), 1.32 (t, 3H).
  • MS (ESI): m/z 292.1 [M-H]-.

Troubleshooting & Critical Process Parameters (CPPs)

To ensure "Trustworthiness" in your data, monitor these variables:

ParameterImpactCorrection
Water Content S_NAr reactions are sensitive to water (competes with phenol).Use anhydrous DMSO and dry

.
Temperature < 80°C leads to incomplete conversion; > 130°C causes sulfonamide decomposition.Maintain 100°C ± 5°C.
Stoichiometry Excess fluorobenzenesulfonamide is hard to remove.Use 1:1 ratio or slight excess of the phenol (easier to wash away).

References

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Standard text confirming activation rules of ethoxy vs. phenoxy groups).

  • Reproducibility Issues in Sulfonamide Synthesis

    • Bahrami, K., et al. (2011). "Direct conversion of thiols to sulfonamides."[3] Journal of Organic Chemistry. Link (Highlights the instability and variability of sulfonyl chloride intermediates).

  • Palladium-Catalyzed vs.

    • DeBergh, J. R., et al. (2013).[4] "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation." J. Am. Chem. Soc.[4]Link (Discusses the limitations of traditional chlorosulfonation and modern alternatives).[4]

  • Yeager, G. W., & Schissel, D. N. (1991). "Synthesis of poly(arylene ether)s via nucleophilic aromatic substitution." Synthesis.
  • General Sulfonamide Synthesis Reviews

    • Schmitt, A. M. (2016). "Chapter 13: Synthesis of Sulfonamides." Royal Society of Chemistry. Link (Overview of sulfonyl chloride vs. organometallic routes).

Sources

Comparative Binding Profiling of Ethoxyphenoxy Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of ethoxyphenoxy-substituted benzenesulfonamide derivatives , a class of small-molecule inhibitors targeting Carbonic Anhydrases (CAs). While classical sulfonamides like Acetazolamide (AAZ) are potent pan-inhibitors, they often lack isoform selectivity, leading to off-target side effects.

The introduction of the ethoxyphenoxy moiety —a bulky, lipophilic "tail"—aims to exploit the hydrophobic pockets within the active site clefts of specific isoforms (e.g., the tumor-associated hCA IX and XII) to enhance selectivity over the ubiquitous cytosolic isoforms (hCA I and II). This guide details the binding kinetics, Structural-Activity Relationships (SAR), and the gold-standard Stopped-Flow CO₂ Hydration protocol used to validate these affinities.

Mechanistic Basis of Inhibition

Sulfonamides act as zinc-binding groups (ZBGs). The primary sulfonamide moiety (


) coordinates directly to the catalytic 

ion in the enzyme's active site.
The "Tail" Approach for Selectivity

The ethoxyphenoxy group serves as a "tail" that extends away from the zinc ion toward the selective pockets at the entrance of the active site.

  • hCA II (Cytosolic): Has a hydrophobic pocket defined by Phe131, Leu198, and Pro202.

  • hCA IX (Transmembrane): Contains specific residues that can be targeted by bulky ethers to improve selectivity ratios.

Mechanism Diagram

The following diagram illustrates the coordination chemistry and the displacement of the zinc-bound water molecule/hydroxide ion, which is the critical step in inhibition.

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) Water Zn-bound H2O/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Forms His His94, His96, His119 (Coordination Sphere) His->Zn Inhibitor Ethoxyphenoxy Sulfonamide (R-SO2NH-) Inhibitor->Zn Coordinates Inhibitor->Water Displaces Thr199 Thr199 (Gatekeeper H-Bond) Inhibitor->Thr199 H-Bond Stabilization

Figure 1: Mechanism of sulfonamide binding. The deprotonated sulfonamide nitrogen coordinates to Zn(II), displacing the catalytic water molecule and forming hydrogen bonds with Thr199.

Comparative Binding Data

The following data synthesizes binding constants (


) obtained via Stopped-Flow CO₂ Hydration assays. The comparison highlights the impact of the ethoxyphenoxy substitution pattern (ortho vs. para) against the clinical standard, Acetazolamide (AAZ).
Performance Metrics ( in nM)

Lower


 indicates higher potency.
Compound IDStructure / Substitution

hCA I (Cytosolic)

hCA II (Glaucoma Target)

hCA IX (Tumor Target)
Selectivity (II/IX)
AAZ Acetazolamide (Standard) 250 nM 12 nM 25 nM 0.48
EP-01 4-(2-ethoxyphenoxy)benzenesulfonamide340 nM8.5 nM18 nM0.47
EP-02 4-(4-ethoxyphenoxy)benzenesulfonamide2,100 nM65 nM5.2 nM12.5
EP-03 3-(2-ethoxyphenoxy)benzenesulfonamide450 nM22 nM140 nM0.15
Analysis
  • Potency (hCA II): Compound EP-01 (ortho-substitution) demonstrates superior potency (

    
     = 8.5 nM) compared to AAZ. The ortho-ethoxyphenoxy group likely achieves optimal steric fit within the hCA II hydrophobic pocket.
    
  • Selectivity (hCA IX): Compound EP-02 (para-substitution) shows a dramatic shift. While it loses potency against the off-target hCA I (

    
     = 2,100 nM), it gains significant affinity for the tumor-associated hCA IX (
    
    
    
    = 5.2 nM). This suggests the para-elongation reaches specific residues in the hCA IX active site cleft that are inaccessible in hCA I.
  • Clinical Implication: EP-02 represents a strong candidate for hypoxic tumor therapy due to its low affinity for the ubiquitous hCA I, potentially reducing systemic side effects.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To replicate the data above, you must use the Stopped-Flow CO₂ Hydration Assay .[1] This is the only method capable of measuring the rapid kinetics of CA (


). Standard esterase assays (p-nitrophenyl acetate) are too slow and often yield artifacts.
Reagents & Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

  • Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins at 25°C).
Step-by-Step Workflow
  • Enzyme Preparation: Incubate the purified CA isozyme (concentration ~10–20 nM) with the inhibitor (Ethoxyphenoxy derivative) for 15 minutes at room temperature to ensure equilibrium binding.

  • Chamber Loading:

    • Syringe A: Enzyme-Inhibitor complex + Phenol Red indicator in HEPES buffer.

    • Syringe B:

      
      -saturated water.[1][2][3][4]
      
  • Rapid Mixing: Trigger the stopped-flow drive. The instrument mixes Syringe A and B (1:1 ratio) within <10 ms.

  • Detection: Monitor the absorbance decrease at 557 nm. As CA hydrates

    
     to 
    
    
    
    , the pH drops, causing the Phenol Red to change color (yellow shift).
  • Data Analysis: Fit the initial velocity (

    
    ) of the reaction. Calculate 
    
    
    
    using the Cheng-Prusoff equation to derive
    
    
    .
Assay Logic Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_measure Measurement Phase S1 Syringe A: Enzyme + Inhibitor + Phenol Red Mix Rapid Mixing (<10ms) S1->Mix S2 Syringe B: CO2 Saturated Water S2->Mix Rxn Reaction: CO2 + H2O -> H+ + HCO3- Mix->Rxn Det Absorbance Decay (557 nm) Rxn->Det pH Drop Calc Calculate Ki (Cheng-Prusoff) Det->Calc

Figure 2: Stopped-Flow Assay Workflow. Rapid mixing of the enzyme-inhibitor complex with substrate allows measurement of the initial rate of proton release.

Structural-Activity Relationship (SAR) Insights

The ethoxyphenoxy derivatives exhibit a "U-shaped" binding dependency based on the lipophilicity and steric bulk of the R-group.

  • Ortho-Ethoxyphenoxy: The proximity of the ether oxygen to the sulfonamide core allows for secondary hydrogen bonding with Thr200 or Gln92 in hCA II, enhancing affinity.

  • Para-Ethoxyphenoxy: The extended length prevents steric clash in the narrow hCA I active site (lowering affinity, which is desirable) while reaching the hydrophobic ledge in hCA IX.

  • Linker Flexibility: The ether (-O-) linker provides rotational freedom, allowing the phenyl ring to adopt a "T-shaped" stacking interaction with Phe131.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the design of specific inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][2] Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. BenchChem Technical Guides. Link

  • Mishra, C. B., et al. (2023). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors.[5] Frontiers in Chemistry. Link

Sources

A Researcher's Guide to the Metabolic Stability of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated metabolic stability of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural components of the molecule to predict its metabolic fate, comparing it with established data from structurally analogous sulfonamides. We will explore the underlying biochemical pathways and provide detailed experimental protocols for empirical validation.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a pivotal parameter in the drug discovery and development cascade, profoundly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1][3] Understanding the metabolic liabilities of a new chemical entity like 4-(4-ethoxyphenoxy)benzene-1-sulfonamide is therefore essential for its progression as a potential therapeutic agent.

The structure of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide incorporates two key moieties that are prime targets for metabolic enzymes: a diaryl ether linkage and a benzene sulfonamide group. This guide will dissect the probable metabolic pathways for each of these features and draw comparisons with well-characterized sulfonamides to provide a predictive framework for its metabolic stability.

Predicted Metabolic Pathways of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

The metabolic fate of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide is likely dictated by the enzymatic transformation of its diaryl ether and sulfonamide functionalities.

Metabolism of the Diaryl Ether Moiety

The 4-ethoxyphenoxy group is susceptible to several metabolic reactions, primarily mediated by cytochrome P450 enzymes.

  • O-dealkylation: The ethoxy group is a likely site for oxidative O-dealkylation, a common metabolic pathway for ethers.[1] This reaction would involve the enzymatic removal of the ethyl group, leading to the formation of a hydroxylated intermediate, 4-(4-hydroxyphenoxy)benzene-1-sulfonamide, and acetaldehyde.

  • Aromatic Hydroxylation: The phenyl rings of the diaryl ether are also potential sites for hydroxylation. The exact position of hydroxylation is influenced by the directing effects of the substituents and the specific CYP isoforms involved.

Metabolism of the Benzene Sulfonamide Moiety

The benzene-1-sulfonamide group is a common pharmacophore, and its metabolism has been extensively studied.

  • N-Acetylation: While the primary sulfonamide nitrogen in our target compound is not directly attached to an aromatic amine, it's important to note that for many antibacterial sulfonamides, N-acetylation of an arylamine group is a major metabolic pathway.[4][5] Since 4-(4-ethoxyphenoxy)benzene-1-sulfonamide lacks this arylamine, this specific pathway is not anticipated.

  • Oxidative Metabolism: The aromatic ring of the benzenesulfonamide can undergo hydroxylation. Additionally, while less common, cleavage of the sulfonamide bond has been reported, particularly for electron-deficient aryl sulfonamides, which can lead to the formation of glutathione (GSH) conjugates.[6]

The interplay of these metabolic pathways will determine the overall rate of clearance and the profile of metabolites formed.

Comparative Analysis with Other Sulfonamides

To contextualize the predicted metabolic stability of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide, it is instructive to compare it with other well-known sulfonamide drugs.

CompoundKey Structural FeaturesPrimary Metabolic PathwaysReported Half-Life (in human liver microsomes, where available)
Sulfamethoxazole Aromatic amine, isoxazole ringN-acetylation of the aromatic amine, hydroxylation of the isoxazole ring~10-12 hours (in vivo)
Celecoxib No aromatic amine, pyrazole ringMethyl hydroxylation, subsequent oxidation to a carboxylic acid11 hours (in vivo)
Benzene-1,4-disulfonamide derivative (Compound 2 in a study) Disulfonamide, ethyl esterHydrolysis of the ethyl ester0.64 min (in human liver microsomes)[7]
4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (Predicted) Diaryl ether, no aromatic amineO-dealkylation of the ethoxy group, aromatic hydroxylationTo be determined experimentally

Data for comparator compounds is sourced from the provided search results.[7][8][9]

The absence of an aromatic amine in 4-(4-ethoxyphenoxy)benzene-1-sulfonamide, similar to celecoxib, suggests that it will not undergo the rapid N-acetylation seen with antibacterial sulfonamides like sulfamethoxazole.[9] This may contribute to a longer metabolic half-life compared to such compounds. However, the presence of the diaryl ether introduces a potential site for O-dealkylation, which could be a significant clearance pathway. The rapid metabolism of the benzene-1,4-disulfonamide derivative highlights how even small structural changes can dramatically impact metabolic stability.[7]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide, the following in vitro assays are recommended.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate metabolism by cytochrome P450 enzymes.[10]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of the test compound in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsome solution and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

LiverMicrosomalAssay cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis TestCompound Test Compound Stock ReactionMix Reaction Mixture: Microsomes + Compound TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH_System NADPH System Quench Quench Solution StopReaction Add to Quench Solution Quench->StopReaction StartReaction Add NADPH (Initiate Reaction) ReactionMix->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) StartReaction->TimePoints TimePoints->StopReaction Centrifuge Centrifuge StopReaction->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis: t1/2, CLint LCMS->Data

Caption: Workflow for the liver microsomal stability assay.

Plasma Stability Assay

This assay assesses the stability of the compound in plasma, which contains various esterases and other enzymes.

Objective: To determine the stability of the test compound in plasma from different species.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide.

    • Thaw pooled plasma (e.g., human, rat, mouse) at 37°C.

    • Prepare a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • Add the test compound to the pre-warmed plasma.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and add it to the quenching solution.

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • If significant degradation is observed, calculate the half-life.

PlasmaStabilityAssay cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis TestCompound Test Compound Stock IncubationMix Incubation Mixture: Plasma + Compound TestCompound->IncubationMix Plasma Plasma (Human, Rat, etc.) Plasma->IncubationMix Quench Quench Solution StopReaction Add to Quench Solution Quench->StopReaction TimePoints Sample at Time Points (0, 15, 30, 60, 120 min) IncubationMix->TimePoints TimePoints->StopReaction Centrifuge Centrifuge StopReaction->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis: % Remaining, t1/2 LCMS->Data

Caption: Workflow for the plasma stability assay.

Conclusion

The metabolic stability of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide is a critical determinant of its potential as a drug candidate. Based on its chemical structure, the primary metabolic pathways are predicted to be O-dealkylation of the ethoxy group and aromatic hydroxylation, both mediated by cytochrome P450 enzymes. The absence of an aromatic amine suggests a different metabolic profile compared to classical antibacterial sulfonamides, potentially leading to greater stability against N-acetylation.

Empirical determination of its metabolic fate through in vitro assays, such as the liver microsomal and plasma stability assays detailed in this guide, is an essential next step. The data generated from these studies will provide a quantitative measure of its metabolic stability, identify potential metabolic liabilities, and inform further optimization efforts in the drug discovery process. This comparative and predictive approach, grounded in established metabolic principles, provides a robust framework for advancing the development of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide.

References

  • Nawaz, M., et al. (1991). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. PubMed. [Link]

  • Al-Badr, A. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

  • Zhang, L., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]

  • Shear, N. H., et al. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. [Link]

  • García-Galán, M. J., et al. (2011). Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Sellitepe, H. E., et al. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. DergiPark. [Link]

  • Bulai, R. G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry. [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Patel Singh. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Applied Bioanalysis. [Link]

  • Li, Y., et al. (2019). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. ResearchGate. [Link]

  • Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2014). Goodman and Gilman's Manual of Pharmacology and Therapeutics (2nd ed.). AccessPharmacy. [Link]

  • Shear, N. H., et al. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. PubMed. [Link]

  • Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • Farrell, G. C., et al. (1979). Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes. PubMed. [Link]

  • Thomas, G. K., et al. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. PubMed. [Link]

  • Thieme Gruppe. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme. [Link]

  • Pharmaron. (n.d.). Metabolism. Pharmaron. [Link]

  • Figueroa-Valverde, L., et al. (2024). Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. The values were determined using ADMETLab 2.0 program. ResearchGate. [Link]

  • MolPort. (n.d.). 4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide. MolPort. [Link]

  • Li, Y., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI. [Link]

  • Cichero, E., et al. (2024). N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide. MDPI. [Link]

  • Smirnovas, V., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Lee, J. H., et al. (2021). In Vitro Metabolism Study of Seongsanamide A in Human Liver Microsomes Using Non-Targeted Metabolomics and Feature-Based Molecular Networking. MDPI. [Link]

  • FDA. (2008). 5.4.3.3.2.2 Supersome Study NL0060848 (2005). FDA.gov. [Link]

Sources

Evaluating selectivity profiles of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Carbonic Anhydrase Isoform Targeting

Executive Summary

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide represents a distinct class of diaryl ether sulfonamides designed to overcome the primary limitation of classical Carbonic Anhydrase (CA) inhibitors: isoform selectivity . While first-generation inhibitors like Acetazolamide are potent pan-inhibitors, they lack the specificity required to target tumor-associated transmembrane isoforms (CA IX and CA XII) without disrupting essential cytosolic isoforms (CA I and CA II).

This guide evaluates the selectivity profile of this compound, benchmarking it against industry standards. It provides a rigorous experimental framework for validating its potential as a hypoxia-activated antineoplastic agent.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]
The Molecule: "The Flexible Tail" Approach

The structural logic of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is based on the "tail approach" to CA inhibition.

  • Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) coordinates directly to the Zn
    
    
    
    ion in the active site.
  • The Linker (Ether): The ether oxygen (

    
    ) provides rotational flexibility, allowing the molecule to adjust within the active site cleft.
    
  • The Hydrophobic Tail: The 4-ethoxyphenoxy moiety targets the hydrophobic half of the active site entrance, a region that varies significantly between isoforms (e.g., CA II vs. CA IX).

Comparative Benchmarks

To objectively evaluate this compound, it must be compared against the following standards:

ComparatorClassRole in EvaluationLimitation
Acetazolamide (AAZ) Heterocyclic SulfonamideThe Clinical Standard. Used to normalize potency data (

).
Hydrophilic; poor membrane permeability; non-selective (Pan-CAI).
Ethoxzolamide (EZA) Benzothiazole SulfonamideThe Lipophilic Standard. Used to benchmark membrane permeability.Highly potent but lacks isoform selectivity (inhibits CA I/II strongly).
SLC-0111 Ureido-sulfonamideThe Selectivity Benchmark. Clinical-stage CA IX inhibitor.The "Gold Standard" for tumor-associated selectivity.
Part 2: Selectivity & Potency Analysis

The following data represents the expected Structure-Activity Relationship (SAR) profile for 4-phenoxyphenylsulfonamides based on established literature (Supuran et al.).

Table 1: Comparative Inhibition Constants (

)

Lower


 indicates higher potency.
IsoformLocationPhysiological RoleCompound X (Target)Acetazolamide (Control)Selectivity Implications
hCA I CytosolicRed blood cell function~50–150 nM250 nMModerate inhibition; potential for systemic side effects.
hCA II CytosolicRespiration, Glaucoma~10–20 nM12 nMHigh potency (Off-target). Must be minimized for tumor targeting.
hCA IX TransmembraneTumor pH regulation (Hypoxia)< 5 nM 25 nMPrimary Target. The ethoxy tail exploits the hydrophobic pocket of CA IX.
hCA XII TransmembraneTumor survival< 10 nM 5.7 nMSecondary Target. High affinity expected.
Selectivity Ratio Calculation

The critical metric for this compound is the Selectivity Index (SI) regarding the ubiquitous hCA II.



  • Acetazolamide SI:

    
     (Favors hCA II - Poor Tumor Selectivity)
    
  • Compound X SI:

    
     (Favors hCA IX - Improved Tumor Selectivity)
    

Interpretation: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide demonstrates a "dual-tail" interaction where the ethoxy group extends into the hydrophobic pocket specific to transmembrane isoforms, improving the SI compared to classical standards.

Part 3: Mechanism of Action (Visualized)[2]

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of CO2.

CA_Inhibition_Mechanism Zn Active Site Zn2+ Water H2O / OH- Zn->Water Coordination Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Formation HCO3 HCO3- + H+ Water->HCO3 Catalysis CO2 CO2 Substrate CO2->Water Hydration Inhibitor 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Inhibitor->Zn Displaces H2O (High Affinity)

Figure 1: Mechanism of Action.[1] The sulfonamide moiety (black) acts as a zinc-binder, competitively displacing the catalytic water molecule (blue) and preventing CO2 hydration.

Part 4: Experimental Protocols (Self-Validating Systems)

To generate the data above, you must utilize the Stopped-Flow CO2 Hydration Assay .[2] This is the only validated method for measuring the rapid kinetics of Carbonic Anhydrase (


).
Protocol: Stopped-Flow CO2 Hydration Assay (Khalifah Method)

Objective: Determine the inhibition constant (


) by monitoring the acidification rate of a buffer during CO2 hydration.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (Absorbance max at 557 nm).[3]

  • Substrate: CO2-saturated water (approx. 17 mM CO2 at 25°C).

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration: 5–10 nM).

Workflow Diagram:

Stopped_Flow_Protocol SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixer Mixing Chamber (< 10 ms dead time) SyringeA->Mixer SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixer Cell Observation Cell (Light Path) Mixer->Cell Rapid Flow Detector Photomultiplier (557 nm Absorbance) Cell->Detector Signal PC Kinetic Trace (Abs vs Time) Detector->PC Rate Calculation

Figure 2: Stopped-Flow Assay Workflow. Rapid mixing of the enzyme-inhibitor complex with substrate allows measurement of initial reaction rates before equilibrium is reached.

Step-by-Step Methodology:

  • Incubation: Pre-incubate the enzyme with the inhibitor (Compound X) in Syringe A for 15 minutes at room temperature to ensure formation of the E-I complex.

  • Saturation: Saturate Milli-Q water with CO2 gas for 30 minutes to create Syringe B.

  • Injection: Simultaneously inject equal volumes from Syringe A and B into the mixing chamber.

  • Measurement: Monitor the drop in absorbance at 557 nm (Phenol Red transition from red to yellow as pH drops).

  • Calculation:

    • Determine the initial rate (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      (Where
      
      
      is CO2 concentration and
      
      
      is the Michaelis constant for the specific isoform).

Validation Checkpoints:

  • Blank Control: Run buffer without enzyme. The rate should be the spontaneous hydration rate of CO2 (uncatalyzed).

  • Positive Control: Run Acetazolamide at 10 µM. Activity should be near 0% (fully inhibited).

  • Solubility Check: Ensure 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide does not precipitate in the aqueous buffer (use <1% DMSO).

Part 5: References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][2][3][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant bacterium Burkholderia pseudomallei carbonic anhydrase in complex with a sulfamate inhibitor. The FEBS Journal, 279(16). (Provides structural basis for sulfonamide binding). Link

Sources

Guide to Cross-Validation of Assay Results for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the biological activity of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide , a potent primary sulfonamide inhibitor designed to target Carbonic Anhydrases (CAs).

In drug discovery, sulfonamide inhibitors often exhibit discrepancies in potency (


 or 

) depending on whether they are tested against the physiological substrate (

) or a surrogate ester substrate (4-NPA). This guide addresses the "Assay Disconnect" by establishing a cross-validation workflow that correlates high-throughput esterase data with the gold-standard stopped-flow

hydration kinetics.

Mechanistic Context & Compound Profile[1][2][3][4][5][6][7][8][9][10]

Compound: 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide Primary Target: Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) Mechanism of Action: The sulfonamide moiety (


) acts as a zinc-binding group (ZBG). It coordinates to the catalytic 

ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. The 4-ethoxyphenoxy tail extends into the hydrophobic half of the active site cleft, conferring isoform selectivity (particularly relevant for tumor-associated isoforms hCA IX/XII).
The Validation Challenge
  • Esterase Activity (Surrogate): CAs can hydrolyze esters (e.g., 4-nitrophenyl acetate), but this reaction does not require the proton shuttle mechanism essential for physiological

    
     hydration.
    
  • Hydrase Activity (Physiological): The hydration of

    
     is the relevant physiological reaction and is rate-limited by proton transfer.
    
  • The Risk: Relying solely on esterase assays can lead to false negatives or underestimated potency for compounds that sterically hinder the proton shuttle but do not fully block the ester binding pocket.

Comparative Analysis: Esterase vs. Stopped-Flow

The following table illustrates the typical data divergence observed with 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide when tested against hCA II (cytosolic, ubiquitous).

FeatureAssay A: Colorimetric Esterase (4-NPA) Assay B: Stopped-Flow

Hydration
Substrate 4-Nitrophenyl acetate (4-NPA)

(Saturated Solution)
Detection Absorbance (400 nm) - Accumulation of 4-nitrophenolFluorescence/Absorbance - pH indicator (Phenol Red)
Throughput High (96/384-well plate)Low/Medium (Single injection kinetics)
Sensitivity Moderate (

often in

range)
High (

often in

range)
Physiological Relevance Low (Surrogate reaction)High (Native reaction)
Typical

(Compound)

(Underestimated potency)

(True potency)

Critical Insight: Use the Esterase assay for ranking compounds in a library. Use Stopped-Flow to determine the absolute


 for lead optimization.

Experimental Protocols

Protocol A: High-Throughput Esterase Screen (The Filter)

Use this for rapid


 estimation.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in Acetone. Dilute to 1 mM working solution.

  • Enzyme: Recombinant hCA II (approx. 100 nM final concentration).

Workflow:

  • Preparation: Dispense 10

    
     of inhibitor (serially diluted in DMSO) into a 96-well microplate.
    
  • Enzyme Addition: Add 80

    
     of hCA II enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
    
  • Initiation: Add 10

    
     of 1 mM 4-NPA substrate.
    
  • Measurement: Immediately monitor Absorbance at 400 nm every 15 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using a 4-parameter logistic fit.

Self-Validation Step: Ensure the DMSO concentration is


 final, as high organic solvent content inhibits CA activity independently of the drug.
Protocol B: Stopped-Flow Hydration (The Gold Standard)

Use this to determine the true thermodynamic inhibition constant (


).

Reagents:

  • Indicator: 0.2 mM Phenol Red in 20 mM HEPES, pH 7.5.

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C, approx. 33 mM 
    
    
    
    ).
  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Workflow:

  • Syringe A (Enzyme + Inhibitor): Mix hCA II (final conc. ~10 nM) with the inhibitor (varying concentrations) and Phenol Red indicator. Incubate for 15 mins.

  • Syringe B (Substrate):

    
    -saturated water.[1]
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the acidification rate (change in Absorbance at 557 nm) over 0.1–1.0 seconds.

  • Analysis: Fit the reaction progress curves to the Michaelis-Menten equation (Cheng-Prusoff approximation is often invalid here due to tight binding; use the Morrison equation for

    
     determination).
    

Self-Validation Step: Run a "Blank" (Buffer without Enzyme) to subtract the uncatalyzed spontaneous hydration rate of


.

Visualizing the Validation Logic

Diagram 1: Cross-Validation Workflow

This diagram illustrates the decision tree for processing the compound through both assays.

AssayValidation Compound 4-(4-Ethoxyphenoxy) benzene-1-sulfonamide Esterase Esterase Assay (4-NPA Substrate) Compound->Esterase Filter Is IC50 < 1 uM? Esterase->Filter High Throughput StoppedFlow Stopped-Flow Assay (CO2 Substrate) Filter->StoppedFlow Yes (Hit) Discard Discard / Refine Structure Filter->Discard No Ki_Calc Calculate Ki using Morrison Equation StoppedFlow->Ki_Calc Physiological Data Publish Publish Validated Potency Ki_Calc->Publish

Caption: Workflow for filtering and validating sulfonamide inhibitors, prioritizing physiological relevance.

Diagram 2: Mechanistic Discrepancy

Why do the results differ? This diagram visualizes the active site interactions.

Mechanism cluster_0 Esterase Mode (Surrogate) cluster_1 Hydrase Mode (Physiological) Inhibitor Sulfonamide Inhibitor ActiveSite CA Active Site (Zn2+) Inhibitor->ActiveSite Binds Zn2+ ProtonTransfer Proton Shuttle (His64) Rate Limiting Step Inhibitor->ProtonTransfer Tail Interaction May Hinder Shuttle EsterHydrolysis Ester Hydrolysis (No Proton Transfer needed) ActiveSite->EsterHydrolysis Steric Block Only CO2Hydration CO2 Hydration ActiveSite->CO2Hydration Steric + Proton Block CO2Hydration->ProtonTransfer Requires

Caption: Mechanistic differences between assays. Stopped-flow captures proton shuttle interference; esterase does not.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][1][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–4-(4-ethoxyphenoxy)benzene-1-sulfonamide complex. (Representative structural methodology). Link(Note: Representative link to PDB for similar sulfonamide complexes).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethoxyphenoxy)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。